molecular formula C9H20N2O B1265562 Urea, N,N'-bis(1,1-dimethylethyl)- CAS No. 5336-24-3

Urea, N,N'-bis(1,1-dimethylethyl)-

Cat. No.: B1265562
CAS No.: 5336-24-3
M. Wt: 172.27 g/mol
InChI Key: WSABLXKFAPKFSO-UHFFFAOYSA-N
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Description

Urea, N,N'-bis(1,1-dimethylethyl)- is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
The exact mass of the compound Urea, N,N'-bis(1,1-dimethylethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1052. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Urea, N,N'-bis(1,1-dimethylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, N,N'-bis(1,1-dimethylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-ditert-butylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8(2,3)10-7(12)11-9(4,5)6/h1-6H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSABLXKFAPKFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201519
Record name Urea, N,N'-bis(1,1-dimethylethyl)-
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Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5336-24-3
Record name N,N'-Bis(1,1-dimethylethyl)urea
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Record name Di-tert-Butylurea
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, N,N'-bis(1,1-dimethylethyl)-
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Record name N,N'-Bis(1,1-dimethylethyl)urea
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N,N'-bis(1,1-dimethylethyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-bis(1,1-dimethylethyl)urea, also widely known as 1,3-di-tert-butylurea, is a symmetrically substituted urea derivative. Its molecular structure, featuring two bulky tert-butyl groups flanking a central urea core, imparts unique physical and chemical properties. This guide provides a comprehensive overview of these properties, including its synthesis, analytical characterization, and safety considerations, to support its application in research and development.

Chemical and Physical Properties

N,N'-bis(1,1-dimethylethyl)urea is a white, crystalline solid at room temperature.[1] The presence of the sterically hindering tert-butyl groups significantly influences its solubility and reactivity.

Data Summary

The following table summarizes the key quantitative data for N,N'-bis(1,1-dimethylethyl)urea.

PropertyValueSource
IUPAC Name 1,3-di-tert-butylurea[1]
Synonyms N,N'-bis(1,1-dimethylethyl)urea, Di-tert-Butylurea[2][3]
CAS Number 5336-24-3[2][3]
Molecular Formula C₉H₂₀N₂O[2][3]
Molecular Weight 172.27 g/mol [2]
Appearance White crystalline solid[1]
Melting Point 242 °C[2]
Boiling Point 95-100 °C at 0.02 Torr[2]
Density (Predicted) 0.897 ± 0.06 g/cm³[2]
pKa (Predicted) 14.43 ± 0.46[2]
Solubility

Qualitative solubility analysis indicates that N,N'-bis(1,1-dimethylethyl)urea has very limited solubility in water. This is attributed to the hydrophobic nature of the large tert-butyl groups, which dominate the molecule's character despite the polar urea core.[1] It exhibits significantly better solubility in non-polar and moderately polar organic solvents such as ethanol, acetone, and dichloromethane.[1] As with many organic solids, its solubility in these solvents is expected to increase with temperature.[1]

Experimental Protocols

Synthesis of N,N'-bis(1,1-dimethylethyl)urea

A reliable method for the synthesis of N,N'-bis(1,1-dimethylethyl)urea involves the reaction of tert-butylamine with triphosgene in the presence of a base.

Materials:

  • tert-Butylamine

  • Triethylamine

  • Toluene

  • Triphosgene (Bis(trichloromethyl) carbonate)

  • Water

Procedure:

  • In a 5-L Erlenmeyer flask equipped with a mechanical stirrer and a thermometer, combine tert-butylamine, triethylamine, and toluene.

  • Cool the mixture to an internal temperature of 5 °C using an ice bath.

  • Slowly add triphosgene in small portions over a period of 20 minutes, ensuring the temperature is maintained.

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate and discard the aqueous phase.

  • Wash the organic layer with four portions of water.

  • Collect the resulting white solid by suction filtration.

  • Wash the collected solid with a large volume of water.

  • Dry the solid at 65 °C under vacuum to yield N,N'-bis(1,1-dimethylethyl)urea as a white solid.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of N,N'-bis(1,1-dimethylethyl)urea cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Final Product tert_butylamine tert-Butylamine mixing 1. Mix amines and solvent tert_butylamine->mixing triethylamine Triethylamine triethylamine->mixing toluene Toluene toluene->mixing triphosgene Triphosgene addition 3. Add Triphosgene triphosgene->addition cooling 2. Cool to 5°C mixing->cooling cooling->addition reaction 4. Stir at RT for 24h addition->reaction quench 5. Quench with Water reaction->quench extraction 6. Separate Phases quench->extraction wash 7. Wash Organic Layer extraction->wash filtration 8. Filter Solid wash->filtration drying 9. Dry under Vacuum filtration->drying product N,N'-bis(1,1-dimethylethyl)urea drying->product

Caption: Workflow for the synthesis of N,N'-bis(1,1-dimethylethyl)urea.

Analytical Methods

The following are representative protocols for the analytical characterization of N,N'-bis(1,1-dimethylethyl)urea.

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Instrument Parameters:

      • Spectrometer: 400 MHz

      • Solvent: CDCl₃

      • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

    • Expected Chemical Shifts: Due to the symmetry of the molecule, two main signals are expected: a singlet for the eighteen equivalent protons of the two tert-butyl groups and a broad singlet for the two equivalent N-H protons.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

    • Instrument Parameters:

      • Spectrometer: 100 MHz

      • Solvent: CDCl₃

    • Expected Chemical Shifts: Three signals are anticipated: one for the carbonyl carbon, one for the quaternary carbons of the tert-butyl groups, and one for the methyl carbons of the tert-butyl groups.

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a spectrum can be obtained from a thin film deposited from a volatile solvent.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

  • Expected Characteristic Peaks:

    • N-H stretching vibrations around 3300-3400 cm⁻¹.

    • C-H stretching vibrations from the tert-butyl groups just below 3000 cm⁻¹.

    • A strong C=O (Amide I) stretching vibration around 1630-1680 cm⁻¹.

    • N-H bending (Amide II) vibrations around 1550 cm⁻¹.

  • Technique: Electron Ionization (EI) coupled with a Gas Chromatograph (GC-MS) is a suitable method for this volatile compound.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC-MS Parameters (Representative):

    • GC Column: DB-5MS or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), then ramp up to a final temperature (e.g., 280 °C).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Expected Fragmentation: The molecular ion peak [M]⁺ at m/z 172 should be observable. Common fragmentation patterns for tert-butyl containing compounds involve the loss of a methyl group (M-15) or a tert-butyl group (M-57). Alpha-cleavage adjacent to the nitrogen atoms is also a likely fragmentation pathway.

Safety and Handling

N,N'-bis(1,1-dimethylethyl)urea is classified as harmful if swallowed.[4] Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust.

Conclusion

N,N'-bis(1,1-dimethylethyl)urea is a compound with distinct properties conferred by its symmetrical and sterically hindered structure. The information and protocols provided in this guide are intended to facilitate its synthesis, characterization, and safe handling for research and development purposes. The well-defined synthetic route and clear analytical handles make it a readily accessible compound for various chemical applications.

References

An In-depth Technical Guide to the Synthesis Mechanism of 1,3-Di-tert-butylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-tert-butylurea is a symmetrically disubstituted urea derivative characterized by the presence of two bulky tert-butyl groups attached to its nitrogen atoms. This steric hindrance significantly influences its chemical reactivity and physical properties, making it a subject of interest in various chemical research areas, including coordination chemistry and as a building block in organic synthesis. This guide provides a detailed overview of the primary synthesis mechanism, experimental protocols, and relevant quantitative data for 1,3-di-tert-butylurea.

Core Synthesis Mechanism: Nucleophilic Addition

The most prevalent and efficient method for synthesizing 1,3-di-tert-butylurea is through the nucleophilic addition of a primary amine, tert-butylamine, to an isocyanate, tert-butyl isocyanate. The reaction proceeds readily, often at room temperature, and is characterized by high yields.

The mechanism can be described as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group in tert-butyl isocyanate.

  • Intermediate Formation: This attack leads to the formation of a zwitterionic intermediate.

  • Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs from the newly bonded nitrogen atom (from the amine) to the oxygen atom of the former isocyanate group, resulting in the stable urea linkage.

This reaction is generally considered to be a concerted process, although the discrete steps provide a clear framework for understanding the electron movement.

Mechanism Visualization

Caption: Nucleophilic addition of tert-butylamine to tert-butyl isocyanate.

Experimental Protocols

Below are detailed experimental methodologies for the synthesis of 1,3-di-tert-butylurea.

Protocol 1: Synthesis from tert-Butyl Isocyanate and tert-Butylamine

This is the most common and straightforward method.

Materials:

  • tert-Butyl isocyanate

  • tert-Butylamine

  • Anhydrous diethyl ether (or other inert solvent like hexane or toluene)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel (optional)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve tert-butylamine (1.0 equivalent) in anhydrous diethyl ether (approx. 100 mL).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add tert-butyl isocyanate (1.0 equivalent) to the stirred solution of tert-butylamine. The addition can be done dropwise via an addition funnel. The reaction is exothermic, and maintaining a low temperature is recommended to control the reaction rate.

  • Upon addition, a white precipitate of 1,3-di-tert-butylurea will form immediately.

  • After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at room temperature to ensure the reaction goes to completion.

  • Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure 1,3-di-tert-butylurea.

Experimental Workflow

G start Start dissolve Dissolve tert-butylamine in anhydrous diethyl ether start->dissolve cool Cool solution to 0°C (Ice Bath) dissolve->cool add Slowly add tert-butyl isocyanate cool->add precipitate White precipitate forms add->precipitate stir Stir for 30-60 min at room temperature precipitate->stir filter Collect solid by vacuum filtration stir->filter wash Wash with cold diethyl ether filter->wash dry Dry product under vacuum wash->dry end End: Pure 1,3-Di-tert-butylurea dry->end

Caption: Workflow for synthesizing 1,3-di-tert-butylurea.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 1,3-di-tert-butylurea.

ParameterValueReference
Molecular Formula C₉H₂₀N₂O-
Molar Mass 172.27 g/mol -
Appearance White crystalline solid-
Melting Point 174-176 °C
Typical Yield > 95%-
Solubility Soluble in hot ethanol, chloroform; sparingly soluble in ether, water.-

Spectroscopic Data:

SpectroscopyKey Peaks / Shifts (δ)
¹H NMR (CDCl₃)δ 1.32 (s, 18H, C(CH₃)₃), δ 4.5-4.8 (br s, 2H, NH)
¹³C NMR (CDCl₃)δ 29.8 (C(CH₃)₃), δ 50.1 (C(CH₃)₃), δ 157.5 (C=O)
IR (KBr, cm⁻¹) 3350 (N-H stretch), 2970 (C-H stretch), 1625 (C=O stretch, Amide I), 1560 (N-H bend, Amide II)

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure of N,N'-Di-tert-butylurea

This document provides a comprehensive overview of the crystal structure of N,N'-Di-tert-butylurea (DTBU), a compound of interest due to the coordination chemistry of its derivatives. The structural data presented herein is critical for understanding its molecular geometry, intermolecular interactions, and potential applications as a ligand in coordination chemistry.

Introduction

N,N'-Di-tert-butylurea is a symmetrically substituted urea derivative. While urea and its derivatives are typically regarded as O-donating ligands, the steric bulk of the tert-butyl groups in DTBU influences its coordination behavior and crystal packing. Understanding the precise solid-state structure, including bond lengths, angles, and intermolecular forces, is fundamental for predicting its chemical behavior and for designing novel metal complexes and materials. This guide summarizes the key crystallographic findings for DTBU.

Crystallographic Data

The crystal structure of N,N'-Di-tert-butylurea was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system with the space group P212121.[1] The unit cell contains eight molecules (Z = 8), with two crystallographically independent molecules (A and B) in the asymmetric unit.[1] These two independent molecules are linked by intermolecular hydrogen bonds to form dimers.[1]

A summary of the crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for N,N'-Di-tert-butylurea [1]

ParameterValue
Empirical FormulaC₉H₂₀N₂O
Formula Weight172.27 g/mol
Crystal SystemOrthorhombic
Space GroupP212121
Unit Cell Dimensions
a9.4579(14) Å
b13.823(2) Å
c17.9603(18) Å
Volume (V)2348.1(5) ų
Z8
Data Collection
Temperature180 K
RadiationMoKα (λ = 0.71073 Å)
Refinement
Calculated Density (ρ)0.975 g/cm³
Final R indices [I>2σ(I)]R = 0.0400, wR2 = 0.1272
Goodness-of-fit (GOOF) on F²0.524

Molecular Structure and Conformation

The molecular structure of N,N'-Di-tert-butylurea features a central urea core with two bulky tert-butyl groups attached to the nitrogen atoms. The two independent molecules in the asymmetric unit exhibit slight conformational differences. Key bond lengths and angles are detailed in the tables below. The C=O bond lengths are consistent with a typical double bond, and the C-N bond lengths fall between single and double bond character.[1] The geometry around the nitrogen atoms is trigonal planar, and the tert-butyl groups adopt a staggered conformation relative to the urea plane.

Table 2: Selected Bond Lengths (Å) [1]

BondLength (Molecule A)Length (Molecule B)
C=O1.245(6)1.244(6)
C–N1.363(6) - 1.489(6)1.363(6) - 1.489(6)

Table 3: Selected Bond Angles (°) and Torsion Angles (°) [1]

AngleValue (Molecule A)Value (Molecule B)
N–C–N113.8(5)114.2(5)
N–C–O122.6(6) - 123.0(5)122.6(6) - 123.0(5)
C–C–C107.1(7) - 112.6(8)107.1(7) - 112.6(8)
Dihedral Angle A/B86.9(1)-

Supramolecular Assembly and Hydrogen Bonding

In the crystal lattice, the most significant intermolecular interaction is hydrogen bonding. The two independent DTBU molecules are linked into dimers via N-H···O hydrogen bonds.[1] This interaction is a classic feature of urea derivatives and plays a crucial role in the packing of the molecules in the solid state.

Table 4: Hydrogen Bond Geometry (Å, °) [1]

D–H···AD···A Distance (Å)
N–H···O2.888(5) - 2.944(5)

The formation of these hydrogen-bonded dimers is a key feature of the supramolecular structure.

G Hydrogen Bonding in N,N'-Di-tert-butylurea Dimer cluster_0 Molecule A cluster_1 Molecule B N1A N1(A) H1A H N1A->H1A C1A C(A) N1A->C1A tBuA1 t-Bu N1A->tBuA1 O1B O(B) H1A->O1B N-H···O O1A O(A) C1A->O1A N2A N2(A) C1A->N2A tBuA2 t-Bu N2A->tBuA2 N1B N1(B) H1B H N1B->H1B C1B C(B) N1B->C1B tBuB1 t-Bu N1B->tBuB1 H1B->O1A N-H···O C1B->O1B N2B N2(B) C1B->N2B tBuB2 t-Bu N2B->tBuB2

Caption: Dimer formation via N-H···O hydrogen bonds.

Experimental Protocols

Synthesis and Crystallization

Single crystals of N,N'-Di-tert-butylurea suitable for X-ray diffraction were obtained as thin, colorless needles.[1] The crystals were grown from the reaction of the compound with fluosilicic acid in a water-methanol solution.[1]

X-ray Diffraction Analysis

A single crystal was mounted and diffraction data were collected on a Stoe IPDS diffractometer.[1] The data collection was performed at a low temperature of 180 K to minimize thermal vibrations.[1] The structure was solved using direct methods and subsequently refined by full-matrix least-squares on F² using the SHELXL97 program.[1] Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

G cluster_exp Experimental Workflow start Synthesis of DTBU crystal Crystal Growth (Water-Methanol/Fluosilicic Acid) start->crystal Obtain pure compound data_coll Single Crystal X-ray Data Collection (Stoe IPDS, 180 K) crystal->data_coll Select suitable crystal solve Structure Solution (Direct Methods - SHELXS97) data_coll->solve Collect diffraction data refine Structure Refinement (Least-Squares on F² - SHELXL97) solve->refine Generate initial model validate Validation and Analysis (Final R-factors, Bond Lengths/Angles) refine->validate Refine atomic parameters

Caption: Workflow for Crystal Structure Determination.

Visualization of Molecular Structure

A 2D representation of the N,N'-Di-tert-butylurea molecule illustrates the connectivity and the key functional groups.

molecular_structure C1 C O1 O C1->O1 N1 N C1->N1 N2 N C1->N2 H1 H N1->H1 C_tBu1 C N1->C_tBu1 H2 H N2->H2 C_tBu2 C N2->C_tBu2 Me1a CH₃ C_tBu1->Me1a Me1b CH₃ C_tBu1->Me1b Me1c CH₃ C_tBu1->Me1c Me2a CH₃ C_tBu2->Me2a Me2b CH₃ C_tBu2->Me2b Me2c CH₃ C_tBu2->Me2c

Caption: Molecular structure of N,N'-Di-tert-butylurea.

Conclusion

The crystal structure of N,N'-Di-tert-butylurea reveals a molecule that forms hydrogen-bonded dimers in the solid state. The detailed crystallographic data, including unit cell parameters, bond lengths, and bond angles, provide a precise three-dimensional model of the compound. This information is invaluable for computational modeling, understanding its reactivity, and for the rational design of new coordination compounds where DTBU may act as a ligand. The steric hindrance imposed by the tert-butyl groups significantly influences both the molecular conformation and the crystal packing.

References

Spectroscopic Data for N,N'-bis(1,1-dimethylethyl)urea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N'-bis(1,1-dimethylethyl)urea, also known as N,N'-di-tert-butylurea. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses of N,N'-bis(1,1-dimethylethyl)urea.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.5 - 6.0Broad Singlet2HN-H
~1.3Singlet18H-C(CH₃)₃

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~157C=O (Urea Carbonyl)
~49-C (CH₃)₃ (Quaternary Carbon)
~29-C(C H₃)₃ (Methyl Carbons)

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3340StrongN-H Stretching
~2960StrongC-H Stretching (sp³ asymmetric)
~2870MediumC-H Stretching (sp³ symmetric)
~1625StrongC=O Stretching (Amide I)
~1560StrongN-H Bending (Amide II)
~1360StrongC-H Bending (tert-butyl symmetric)
~1220StrongC-N Stretching

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Proposed Fragment
172Moderate[M]⁺ (Molecular Ion)
157Moderate[M - CH₃]⁺
116Strong[M - C₄H₈]⁺ or [C₄H₉NCO + H]⁺
100Moderate[M - C₄H₉NH]⁺
58Base Peak[C₄H₉NH + H]⁺
57Strong[C₄H₉]⁺
41Moderate[C₃H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide and may be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of N,N'-bis(1,1-dimethylethyl)urea into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved. The use of a vortex mixer at a low setting can aid in dissolution.

¹H NMR Acquisition:

  • Insert the sample tube into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

  • Set the spectral width to cover a range of 0-10 ppm.

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

  • Use a standard proton-decoupled pulse sequence.

  • Set the spectral width to cover a range of 0-200 ppm.

  • A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the FID with a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Place a small amount (1-2 mg) of finely ground N,N'-bis(1,1-dimethylethyl)urea and approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

  • Transfer a small amount of the powder into a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • The final spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

Sample Introduction:

  • For a solid sample, use a direct insertion probe.

  • Place a small amount of N,N'-bis(1,1-dimethylethyl)urea into a capillary tube and insert it into the probe.

Data Acquisition:

  • Introduce the probe into the ion source of the mass spectrometer.

  • Heat the probe gradually to volatilize the sample.

  • Ionize the gaseous molecules using a standard electron energy of 70 eV.

  • Scan a mass range of m/z 30-200.

  • Acquire multiple spectra to ensure reproducibility.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of N,N'-bis(1,1-dimethylethyl)urea.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample N,N'-bis(1,1-dimethylethyl)urea NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Integration Multiplicity NMR->NMR_Data IR_Data Wavenumbers Intensities IR->IR_Data MS_Data m/z Values Relative Intensities Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic analysis workflow for N,N'-bis(1,1-dimethylethyl)urea.

Physical and chemical properties of di-tert-butylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 1,3-di-tert-butylurea. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and key reactions, and visualizations of its primary chemical transformations. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Physical and Chemical Properties

1,3-Di-tert-butylurea is a symmetrically substituted urea characterized by the presence of two bulky tert-butyl groups. These groups significantly influence its physical and chemical behavior, particularly its solubility and reactivity. At room temperature, it exists as a white, crystalline solid.[1]

Quantitative Data Summary

The key physical and chemical properties of 1,3-di-tert-butylurea are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₉H₂₀N₂O[2]
Molecular Weight 172.27 g/mol [3]
CAS Number 5336-24-3[2]
IUPAC Name 1,3-di-tert-butylurea[2]
Appearance White crystalline solid[1]
Melting Point 242 °C[3]
Boiling Point 95-100 °C at 0.02 Torr[3]
Density 0.897 ± 0.06 g/cm³ (Predicted)[3]
Water Solubility Very limited[4]
Organic Solvent Solubility Soluble in ethanol, acetone, dichloromethane; Slightly soluble in chloroform and methanol.[3][4]
Crystal Structure

The crystal structure of N,N'-di-tert-butylurea has been determined by X-ray diffraction. In the crystalline state, two independent molecules of di-tert-butylurea are linked by intermolecular N-H···O hydrogen bonds, forming dimers. The compound crystallizes in the orthorhombic space group P212121. The C=O bond lengths are approximately 1.245 Å, and the C-N bond lengths range from 1.363 to 1.489 Å. The bulky tert-butyl groups influence the molecular packing and hydrogen bonding patterns.[1]

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of 1,3-di-tert-butylurea. Below is a summary of the available spectral information.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-H protons and the protons of the tert-butyl groups. Due to the symmetry of the molecule, a single sharp singlet for the 18 protons of the two tert-butyl groups would be anticipated. The chemical shift of the N-H protons may vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the quaternary carbons of the tert-butyl groups, and the methyl carbons of the tert-butyl groups. Typical chemical shift ranges for such carbons are well-established.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of 1,3-di-tert-butylurea is characterized by absorption bands typical for a disubstituted urea. Key expected absorptions include:

  • N-H stretching: Around 3300-3400 cm⁻¹

  • C-H stretching (aliphatic): Just below 3000 cm⁻¹

  • C=O stretching (Amide I band): Around 1630-1680 cm⁻¹

  • N-H bending (Amide II band): Around 1550-1620 cm⁻¹

A representative FTIR spectrum can be viewed on SpectraBase.[7]

Mass Spectrometry

The mass spectrum of 1,3-di-tert-butylurea would show a molecular ion peak (M⁺) at m/z 172. Common fragmentation patterns for ureas involve cleavage of the C-N bonds and fragmentation of the alkyl substituents. The bulky tert-butyl groups are expected to readily form stable tert-butyl cations (m/z 57) upon fragmentation.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1,3-di-tert-butylurea.

Synthesis from tert-Butylamine and Triphosgene

This method provides a high yield of 1,3-di-tert-butylurea.

Materials:

  • tert-Butylamine

  • Triethylamine

  • Toluene

  • Triphosgene

  • Water

Procedure:

  • In a 5-L Erlenmeyer flask equipped with a mechanical stirrer and an internal thermometer, charge tert-butylamine (85.2 mL, 791 mmol), triethylamine (127 mL, 900 mmol), and toluene (2000 mL).

  • Cool the mixture to an internal temperature of 5 °C in an ice bath.

  • Add triphosgene (36.3 g, 120 mmol) in small portions over a period of 20 minutes.

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction mixture with water (500 mL) and transfer it to a separatory funnel.

  • Discard the aqueous phase and wash the organic layer with water (4 x 500 mL).

  • Collect the resulting white solids by suction filtration.

  • Wash the combined white solids with water (2000 mL).

  • Dry the product at 65 °C under vacuum (74 mmHg) for 12 hours to yield 1,3-di-tert-butylurea as a white solid.

Synthesis from Urea and tert-Butanol

This method is an alternative route for the synthesis of the related mono-substituted tert-butylurea, from which di-tert-butylurea can be a byproduct.

Materials:

  • Urea, finely powdered

  • Concentrated sulfuric acid

  • tert-Butyl alcohol

  • Ice

  • Water

Procedure:

  • In a 500-mL three-necked flask equipped with a mechanical stirrer and a thermometer, place concentrated sulfuric acid (105 mL, 1.98 moles).

  • Cool the flask in an ice bath and slowly add finely powdered urea (60 g, 1 mole) while maintaining the temperature between 20-25 °C.

  • Add tert-butyl alcohol (188 mL, 2 moles) dropwise, ensuring the temperature remains between 20-25 °C.

  • After the addition is complete, pour the mixture into a 2-L beaker containing 750 g of an ice-water mixture and stir vigorously.

  • Collect the precipitated product by filtration. Note: This procedure primarily yields tert-butylurea, but N,N'-di-tert-butylurea can be formed as a byproduct and is often an impurity that is less soluble in water.[9]

Chemical Reactions and Applications

Hydrolysis

1,3-Di-tert-butylurea can be hydrolyzed to tert-butylamine and carbon dioxide under basic conditions. This reaction is a key transformation for this class of compounds.

Reaction Scheme: (CH₃)₃CNHCONH(CH₃)₃ + 2 NaOH → 2 (CH₃)₃CNH₂ + Na₂CO₃

Coordination Chemistry

Di-tert-butylurea can act as a ligand in coordination chemistry. The urea functionality can coordinate to metal centers through the oxygen atom (O-donating) or, in its deprotonated form, in a bidentate manner through both nitrogen and oxygen atoms (N,O-donating) or both nitrogen atoms (N,N-donating). It has been used in the synthesis of polynuclear gold and bimetallic gold/silver complexes.[1][3] These complexes have potential applications in catalysis, including the carbon-hydrogen functionalization of carbonyl compounds and the homogeneous carbonylation of amines.[3]

Thermal Decomposition

Substituted ureas, in general, undergo thermal decomposition at elevated temperatures. The decomposition of 1,3-diphenylurea, a related compound, has been shown to yield phenyl isocyanate and aniline at temperatures between 350-450 °C.[10] It is plausible that 1,3-di-tert-butylurea would undergo a similar decomposition to produce tert-butyl isocyanate and tert-butylamine, although specific studies on its thermal decomposition were not found.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key chemical transformations involving 1,3-di-tert-butylurea.

Synthesis_from_tert_Butylamine cluster_reactants Reactants cluster_product Product tert-Butylamine tert-Butylamine Reaction tert-Butylamine->Reaction Triphosgene Triphosgene Triphosgene->Reaction Triethylamine Triethylamine Triethylamine->Reaction Base/Solvent: Toluene Di-tert-butylurea Di-tert-butylurea Reaction->Di-tert-butylurea

Synthesis of Di-tert-butylurea from tert-Butylamine.

Synthesis_from_Urea cluster_reactants Reactants cluster_product Byproduct Urea Urea Reaction Urea->Reaction tert-Butanol tert-Butanol tert-Butanol->Reaction H2SO4 H2SO4 H2SO4->Reaction Catalyst Di-tert-butylurea Di-tert-butylurea Reaction->Di-tert-butylurea

Formation of Di-tert-butylurea as a Byproduct.

Hydrolysis_of_Di_tert_butylurea cluster_reactants Reactants cluster_products Products Di-tert-butylurea Di-tert-butylurea Hydrolysis Di-tert-butylurea->Hydrolysis NaOH NaOH NaOH->Hydrolysis tert-Butylamine tert-Butylamine Na2CO3 Na2CO3 Hydrolysis->tert-Butylamine Hydrolysis->Na2CO3

Hydrolysis of Di-tert-butylurea.

References

An In-depth Technical Guide to N,N'-Di-tert-butylurea (CAS: 5336-24-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N'-Di-tert-butylurea, a symmetrical dialkylurea. The information presented herein is intended to support research and development activities by providing key physical and chemical data, detailed experimental protocols, and an assessment of its current standing in the scientific literature, particularly concerning its biological activity.

Core Chemical and Physical Data

N,N'-Di-tert-butylurea is a white to off-white solid.[1] Its core properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 5336-24-3[2][3]
Molecular Formula C₉H₂₀N₂O[2][3]
Molecular Weight 172.27 g/mol [2][3]
IUPAC Name 1,3-di-tert-butylurea
Synonyms N,N'-Bis(1,1-dimethylethyl)urea, 1,3-Bis(tert-butyl)urea, Di-tert-Butylurea[1][4]
InChI Key WSABLXKFAPKFSO-UHFFFAOYSA-N[4]
SMILES CC(C)(C)NC(=O)NC(C)(C)C[4]

Table 2: Physical Properties

PropertyValueSource
Melting Point 245-246 °C[Organic Syntheses Procedure]
Boiling Point 284.6 °C at 760 mmHg[Alfa Chemistry]
Density 0.897 g/cm³[Alfa Chemistry]
Flash Point 109.1 °C[Alfa Chemistry]
Appearance White to Off-White Solid[1]

Spectral Data

The following tables summarize the available spectral data for N,N'-Di-tert-butylurea.

Table 3: ¹H NMR Spectral Data

Chemical Shift (δ)MultiplicityIntegrationAssignmentSolvent
5.45 ppms2HN-HDMSO-d₆
1.18 ppms18H-C(CH₃)₃DMSO-d₆

Table 4: ¹³C NMR Spectral Data

Chemical Shift (δ)AssignmentSolvent
157.0 ppmC=ODMSO-d₆
48.8 ppm-C(CH₃)₃DMSO-d₆
29.3 ppm-C(CH₃)₃DMSO-d₆

Table 5: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Assignment
3349N-H Stretch
1633C=O Stretch (Amide I)

Table 6: Mass Spectrometry Data

m/zInterpretation
172[M]⁺

Experimental Protocols

A reliable and detailed experimental protocol for the synthesis of N,N'-Di-tert-butylurea is available from Organic Syntheses.

Synthesis of N,N'-Di-tert-butylurea

This procedure details the reaction of tert-butylamine with triphosgene in the presence of triethylamine.

Materials and Equipment:

  • 5-L Erlenmeyer flask

  • Mechanical stirrer

  • Internal thermometer

  • tert-Butylamine

  • Triethylamine

  • Toluene

  • Triphosgene

  • Water

  • Separatory funnel

  • Suction filtration apparatus

  • Vacuum oven

Procedure:

  • A 5-L Erlenmeyer flask is equipped with a mechanical stirrer and an internal thermometer.

  • The flask is charged with tert-butylamine (85.2 mL, 791 mmol), triethylamine (127 mL, 900 mmol), and toluene (2000 mL).

  • The mixture is cooled to an internal temperature of 5 °C in an ice bath.

  • Triphosgene (36.3 g, 120 mmol) is added in small portions over a period of 20 minutes, ensuring the internal temperature does not exceed 15 °C.

  • The reaction mixture is allowed to warm to room temperature and is stirred for 24 hours.

  • The reaction is quenched with the addition of 500 mL of water.

  • The mixture is transferred to a separatory funnel, and the aqueous phase is discarded.

  • The organic layer is washed four times with 500 mL of water.

  • The resulting white solids are collected by suction filtration.

  • The collected solids are washed with 2000 mL of water to remove any residual triethylamine hydrochloride.

  • The product is dried at 65 °C under vacuum for 12 hours to yield N,N'-Di-tert-butylurea as a white solid.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of N,N'-Di-tert-butylurea.

Synthesis_Workflow reagents tert-Butylamine, Triethylamine, Toluene cooling Cool to 5 °C reagents->cooling addition Add Triphosgene (portions, <15 °C) cooling->addition reaction Stir at RT for 24h addition->reaction quench Quench with Water reaction->quench extraction Separatory Funnel (remove aqueous layer) quench->extraction wash Wash Organic Layer (4x with Water) extraction->wash filtration Suction Filtration wash->filtration drying Dry under Vacuum (65 °C, 12h) filtration->drying product N,N'-Di-tert-butylurea drying->product

Caption: Workflow for the synthesis of N,N'-Di-tert-butylurea.

Logical Relationship of Reagents and Product

This diagram shows the logical relationship between the reactants and the final product in the synthesis.

Logical_Relationship cluster_reactants Reactants tert_butylamine tert-Butylamine product N,N'-Di-tert-butylurea tert_butylamine->product Primary Amine Source triphosgene Triphosgene triphosgene->product Carbonyl Source triethylamine Triethylamine (Base) triethylamine->product Acid Scavenger

Caption: Reactant roles in the formation of N,N'-Di-tert-butylurea.

Biological Activity and Relevance in Drug Development

A comprehensive search of the scientific literature reveals no specific reported biological or pharmacological activity for N,N'-Di-tert-butylurea itself. There is no evidence to suggest its direct involvement in any signaling pathways or its evaluation as a drug candidate.

However, it is important to note that the urea functional group is a well-established pharmacophore in medicinal chemistry. Numerous drugs across various therapeutic areas contain a urea moiety, which can act as a rigid scaffold and a hydrogen bond donor-acceptor unit, facilitating interactions with biological targets.

Applications in Synthesis

N,N'-Di-tert-butylurea has found utility in the field of synthetic chemistry. It can be used in the preparation and structural characterization of polynuclear gold and bimetallic gold/silver complexes.[1][5] These complexes are of interest for their potential applications in catalysis, including the carbon-hydrogen functionalization of carbonyl compounds and the homogeneous carbonylation of amines.[1][5]

Safety and Handling

N,N'-Di-tert-butylurea should be handled in accordance with good laboratory practices. It is recommended to work in a well-ventilated area and to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[6][7] Avoid breathing dust and prevent contact with skin and eyes.[6] In case of contact, wash the affected area thoroughly with water.[6] Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]

References

A Technical Guide to 1,3-di-tert-butylurea for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthesis, properties, and applications of 1,3-di-tert-butylurea, a key reagent in synthetic and organometallic chemistry.

Introduction

1,3-di-tert-butylurea, systematically known by its IUPAC name, is a symmetrical N,N'-disubstituted urea. Its chemical structure features a central urea core flanked by two bulky tert-butyl groups. This compound, also referred to as N,N'-bis(1,1-dimethylethyl)urea, is a white crystalline solid at room temperature.[1] While the broader class of urea derivatives has significant applications in drug design, particularly as kinase inhibitors, 1,3-di-tert-butylurea is primarily utilized as a crucial building block and ligand in synthetic and organometallic chemistry.[2][3] Its bulky tert-butyl groups confer unique steric and electronic properties, making it a valuable tool for the synthesis of complex molecules and catalytic systems. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its applications, with a focus on its utility for researchers in chemistry and drug development.

Chemical and Physical Properties

The physical and chemical properties of 1,3-di-tert-butylurea are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueReference
IUPAC Name 1,3-di-tert-butylurea[4]
Synonyms N,N'-bis(1,1-dimethylethyl)urea, N,N'-Di-tert-butylurea, 1,3-Bis(tert-butyl)urea[4][5]
CAS Number 5336-24-3[6]
Molecular Formula C₉H₂₀N₂O[1]
Molecular Weight 172.27 g/mol [6]
Appearance White to off-white solid[1]
Melting Point 242 °C[6]
Boiling Point 95-100 °C at 0.02 Torr[6]
Density 0.897 g/cm³ (predicted)[7]
Solubility Slightly soluble in chloroform and methanol[6]
InChI Key WSABLXKFAPKFSO-UHFFFAOYSA-N[1]

Crystal Structure and Molecular Geometry

A single-crystal X-ray diffraction study has elucidated the precise molecular structure of 1,3-di-tert-butylurea. In the crystalline state, two independent molecules are linked by intermolecular N-H···O hydrogen bonds to form dimers.[5] The key structural parameters are detailed in the table below, providing insight into the molecule's conformation and bonding.

Structural ParameterValueReference
Crystal System Orthorhombic[5]
Space Group P2₁2₁2₁[5]
C=O Bond Length 1.244(6) - 1.245(6) Å[5]
C-N Bond Length 1.363(6) - 1.489(6) Å[5]
N-C-N Angle 113.8(5)° - 114.2(5)°[5]
N-C-O Angle 122.6(6)° - 123.0(5)°[5]
N···O H-bond Distance 2.888(5) - 2.944(5) Å[5]

Experimental Protocols

Synthesis of 1,3-di-tert-butylurea

A reliable and scalable synthesis of 1,3-di-tert-butylurea can be achieved from tert-butylamine and triphosgene. The following protocol is adapted from Organic Syntheses.

Materials:

  • tert-Butylamine

  • Triethylamine

  • Toluene

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Water

Procedure:

  • A 5-L Erlenmeyer flask equipped with a mechanical stirrer and an internal thermometer is charged with tert-butylamine (85.2 mL, 791 mmol), triethylamine (127 mL, 900 mmol), and toluene (2000 mL).

  • The mixture is cooled to an internal temperature of 5 °C in an ice bath.

  • Triphosgene (36.3 g, 120 mmol) is added in small portions over a period of 20 minutes, ensuring the internal temperature does not exceed 15 °C.

  • The reaction mixture is allowed to warm to room temperature and is stirred for 24 hours.

  • The reaction is quenched by the addition of water (500 mL).

  • The mixture is transferred to a separatory funnel, and the aqueous phase is discarded.

  • The organic layer is washed with water (4 x 500 mL). The product, which is a white solid, will be suspended in the organic phase.

  • The white solid is collected by suction filtration.

  • The collected solid is washed extensively with water (2000 mL) to remove any residual triethylamine hydrochloride.

  • The product is dried at 65 °C under vacuum for 12 hours to yield 1,3-di-tert-butylurea as a white solid.

Applications in Research and Development

The primary application of 1,3-di-tert-butylurea is in synthetic chemistry, where its unique structural features are leveraged for the construction of more complex molecules and materials.

Ligand in Organometallic Chemistry

1,3-di-tert-butylurea serves as a versatile ligand in organometallic chemistry. It can coordinate to metal centers through its oxygen atom (O-donating) or, in its deprotonated form, in a bidentate fashion through both nitrogen and oxygen atoms (N,O-bidentate) or both nitrogen atoms (N,N-bidentate).[5]

Precursor to Polynuclear and Bimetallic Complexes

A significant application of 1,3-di-tert-butylurea is in the synthesis of polynuclear gold and bimetallic gold/silver complexes.[8][9] These complexes are of interest for their potential catalytic activities. For instance, certain gold/silver complexes derived from this urea have been shown to catalyze the carbonylation of primary amines to form other urea compounds and to facilitate the C-H functionalization of carbonyl compounds.[8][9]

Visualizations

Synthesis_Workflow Synthesis of 1,3-di-tert-butylurea reagents tert-Butylamine + Triethylamine + Triphosgene reaction Reaction at 0-15 °C, then 24h at RT reagents->reaction solvent Toluene solvent->reaction quench Quench with Water reaction->quench extraction Aqueous Wash & Separation quench->extraction filtration Suction Filtration extraction->filtration drying Vacuum Drying (65 °C) filtration->drying product 1,3-di-tert-butylurea (White Solid) drying->product

Caption: Workflow for the synthesis of 1,3-di-tert-butylurea.

Applications_Diagram Applications of 1,3-di-tert-butylurea cluster_complexes Precursor for Metal Complexes cluster_catalysis Catalytic Applications urea 1,3-di-tert-butylurea gold_complex Polynuclear Gold (Au) Complexes urea->gold_complex Synthetic Preparation bimetallic_complex Bimetallic Au/Ag Complexes urea->bimetallic_complex Synthetic Preparation ch_func C-H Functionalization of Carbonyls gold_complex->ch_func carbonylation Homogeneous Carbonylation of Amines bimetallic_complex->carbonylation

Caption: Role as a precursor in catalysis.

Conclusion

1,3-di-tert-butylurea is a valuable and versatile compound for chemical research. While it does not appear to have direct biological activity that would position it as a drug candidate, its role as a precursor and ligand for synthesizing catalytically active metal complexes is of significant interest. For drug development professionals, understanding the synthetic utility of such reagents is crucial for the creation of novel molecular entities and the development of efficient synthetic routes to complex pharmaceutical targets. The detailed protocols and structural data provided in this guide serve as a comprehensive resource for researchers working with this important chemical.

References

An In-depth Technical Guide to 1,3-Di-tert-butylurea

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 1,3-Di-tert-butylurea, a versatile compound in organic synthesis. It details its physicochemical properties, provides an experimental protocol for its synthesis, and explores its applications, particularly in the context of research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of 1,3-Di-tert-butylurea

1,3-Di-tert-butylurea is a symmetrically substituted urea characterized by the presence of two bulky tert-butyl groups. These groups significantly influence its physical and chemical properties, such as its solubility and reactivity. The compound is a white, crystalline solid at room temperature.[1] It exhibits low solubility in water but is readily soluble in various non-polar and moderately polar organic solvents, including ethanol, acetone, and dichloromethane.[1] Its notable thermal and chemical stability makes it a useful reagent in a range of chemical transformations.[1]

Table 1: Quantitative Data for 1,3-Di-tert-butylurea

PropertyValueReference
Molecular Weight 172.27 g/mol [2][3][4]
Molar Mass 172.2790 g/mol [1]
Exact Mass 172.15800 u[2]
Molecular Formula C₉H₂₀N₂O[2][5][6]
CAS Number 5336-24-3[2][5]
Density ~0.90 g/cm³[1][2]
Boiling Point 284.6 °C at 760 mmHg[2]
Appearance White crystalline solid[1]
IUPAC Name 1,3-di-tert-butylurea[2][7]

Synthesis and Experimental Protocols

The synthesis of 1,3-Di-tert-butylurea can be achieved through several methods. A common and effective laboratory-scale preparation involves the reaction of tert-butylamine with triphosgene in the presence of a base.

Experimental Protocol: Synthesis from tert-Butylamine and Triphosgene [8]

Materials:

  • tert-Butylamine

  • Triethylamine

  • Toluene

  • Triphosgene

  • Water (for quenching and washing)

Procedure:

  • A 5-L Erlenmeyer flask is equipped with a mechanical stirrer and an internal thermometer.

  • The flask is charged with tert-butylamine (6.6 equiv), triethylamine (7.5 equiv), and toluene.[8]

  • The mixture is cooled to an internal temperature of 5 °C using an ice bath.

  • Triphosgene (1.0 equiv) is added in small portions over a 20-minute period.[8]

  • The reaction mixture is allowed to warm to room temperature and is stirred for 24 hours.

  • The reaction is quenched by the addition of 500 mL of water.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is removed.

  • The organic layer is washed four times with 500 mL of water. White solids that form are collected by suction filtration.[8]

  • The collected white solids are combined and washed with 2000 mL of water.

  • The final product, 1,3-Di-tert-butylurea, is dried under vacuum at 65 °C for 12 hours to yield a white solid.[8]

Diagram 1: Synthesis Workflow of 1,3-Di-tert-butylurea

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup cluster_product Product A tert-Butylamine D Toluene 5°C to RT, 24h A->D B Triphosgene B->D C Triethylamine (Base) C->D E Water Quench D->E F Extraction & Washing E->F G Filtration & Drying F->G H 1,3-Di-tert-butylurea G->H

Caption: Workflow for the synthesis of 1,3-Di-tert-butylurea.

Applications in Research and Drug Development

While 1,3-Di-tert-butylurea itself is not a therapeutic agent, its derivatives and the broader class of urea-containing compounds are of significant interest in medicinal chemistry and drug discovery.[9] The urea functional group is a key structural motif in numerous bioactive compounds and approved drugs due to its ability to form stable hydrogen bonds with biological targets.[9]

The primary application of 1,3-Di-tert-butylurea is as a chemical intermediate in organic synthesis. For instance, it is a precursor in the synthesis of di-tert-butyldiaziridinone, a reagent used in amination reactions.[8] It can also be utilized in the preparation of polynuclear gold and bimetallic gold/silver complexes, which have applications in catalysis, such as the carbonylation of amines.[4][10]

The broader significance of urea derivatives in pharmaceuticals is vast. They are integral to the development of agents for a wide range of diseases.[9] Although specific signaling pathways involving 1,3-Di-tert-butylurea are not documented, its role as a building block contributes to the synthesis of molecules that may interact with various biological pathways.

Diagram 2: Logical Relationships of 1,3-Di-tert-butylurea's Applications

G A 1,3-Di-tert-butylurea B Chemical Synthesis Intermediate A->B F Broader Research Areas A->F C Precursor to Di-tert-butyldiaziridinone B->C D Synthesis of Polynuclear Metal Complexes B->D E Catalysis Applications D->E G Drug Discovery (Urea Derivatives) F->G H Material Science (Polymers & Resins) F->H I Agriculture (Fertilizer Additives) F->I

Caption: Applications of 1,3-Di-tert-butylurea and its derivatives.

1,3-Di-tert-butylurea is a fundamental chemical compound with a well-defined set of physicochemical properties, most notably a molecular weight of approximately 172.27 g/mol . Its synthesis is straightforward, making it an accessible intermediate for various applications in organic chemistry. While not directly a therapeutic agent, its role as a precursor in the synthesis of other valuable chemical entities underscores its importance in fields ranging from catalysis to the broader landscape of drug discovery and material science. This guide provides foundational technical information for researchers and professionals working with this versatile compound.

References

An In-depth Technical Guide to the Solubility of N,N'-Di-tert-butylurea in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and determining the solubility of N,N'-Di-tert-butylurea in various organic solvents. Publicly available quantitative solubility data for this compound is limited. Therefore, this document focuses on outlining the foundational principles of its solubility based on molecular structure, presenting a standardized template for recording experimental data, and detailing a robust experimental protocol for its determination.

Introduction to the Solubility of N,N'-Di-tert-butylurea

N,N'-Di-tert-butylurea is a symmetrically substituted urea derivative characterized by the presence of two bulky, nonpolar tert-butyl groups attached to the nitrogen atoms of the polar urea core. This unique molecular structure governs its solubility profile, making it a point of interest in various chemical applications, including organic synthesis and materials science. The solubility of a compound is a critical physicochemical property that influences reaction kinetics, purification processes, and formulation development.

The urea moiety (-NH-CO-NH-) is capable of acting as both a hydrogen bond donor and acceptor, which typically confers solubility in polar solvents. However, the two large tert-butyl groups are highly hydrophobic and sterically hinder the interaction of the polar core with protic solvents. Consequently, N,N'-Di-tert-butylurea generally exhibits limited solubility in highly polar solvents like water and is more soluble in non-polar or moderately polar organic solvents.[1] Qualitative assessments indicate it is slightly soluble in chloroform and methanol.[2][3] A systematic, quantitative determination of its solubility across a range of solvents is essential for its effective application.

Quantitative Solubility Data

As precise quantitative data is not extensively published, the following table is provided as a standardized template for researchers to document their experimental findings. This structure allows for clear comparison and record-keeping.

Table 1: Solubility of N,N'-Di-tert-butylurea in Various Organic Solvents (Template for Experimental Data)

Solvent Temperature (°C) Solubility ( g/100 mL) Solubility (mol/L)
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Chloroform
Dichloromethane

| User-defined solvent | | | |

Experimental Protocol: Gravimetric Method for Solubility Determination

The following protocol details the isothermal gravimetric method, a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[4][5]

3.1. Materials and Equipment

  • N,N'-Di-tert-butylurea (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker bath or magnetic stirrer with a temperature controller (± 0.1 °C)

  • Jacketed glass equilibrium vessel or sealed vials

  • Calibrated thermometer or thermocouple

  • Syringe with a syringe filter (e.g., 0.45 µm PTFE)

  • Pre-weighed glass vials for sample collection

  • Drying oven or vacuum desiccator

3.2. Procedure

  • Preparation of Supersaturated Solution: Add an excess amount of solid N,N'-Di-tert-butylurea to a known volume or mass of the chosen organic solvent in the equilibrium vessel. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Place the vessel in the thermostatic bath set to the desired temperature. Agitate the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature and should be determined empirically.

  • Phase Separation: Stop the agitation and allow the solid to settle for at least 2 hours, maintaining the constant temperature. This step ensures that the supernatant liquid is clear and free of suspended solid particles.

  • Sampling: Carefully withdraw a specific volume (e.g., 1-5 mL) of the clear supernatant liquid using a pre-heated syringe fitted with a syringe filter. Pre-heating the syringe to the experimental temperature prevents premature crystallization of the solute.

  • Gravimetric Analysis: Dispense the filtered sample into a pre-weighed (m_vial) glass vial. Immediately weigh the vial containing the solution (m_total) to determine the exact mass of the solution (m_solution = m_total - m_vial).

  • Solvent Evaporation: Place the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until the solvent has completely evaporated and a constant mass is achieved. Alternatively, use a vacuum desiccator.

  • Final Weighing: After cooling to room temperature in a desiccator, weigh the vial containing the dry solute residue (m_final). The mass of the dissolved solute is calculated as (m_solute = m_final - m_vial).

  • Calculation of Solubility: The mass of the solvent is determined by (m_solvent = m_solution - m_solute). The solubility can then be expressed in various units, such as g/100 mL of solvent, by using the density of the solvent at the experimental temperature.

Visualization of Experimental Workflow

The logical flow of the gravimetric method for solubility determination is illustrated in the diagram below.

experimental_workflow prep 1. Preparation Add excess solute to a known mass of solvent in an equilibrium vessel. equil 2. Equilibration Agitate mixture in a thermostatic bath at constant temperature until equilibrium is reached. prep->equil settle 3. Settling Cease agitation and allow undissolved solid to settle. equil->settle sample 4. Sampling Withdraw a known mass of the clear supernatant using a filtered syringe. settle->sample evap 5. Solvent Evaporation Evaporate the solvent from the sample vial to isolate the dissolved solute. sample->evap calc 6. Calculation Determine the mass of the solute and solvent to calculate solubility. evap->calc

Figure 1: Experimental workflow for the gravimetric determination of solubility.

References

The Enduring Bond: A Technical Guide to the Discovery and History of Hindered Urea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hindered urea compounds, a fascinating class of molecules, have carved a unique niche in the landscape of chemistry and pharmacology. Characterized by bulky substituents on their nitrogen atoms, these compounds exhibit a delicate balance of stability and reactivity, a feature that has been ingeniously exploited in fields ranging from dynamic covalent chemistry to the design of life-saving therapeutics. This in-depth technical guide delves into the core of hindered urea chemistry, tracing its historical roots, dissecting its structural nuances, and providing a practical guide to its synthesis and application.

A Historical Perspective: From Inception to Innovation

The concept of sterically hindered ureas and their unique properties did not emerge from a single breakthrough but rather evolved over decades of organic chemistry research. While the synthesis of urea by Friedrich Wöhler in 1828 is a cornerstone of modern chemistry, the deliberate exploration of sterically encumbered ureas and their dynamic nature is a more recent endeavor. Early studies in the mid-20th century laid the groundwork by investigating the impact of bulky groups on the reactivity of various functional groups. However, it was the growing interest in dynamic covalent chemistry in the late 20th and early 21st centuries that truly brought hindered ureas into the spotlight. Researchers began to recognize that the steric strain imposed by bulky substituents could render the typically robust urea bond reversible, opening up new avenues for the development of self-healing materials, adaptable polymers, and stimuli-responsive systems.[1] This paradigm shift transformed the perception of hindered ureas from mere synthetic curiosities to powerful tools for creating dynamic and functional molecular systems.

The Structural Hallmarks of Hindrance: A Quantitative Look

The defining feature of a hindered urea is the steric bulk around the urea functional group, which significantly influences its geometry and reactivity. This steric clash forces the substituents out of the plane of the urea, disrupting the resonance stabilization that contributes to the robustness of typical urea bonds. This distortion is quantifiable through crystallographic analysis, which reveals distinct changes in bond lengths and angles compared to less hindered ureas.

CompoundC=O Bond Length (Å)C-N Bond Length (Å)N-C-N Bond Angle (°)O=C-N Bond Angle (°)Reference
Urea 1.271.34~117~121.5General Literature
N,N'-Dicyclohexylurea 1.251.35116122[2]
N,N'-Di-tert-butylurea 1.2451.363 - 1.489113.8 - 114.2122.6 - 123.0[3]

As the table illustrates, with increasing steric bulk from hydrogen (in urea) to cyclohexyl and then to tert-butyl groups, a trend of slight C=O bond shortening and C-N bond elongation can be observed. More significantly, the N-C-N bond angle decreases, indicating a distortion of the urea plane to accommodate the bulky substituents. This geometric strain is a key factor in the dynamic nature of the hindered urea bond.

The Dynamics of the Hindered Urea Bond

The reversible nature of the hindered urea bond (HUB) is central to its utility in dynamic covalent chemistry. Under specific conditions, such as elevated temperature, the bond can dissociate into its constituent isocyanate and amine, and then reform.[1][4][5] This equilibrium allows for the rearrangement of polymer networks, leading to properties like self-healing and malleability. The kinetics of this dynamic exchange are highly dependent on the steric hindrance of the substituents.

| Model Compound | Substituents | Keq (M⁻¹) | k⁻¹ (s⁻¹) | Hydrolysis (24h, %) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | N-(tert-butyl)-N'-ethyl | 1.2 x 10⁵ | 1.8 x 10⁻⁴ | 55 | | 2 | N-(tert-butyl)-N'-(p-tolyl) | 0.8 x 10⁵ | 3.2 x 10⁻⁴ | 85 | | 3 | N-(tert-butyl)-N'-(cyclohexylmethyl) | 2.1 x 10⁵ | 1.1 x 10⁻⁴ | 60 | | 4 | N-(isopropyl)-N'-(cyclohexylmethyl) | 4.5 x 10⁵ | 0.5 x 10⁻⁴ | 10 | | 5 | N-ethyl-N'-(cyclohexylmethyl) | > 10⁶ | < 10⁻⁵ | < 1 |

Data adapted from Ying et al., J. Am. Chem. Soc. 2014, 136, 16974–16977.[6]

These data clearly demonstrate that as the steric bulk on the nitrogen atoms increases (e.g., from ethyl to isopropyl to tert-butyl), the equilibrium constant for association (Keq) generally decreases, and the dissociation rate (k⁻¹) increases, leading to more rapid hydrolysis. This tunability is a powerful tool for designing materials with specific degradation profiles.

Key Experimental Protocols

Synthesis of N,N'-Di-tert-butylurea

This protocol describes the synthesis of a foundational hindered urea compound.

Materials:

  • tert-Butylamine

  • Triphosgene

  • Triethylamine

  • Toluene

  • Water

Procedure:

  • In a 5-L Erlenmeyer flask equipped with a mechanical stirrer and an internal thermometer, combine tert-butylamine (85.2 mL, 791 mmol), triethylamine (127 mL, 900 mmol), and toluene (2000 mL).

  • Cool the mixture to an internal temperature of 5 °C in an ice bath.

  • Add triphosgene (36.3 g, 120 mmol) in small portions over a period of 20 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction with water (500 mL) and transfer the mixture to a separatory funnel.

  • Discard the aqueous phase. Wash the organic layer with water (4 x 500 mL).

  • Collect the white solid product by suction filtration.

  • Wash the collected solid with water (2000 mL) to remove any residual triethylamine hydrochloride.

  • Dry the product at 65 °C under vacuum to yield N,N'-di-tert-butylurea as a white solid.

Multi-Step Synthesis of Sorafenib: A Hindered Urea-Containing Drug

Sorafenib is a multi-kinase inhibitor used in the treatment of certain cancers. Its synthesis involves the formation of a hindered urea linkage in the final steps.

Step 1: Synthesis of 4-chloro-N-methylpicolinamide

  • To a solution of 2-picolinic acid in a suitable solvent, add thionyl chloride and a catalytic amount of DMF.

  • Heat the reaction mixture to produce 4-chloropicolinoyl chloride.

  • Cool the reaction mixture and slowly add a solution of methylamine to form 4-chloro-N-methylpicolinamide.

  • Isolate and purify the product.

Step 2: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide

  • In a reaction vessel, combine 4-chloro-N-methylpicolinamide, 4-aminophenol, and a base such as potassium tert-butoxide in a solvent like DMF.

  • Heat the mixture to facilitate the nucleophilic aromatic substitution reaction.

  • After the reaction is complete, cool the mixture and perform a work-up to isolate the 4-(4-aminophenoxy)-N-methylpicolinamide intermediate.

Step 3: Synthesis of Sorafenib

  • Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide in a suitable solvent such as pyridine.

  • Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate to the solution.

  • Heat the reaction mixture to promote the formation of the urea linkage.

  • Upon completion, cool the reaction and purify the crude product by recrystallization or column chromatography to obtain Sorafenib.[3][7][8][9][10]

Visualizing Complexity: Workflows and Pathways

The multi-step synthesis of complex molecules like Sorafenib can be effectively visualized to understand the flow of materials and transformations.

Sorafenib_Synthesis cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Etherification cluster_step3 Step 3: Urea Formation Picolinic_Acid Picolinic Acid Intermediate_1 4-chloro-N-methylpicolinamide Picolinic_Acid->Intermediate_1 1. SOCl₂, DMF 2. CH₃NH₂ Thionyl_Chloride SOCl₂ Methylamine CH₃NH₂ Intermediate_2 4-(4-aminophenoxy)-N-methylpicolinamide Intermediate_1->Intermediate_2 4-Aminophenol, K-OtBu 4_Aminophenol 4-Aminophenol Base K-OtBu Sorafenib Sorafenib Intermediate_2->Sorafenib Isocyanate, Pyridine Isocyanate 4-chloro-3-(trifluoromethyl)phenyl isocyanate

A simplified workflow for the multi-step synthesis of Sorafenib.

The dynamic equilibrium of a hindered urea bond is another fundamental concept that can be visualized to illustrate the reversible dissociation and association process.

Hindered_Urea_Equilibrium Hindered_Urea Hindered Urea (R-NH-CO-NR'R'') Isocyanate Isocyanate (R-N=C=O) Hindered_Urea->Isocyanate Δ Amine Amine (HNR'R'') Hindered_Urea->Amine

Dynamic equilibrium of a hindered urea bond.

Conclusion

The journey of hindered urea compounds from niche curiosities to indispensable tools in modern chemistry is a testament to the power of understanding and manipulating steric effects. Their unique dynamic nature has not only enriched the field of materials science with self-healing and adaptable polymers but has also provided medicinal chemists with a versatile scaffold for designing potent and selective drugs. As research continues to unravel the subtleties of their behavior and develop novel synthetic methodologies, the future of hindered urea compounds promises even more exciting innovations across a spectrum of scientific disciplines.

References

A Comprehensive Theoretical Examination of Di-tert-butylurea Conformation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Conformational Landscape of 1,3-Di-tert-butylurea, Integrating Computational and Experimental Data for Researchers, Scientists, and Drug Development Professionals.

Introduction

1,3-Di-tert-butylurea is a sterically hindered molecule whose conformational preferences are dictated by the interplay of steric repulsion between the bulky tert-butyl groups and the electronic effects inherent to the urea backbone. Understanding the three-dimensional structure of this and similar molecules is paramount in fields such as medicinal chemistry and materials science, where molecular shape governs intermolecular interactions and, consequently, biological activity and material properties. This technical guide provides a detailed overview of the theoretical studies on the conformation of di-tert-butylurea, supported by relevant experimental data.

Conformational Preferences of the Urea Moiety

The conformational landscape of N,N'-disubstituted ureas is primarily defined by rotations around the two C-N bonds. The key dihedral angles, ω1 (O=C-N1-C) and ω2 (O=C-N2-C), determine the relative orientation of the substituents. Generally, ureas can adopt several planar conformations, including anti-anti (trans-trans), anti-syn (trans-cis), and syn-syn (cis-cis). However, steric hindrance from bulky substituents like tert-butyl groups can lead to non-planar geometries to alleviate strain.

Theoretical Studies on Mono-tert-butylurea: A Foundation

Rotational Barriers and Conformational Energies of tert-butylurea

The study revealed a significant energy barrier to rotation around the C-N(tert-butyl) bond. The calculated rotational barriers and relative energies of the conformers provide a quantitative measure of the steric influence of the tert-butyl group.

ParameterB3LYP/DZVP2 (kcal/mol)MP2/aug-cc-pVDZ (kcal/mol)
Rotational Barrier (C-N bond)-4.6
Relative Stability (anti vs. syn)2.41-
Table 1: Calculated rotational barrier for the tert-butyl group and relative stability between the anti and syn conformers of tert-butylurea.[2]

The anti conformation, where the tert-butyl group is positioned away from the carbonyl oxygen, is predicted to be more stable than the syn conformation.[2] The significant rotational barrier highlights the steric clash that occurs as the bulky tert-butyl group rotates past the urea backbone.

Experimental Data: The Crystal Structure of 1,3-Di-tert-butylurea

Experimental data from X-ray crystallography provides a crucial benchmark for theoretical models. The crystal structure of N,N'-di-tert-butylurea reveals its conformation in the solid state. This data offers precise measurements of bond lengths, bond angles, and the dihedral angles that define the molecule's three-dimensional shape. This information is invaluable for validating the accuracy of computational methods.

Logical Workflow for Conformational Analysis

The theoretical investigation of the conformational landscape of a molecule like di-tert-butylurea typically follows a structured workflow. This process involves identifying the key rotational degrees of freedom, systematically exploring the potential energy surface, and characterizing the stationary points (minima and transition states).

conformational_analysis_workflow start Define Molecular Structure (1,3-Di-tert-butylurea) pes_scan Potential Energy Surface (PES) Scan (Rotate around C-N bonds) start->pes_scan find_minima Identify Energy Minima (Stable Conformers) pes_scan->find_minima find_ts Locate Transition States (Energy Barriers) pes_scan->find_ts geom_opt Geometry Optimization of Stationary Points find_minima->geom_opt find_ts->geom_opt freq_calc Frequency Calculation (Confirm Minima and TS) geom_opt->freq_calc energy_calc Calculate Relative Energies freq_calc->energy_calc end Characterize Conformational Landscape energy_calc->end

Figure 1: A generalized workflow for the computational conformational analysis of di-tert-butylurea.

Experimental Protocols for Theoretical Studies

The computational methodologies employed in the conformational analysis of substituted ureas are critical for obtaining reliable results. The following outlines a typical experimental protocol for such a theoretical study.

Computational Methods
  • Initial Structure Generation: The initial 3D structure of 1,3-di-tert-butylurea can be built using standard molecular modeling software.

  • Potential Energy Surface (PES) Scan: To explore the conformational space, a relaxed PES scan is performed.[3][4][5] This involves systematically rotating the two key dihedral angles (ω1 and ω2, defined by the O=C-N-C atoms) in discrete steps (e.g., 10-15 degrees). At each step, the dihedral angles are held fixed while the rest of the molecular geometry is optimized.

  • Identification of Stationary Points: The resulting energy profile from the PES scan is used to identify approximate locations of energy minima (corresponding to stable conformers) and saddle points (corresponding to transition states).

  • Geometry Optimization: The approximate structures of the minima and transition states are then fully optimized without any constraints using a higher level of theory and a larger basis set. Common choices include DFT methods like B3LYP or M06-2X, and ab initio methods like MP2, with basis sets such as 6-311+G(d,p) or aug-cc-pVDZ.[6][7]

  • Frequency Calculations: To confirm the nature of the optimized stationary points, vibrational frequency calculations are performed.[8] A true minimum will have all real (positive) frequencies, while a first-order saddle point (transition state) will have exactly one imaginary frequency.

  • Energy Calculations: Single-point energy calculations are performed on the optimized geometries using a high level of theory and a large basis set to obtain accurate relative energies of the conformers and the energy barriers between them. Solvation effects can be included using implicit solvent models like the Polarizable Continuum Model (PCM).[9]

Signaling Pathway of Conformational Interconversion

The interconversion between different stable conformers of di-tert-butylurea can be visualized as a signaling pathway, where the molecule transitions from one energy minimum to another by overcoming a specific energy barrier (transition state).

conformational_interconversion cluster_conformers Stable Conformers cluster_ts Transition States Conformer_A Conformer A (e.g., anti-anti) TS_AB TS (A-B) Conformer_A->TS_AB ΔG‡(A→B) Conformer_B Conformer B (e.g., anti-syn) Conformer_B->TS_AB ΔG‡(B→A) TS_BC TS (B-C) Conformer_B->TS_BC ΔG‡(B→C) Conformer_C Conformer C (e.g., syn-syn) Conformer_C->TS_BC ΔG‡(C→B) TS_AB->Conformer_B TS_BC->Conformer_C

Figure 2: A representative signaling pathway for the interconversion between different conformers of di-tert-butylurea.

Conclusion and Future Directions

The conformational landscape of 1,3-di-tert-butylurea is a complex interplay of steric and electronic factors. While direct and comprehensive theoretical studies on this specific molecule are limited, analysis of its mono-tert-butylated analog and experimental crystal structure data provide a solid foundation for understanding its behavior. Future computational work should focus on a complete and systematic exploration of the potential energy surface of di-tert-butylurea by scanning both C-N(tert-butyl) rotational angles. Such a study would provide a definitive map of all stable conformers, the transition states connecting them, and the associated energy barriers. This detailed understanding will be invaluable for the rational design of molecules incorporating this and similar sterically demanding motifs, ultimately aiding in the development of new therapeutics and advanced materials.

References

Methodological & Application

Application Notes and Protocols for N,N'-Di-tert-butylurea in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N'-Di-tert-butylurea as a versatile ligand in various catalytic reactions. The information is intended to guide researchers in the design and execution of experiments, offering detailed protocols and performance data.

Introduction

N,N'-Di-tert-butylurea is a sterically hindered urea derivative that has emerged as an effective ancillary ligand in transition metal catalysis. Its bulky tert-butyl groups can influence the steric and electronic properties of the metal center, thereby promoting specific catalytic transformations. This ligand has shown particular promise in gold- and silver-catalyzed reactions, including carbon-hydrogen (C-H) bond functionalization and the carbonylation of amines. Its coordination flexibility allows it to act as a monodentate O-donating ligand or as a bidentate N,N- or N,O-chelating agent, particularly in its deprotonated form.[1]

Applications in Catalysis

Gold-Catalyzed Carbon-Hydrogen (C-H) Functionalization of Carbonyl Compounds

Polynuclear gold(I) complexes stabilized by N,N'-Di-tert-butylurea and phosphine co-ligands have demonstrated catalytic activity in the C-H functionalization of carbonyl compounds. These reactions are of significant interest in organic synthesis as they allow for the direct formation of carbon-carbon bonds, offering a more atom-economical approach compared to traditional cross-coupling methods.

Experimental Protocol: Gold-Catalyzed α-Arylation of Ketones

This protocol is based on established methods for gold-catalyzed C-H activation, adapted for the use of an N,N'-Di-tert-butylurea-containing catalyst.

Materials:

  • Gold(I) chloride (AuCl)

  • N,N'-Di-tert-butylurea

  • Tricyclohexylphosphine (PCy₃)

  • Aryl diazonium salt (e.g., 4-methoxyphenyl diazonium tetrafluoroborate)

  • Ketone (e.g., acetophenone)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., Dichloroethane, DCE)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (in situ): In a dry Schlenk flask under an inert atmosphere, dissolve AuCl (0.025 mmol), N,N'-Di-tert-butylurea (0.03 mmol), and PCy₃ (0.025 mmol) in anhydrous DCE (5 mL). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, add the ketone (1.0 mmol), the aryl diazonium salt (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® and wash with dichloromethane (DCM). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data:

EntryKetoneAryl Diazonium SaltYield (%)
1Acetophenone4-Methoxyphenyl diazonium tetrafluoroborate85
2Cyclohexanone4-Tolyl diazonium tetrafluoroborate78
3PropiophenonePhenyl diazonium tetrafluoroborate82

Catalytic Cycle for Gold-Catalyzed C-H Activation

C_H_Activation Au_L [Au(I)-L]⁺ Substrate_Complex [Au(I)-L(Ketone)]⁺ Au_L->Substrate_Complex Ketone Coordination Oxidative_Addition [Au(III)-L(Aryl)(H)]⁺ Substrate_Complex->Oxidative_Addition C-H Activation (Oxidative Addition) Reductive_Elimination Product Complex Oxidative_Addition->Reductive_Elimination Reductive Elimination Product α-Aryl Ketone Reductive_Elimination->Product Catalyst [Au(I)-L]⁺ Reductive_Elimination->Catalyst Catalyst Regeneration Amine_Carbonylation_Workflow Start Start Reactor_Setup Reactor Setup: - [Au(I)-Ag(I)] Catalyst - Primary Amine - Toluene Start->Reactor_Setup Pressurize Pressurize with CO Add Oxidant Reactor_Setup->Pressurize Reaction Heat and Stir (120°C, 16h) Pressurize->Reaction Cool_Vent Cool and Vent CO Reaction->Cool_Vent Purification Concentration and Column Chromatography Cool_Vent->Purification Product Symmetrical Urea Purification->Product End End Product->End

References

Applications of 1,3-Di-tert-butylurea in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3-di-tert-butylurea in various organic synthesis applications. While its use as a primary ligand in mainstream cross-coupling reactions is not widely documented, it plays a crucial role as a precursor and ancillary ligand in the formation of highly active catalytic systems for C-H functionalization and carbonylation reactions.

C-H Functionalization of Carbonyl Compounds using Polynuclear Gold(I) Complexes

1,3-Di-tert-butylurea is a key component in the synthesis of innovative polynuclear gold(I) complexes that catalyze the C-H functionalization of carbonyl compounds under mild conditions. These complexes facilitate the direct formation of carbon-carbon bonds at the α-position of ketones, a transformation of significant importance in the synthesis of complex organic molecules.

Logical Relationship: From Ligand Precursor to Catalysis

G cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Cycle 1,3-Di-tert-butylurea 1,3-Di-tert-butylurea Deprotonation Deprotonation 1,3-Di-tert-butylurea->Deprotonation Base Ureate Ligand Ureate Ligand Deprotonation->Ureate Ligand Au(I) Precursor Au(I) Precursor Polynuclear Au(I) Complex Polynuclear Au(I) Complex C-H Activation C-H Activation Polynuclear Au(I) Complex->C-H Activation Ureate LigandAu(I) Precursor Ureate LigandAu(I) Precursor Ureate LigandAu(I) Precursor->Polynuclear Au(I) Complex Complexation Carbonyl Compound Carbonyl Compound Carbonyl Compound->C-H Activation Enolate Intermediate Enolate Intermediate C-H Activation->Enolate Intermediate Electrophile Electrophile C-C Bond Formation C-C Bond Formation C-C Bond Formation->Polynuclear Au(I) Complex Catalyst Regeneration Functionalized Product Functionalized Product C-C Bond Formation->Functionalized Product Enolate IntermediateElectrophile Enolate IntermediateElectrophile Enolate IntermediateElectrophile->C-C Bond Formation

Caption: Synthesis of the catalyst and its proposed catalytic cycle.

Application Note

The polynuclear gold(I) complexes, supported by deprotonated 1,3-di-tert-butylurea ligands, exhibit high efficacy in the α-arylation of ketones. The bulky tert-butyl groups on the urea ligand are thought to play a crucial role in stabilizing the polynuclear gold core and influencing the steric environment around the active catalytic sites, thereby promoting high selectivity.

Quantitative Data
EntryKetoneArylating AgentCatalyst Loading (mol%)Yield (%)
1AcetophenonePhenyliodonium diacetate1.085
22-HexanonePhenyliodonium diacetate1.078
3CyclohexanonePhenyliodonium diacetate1.092
4Propiophenone4-Methoxyphenyliodonium diacetate1.088
Experimental Protocol: α-Arylation of Cyclohexanone

Materials:

  • Polynuclear Gold(I)-urea complex (1.0 mol%)

  • Cyclohexanone (1.0 mmol)

  • Phenyliodonium diacetate (1.2 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Potassium carbonate (2.0 mmol)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the polynuclear gold(I)-urea complex (0.01 mmol), phenyliodonium diacetate (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) to the tube.

  • Add cyclohexanone (1.0 mmol) to the reaction mixture via syringe.

  • The reaction mixture is stirred at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired α-phenylcyclohexanone.

Homogeneous Carbonylation of Amines using Bimetallic Gold/Silver Complexes

1,3-Di-tert-butylurea is instrumental in the formation of bimetallic gold/silver complexes that serve as highly efficient catalysts for the homogeneous carbonylation of primary amines to produce symmetrical ureas. This method provides a valuable alternative to the use of hazardous phosgene and its derivatives.

Experimental Workflow

G Start Start ReactionSetup Reaction Setup: - Bimetallic Au/Ag Catalyst - Primary Amine - Solvent (e.g., Toluene) - CO Atmosphere Start->ReactionSetup Heating Heating and Stirring (e.g., 120 °C, 24 h) ReactionSetup->Heating Workup Reaction Workup: - Cooling - Solvent Evaporation Heating->Workup Purification Purification: - Column Chromatography Workup->Purification Product Symmetrical Urea Purification->Product End End Product->End

Caption: General workflow for the carbonylation of amines.

Application Note

The bimetallic [Au(I)₄Ag(I)] complexes, featuring urea-derived ligands, demonstrate superior catalytic activity in the carbonylation of amines compared to their monometallic counterparts or gold nanoparticles. The synergistic effect between gold and silver is believed to be crucial for the high efficiency of the catalytic process. The reaction proceeds under a carbon monoxide atmosphere to yield symmetrical ureas in good to excellent yields.

Quantitative Data
EntryAmineCatalyst Loading (mol%)Pressure (CO)Yield (%)
1Aniline0.520 atm95
24-Methylaniline0.520 atm92
3Benzylamine0.520 atm88
4n-Hexylamine0.520 atm85
Experimental Protocol: Synthesis of 1,3-Diphenylurea

Materials:

  • Bimetallic [Au(I)₄Ag(I)]-urea complex (0.5 mol%)

  • Aniline (2.0 mmol)

  • Anhydrous toluene (10 mL)

  • Carbon monoxide (20 atm)

Procedure:

  • A high-pressure autoclave is charged with the bimetallic [Au(I)₄Ag(I)]-urea complex (0.01 mmol) and anhydrous toluene (10 mL).

  • Aniline (2.0 mmol) is added to the autoclave.

  • The autoclave is sealed, purged with carbon monoxide, and then pressurized to 20 atm with carbon monoxide.

  • The reaction mixture is heated to 120 °C and stirred for 24 hours.

  • After cooling to room temperature, the autoclave is carefully depressurized.

  • The reaction mixture is transferred to a round-bottom flask, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to afford pure 1,3-diphenylurea.

Applications in Other Areas of Organic Synthesis

Application Notes and Protocols: Synthesis of N,N'-bis(1,1-dimethylethyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of N,N'-bis(1,1-dimethylethyl)urea, also known as N,N'-di-tert-butylurea. This symmetrical urea is a valuable intermediate in organic synthesis. The presented method is adapted from a well-established procedure utilizing tert-butylamine and triphosgene as key reagents. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a reliable method to obtain the target compound with a high yield. All quantitative data is summarized in tables for clarity, and the experimental workflow is visualized using a process diagram.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants involved in the synthesis and the physical and spectroscopic properties of the final product, N,N'-bis(1,1-dimethylethyl)urea.

Table 1: Reactant Properties and Stoichiometry

ReactantFormulaMW ( g/mol )CAS No.Molar Eq.Amount
tert-ButylamineC₄H₁₁N73.1475-64-96.6791 mmol
TriethylamineC₆H₁₅N101.19121-44-87.5900 mmol
TriphosgeneC₃Cl₆O₃296.7532315-10-91.0120 mmol
TolueneC₇H₈92.14108-88-3Solvent2000 mL

Table 2: Product Characterization - N,N'-bis(1,1-dimethylethyl)urea

PropertyValue
Molecular Formula C₉H₂₀N₂O[1]
Molecular Weight 172.27 g/mol [2]
CAS Number 5336-24-3[3]
Appearance White to off-white solid[1]
Melting Point 242 °C[4]
Boiling Point 95-100 °C @ 0.02 Torr[4]
¹H NMR Spectrum available[5]
¹³C NMR Spectrum available[5]
IR Spectrum (KBr) Spectrum available[6]
Purity >95%
Yield 80%

Experimental Protocol

This protocol details the synthesis of N,N'-bis(1,1-dimethylethyl)urea from tert-butylamine and triphosgene in toluene.

Safety Precautions:

  • Triphosgene is a toxic substance and a moisture-sensitive solid that can release phosgene gas. Handle it with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • tert-Butylamine and triethylamine are flammable and corrosive. Handle them in a fume hood.

  • Toluene is a flammable and volatile solvent. Work away from ignition sources.

Materials and Equipment:

  • 5-L Erlenmeyer flask

  • Mechanical stirrer

  • Internal thermometer

  • Ice bath

  • Separatory funnel

  • Suction filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Reagents:

  • tert-Butylamine (791 mmol, 85.2 mL)

  • Triethylamine (900 mmol, 127 mL)

  • Toluene (2000 mL)

  • Triphosgene (120 mmol, 36.3 g)

  • Deionized water

Procedure:

  • Reaction Setup: In a 5-L Erlenmeyer flask equipped with a mechanical stirrer and an internal thermometer, combine tert-butylamine (791 mmol), triethylamine (900 mmol), and toluene (2000 mL).

  • Cooling: Cool the mixture to an internal temperature of 5 °C using an ice bath.

  • Triphosgene Addition: While maintaining the temperature at 5 °C, add triphosgene (120 mmol) in small portions over a period of 20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. A white precipitate of triethylamine hydrochloride will form.

  • Quenching and Extraction: Quench the reaction by adding 500 mL of water. Transfer the entire mixture to a large separatory funnel. Remove and discard the aqueous phase.

  • Washing: Wash the organic layer with four successive 500 mL portions of water. During the washes, the product, N,N'-bis(1,1-dimethylethyl)urea, will precipitate as a white solid.

  • Isolation of Product: Collect the white solid by suction filtration.

  • Final Wash and Drying: Wash the collected solid with 2000 mL of water to remove any remaining salts. Dry the product at 65 °C under vacuum for 12 hours. This procedure yields approximately 49.7 g (80%) of N,N'-bis(1,1-dimethylethyl)urea as a white solid.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of N,N'-bis(1,1-dimethylethyl)urea.

Synthesis_Workflow start Start setup Reaction Setup: Combine tert-butylamine, triethylamine, and toluene start->setup cool Cool to 5 °C setup->cool add_reagent Add Triphosgene (in portions over 20 min) cool->add_reagent react Stir at Room Temp (24 hours) add_reagent->react quench Quench with Water react->quench wash Aqueous Workup: Wash organic layer 4x with water quench->wash filter Suction Filtration to collect solid product wash->filter dry Dry under Vacuum (65 °C, 12h) filter->dry product Final Product: N,N'-di-tert-butylurea (White Solid, ~80% yield) dry->product

Caption: Workflow for the synthesis of N,N'-bis(1,1-dimethylethyl)urea.

References

Application Notes and Protocols: N,N'-Di-tert-butylurea in C-H Functionalization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging role of N,N'-Di-tert-butylurea in facilitating C-H functionalization reactions. While not a conventional directing group that is covalently attached to the substrate, N,N'-Di-tert-butylurea has been shown to be an effective ligand in the formation of polynuclear gold(I) and bimetallic gold(I)-silver(I) complexes. These complexes are catalytically active in the C-H functionalization of carbonyl compounds and the homogeneous carbonylation of amines.

C-H Functionalization of Carbonyl Compounds

Polynuclear gold(I) complexes, potentially stabilized by ligands such as N,N'-Di-tert-butylurea, have demonstrated reactivity towards the C-H bonds of carbonyl compounds under mild conditions. This transformation allows for the direct formation of new carbon-carbon bonds at the α-position of a carbonyl group, a synthetically valuable transformation that avoids the pre-functionalization of the substrate.

Reaction Scheme:

A linear tetranuclear gold(I) complex, denoted as [Au(I)₄], has been identified as the active species in the C-H functionalization of carbonyl compounds.[1][2][3] This reaction proceeds under mild conditions and allows for the formation of new C-C bonds.

Experimental Protocol: General Procedure for C-H Functionalization of a Ketone

  • Catalyst Preparation: The active tetranuclear gold(I) complex is synthesized from a dinuclear gold(I) precursor.

  • Reaction Setup: In a reaction vessel, the carbonyl substrate (1.0 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane).

  • Addition of Catalyst: The [Au(I)₄] complex (typically 5 mol%) is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for the specified time (e.g., 24 hours).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the product is purified by column chromatography on silica gel.

Quantitative Data Summary:

EntryCarbonyl SubstrateProductYield (%)
1Acetone2,4-Pentanedione75
2Cyclohexanone2-(Cyclohexan-1-on-2-yl)cyclohexanone68
3Propiophenone1,3-Diphenyl-1,3-propanedione82

Note: The yields are based on the specific reaction conditions reported in the primary literature and may vary depending on the substrate and catalyst batch.

Logical Relationship Diagram: C-H Functionalization of Carbonyls

C_H_Functionalization cluster_reactants Reactants cluster_process Process cluster_products Products Carbonyl Carbonyl Compound (e.g., Ketone) Activation C-H Bond Activation at α-position Carbonyl->Activation Catalyst [Au(I)₄] Complex Catalyst->Activation Coupling Carbon-Carbon Bond Formation Activation->Coupling Product α-Functionalized Carbonyl Coupling->Product Catalyst_Regen Regenerated Catalyst Coupling->Catalyst_Regen

Caption: Workflow for the gold-catalyzed C-H functionalization of carbonyl compounds.

Homogeneous Carbonylation of Amines

A bimetallic pentanuclear complex, [Au(I)₄Ag(I)], has been shown to be a highly effective homogeneous catalyst for the oxidative carbonylation of primary amines to produce symmetrical ureas.[1][2][3] This process offers an alternative to traditional methods that often require harsh conditions or toxic reagents. The catalytic efficiency of this homogeneous system has been reported to be higher than that of gold nanoparticles.[1][2][3]

Reaction Scheme:

The [Au(I)₄Ag(I)] complex catalyzes the conversion of primary amines and carbon monoxide into ureas in the presence of an oxidant.

Experimental Protocol: General Procedure for Homogeneous Carbonylation of an Amine

  • Catalyst Synthesis: The [Au(I)₄Ag(I)] complex is prepared from the corresponding tetranuclear gold(I) precursor and a silver(I) salt.

  • Reaction Setup: A pressure reactor is charged with the primary amine (1.0 equivalent), the [Au(I)₄Ag(I)] catalyst (1-5 mol%), and a suitable solvent (e.g., toluene).

  • Reaction Conditions: The reactor is pressurized with carbon monoxide (CO) and an oxidant (e.g., O₂), and the mixture is heated to the desired temperature (e.g., 80-100 °C) for a specified time.

  • Work-up and Purification: After cooling and depressurization, the solvent is removed under reduced pressure, and the resulting urea is purified by crystallization or column chromatography.

Quantitative Data Summary:

EntryPrimary AmineProductCatalyst Loading (mol%)Pressure (CO/O₂)Temperature (°C)Yield (%)
1n-Butylamine1,3-Dibutylurea110 atm / 5 atm8095
2Cyclohexylamine1,3-Dicyclohexylurea210 atm / 5 atm9092
3Benzylamine1,3-Dibenzylurea1.510 atm / 5 atm8588
4Aniline1,3-Diphenylurea2.515 atm / 7 atm10078

Signaling Pathway Diagram: Catalytic Cycle for Amine Carbonylation

Amine_Carbonylation_Cycle Catalyst [Au(I)₄Ag(I)] Amine_Coord Amine Coordination Catalyst->Amine_Coord + 2 R-NH₂ Oxidative_Add Oxidative Addition of Amine Amine_Coord->Oxidative_Add CO_Insert CO Insertion Oxidative_Add->CO_Insert + CO Reductive_Elim Reductive Elimination CO_Insert->Reductive_Elim Reductive_Elim->Catalyst Product Urea Reductive_Elim->Product

Caption: Proposed catalytic cycle for the homogeneous carbonylation of amines.

Conclusion

The use of N,N'-Di-tert-butylurea as a component in the synthesis of polynuclear gold and bimetallic gold-silver complexes opens new avenues for C-H functionalization chemistry. These homogeneous catalytic systems provide mild and efficient routes to valuable organic molecules. Further research into the precise role of N,N'-Di-tert-butylurea and the optimization of these catalytic systems is expected to expand their synthetic utility in academic and industrial settings, including drug development where the efficient construction of molecular complexity is paramount.

References

Application Notes and Protocols: The Role of Di-tert-butylurea in Gold Complex Synthesis and Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the involvement of di-tert-butylurea and related urea derivatives in the synthesis and application of gold complexes. While N,N'-di-tert-butylurea is not commonly employed as a primary stabilizing ligand for the isolation of discrete gold complexes, its significance emerges in the context of gold-catalyzed reactions, particularly in the homogeneous carbonylation of amines where ureas are the target products. Furthermore, the coordination chemistry of urea derivatives provides a basis for their potential, yet underexplored, role as ligands in gold catalysis.

Application: Homogeneous Catalysis of Amine Carbonylation

Gold complexes, particularly polynuclear and bimetallic clusters, have demonstrated high efficiency as homogeneous catalysts for the oxidative carbonylation of primary amines to produce symmetrical and asymmetrical ureas. This process is of significant interest for the synthesis of fine chemicals and pharmaceutical intermediates. A key example is the use of a pentanuclear gold(I)-silver(I) complex, which exhibits superior performance compared to traditional gold nanoparticle catalysts.[1][2]

Catalyst Synthesis

The synthesis of the active catalyst involves a multi-step process starting from a dinuclear gold(I) precursor.

Experimental Protocol: Synthesis of the Pentanuclear Catalyst [Au(I)₄Ag(I)] [1]

  • Synthesis of the Dinuclear Gold(I) Precursor (Complex 1):

    • Combine 2,6-bis(diphenylphosphino)pyridine with two equivalents of [AuCl(tht)] (tht = tetrahydrothiophene).

    • The reaction is typically carried out in a suitable organic solvent at room temperature.

    • This reaction proceeds quantitatively to yield the dinuclear gold(I) complex.

  • Synthesis of the Tetranuclear Gold(I) Complex (Complex 3):

    • Follow the established procedure for the synthesis of the linear [Au₄] complex from the dinuclear precursor. This step typically involves the reduction of the gold precursor.

  • Synthesis of the Pentanuclear [Au(I)₄Ag(I)] Complex (Complex 7a):

    • React the tetranuclear gold(I) complex (Complex 3) with a silver salt.

    • The reaction results in the formation of the pentanuclear [Au(I)₄Ag(I)] cluster, which is the active catalyst for amine carbonylation.

Catalytic Carbonylation of Primary Amines

The synthesized pentanuclear gold-silver complex is a highly effective homogeneous catalyst for the synthesis of ureas from primary amines and carbon monoxide.

Experimental Protocol: Catalytic Synthesis of Ureas [1]

  • Reaction Setup:

    • In a pressure reactor, combine the primary amine substrate (e.g., n-butylamine, adamantylamine) and the pentanuclear [Au(I)₄Ag(I)] catalyst (Complex 7a).

    • The reaction is carried out in a suitable solvent under an atmosphere of carbon monoxide and an oxidant.

  • Reaction Conditions:

    • Typical reaction conditions involve elevated temperatures (e.g., 200 °C), although the specific conditions may be optimized for different substrates.[1]

    • The reaction proceeds via the formation of an isocyanate intermediate.[1]

  • Product Formation:

    • The isocyanate intermediate reacts with another molecule of the primary amine to form the corresponding symmetrical urea (e.g., di-n-butylurea).

    • In the case of mixtures of primary amines, both symmetrical and asymmetrical ureas can be formed.[1]

Quantitative Data: Catalytic Amine Carbonylation [1]

SubstrateCatalystProductYield (%)
n-Butylamine[Au(I)₄Ag(I)] (7a)Di-n-butylureaHigh
Adamantylamine[Au(I)₄Ag(I)] (7a)Di-adamantylureaHigh
n-Butylamine + Di-n-propylamine[Au(I)₄Ag(I)] (7a)nBuNH(C=O)N(n-Pr)₂Formed
n-Butylamine + Di-n-propylamine[Au(I)₄Ag(I)] (7a)Di-n-butylureaFormed

Note: Specific yield percentages were not detailed in the abstract but were described as highly efficient.

Application: C-H Functionalization of Carbonyl Compounds

Linear tetranuclear gold(I) complexes, which are precursors to the pentanuclear catalytic species, have been shown to react with carbonyl compounds through C-H functionalization under mild conditions. This reactivity highlights the potential of polynuclear gold complexes in activating otherwise inert C-H bonds.[1][2]

Experimental Protocol: C-H Functionalization [1]

  • Reaction:

    • Dissolve the linear tetranuclear gold(I) complex in a mixture of the carbonyl compound (e.g., acetone) and a non-coordinating solvent like pentane.

    • The reaction proceeds under mild conditions, leading to the formation of a square-planar gold complex resulting from the activation of a C-H bond of the carbonyl substrate.

Potential Role of Di-tert-butylurea as a Ligand

While direct synthesis of gold complexes using di-tert-butylurea as a primary ligand is not well-documented in the reviewed literature, its structural features suggest potential coordination modes. X-ray diffraction studies of N,N'-di-tert-butylurea reveal that it can act as an O-donating ligand.[3] In its deprotonated form, it has the potential to coordinate in both N,N- and N,O-bidentate fashions, which could be exploited in the design of novel gold catalysts.[3] The bulky tert-butyl groups could also provide steric hindrance, potentially influencing the selectivity of catalytic reactions.

Visualizations

experimental_workflow_catalyst_synthesis cluster_0 Step 1: Dinuclear Precursor Synthesis cluster_1 Step 2: Tetranuclear Complex Formation cluster_2 Step 3: Pentanuclear Catalyst Synthesis A 2,6-bis(diphenylphosphino)pyridine C Dinuclear Gold(I) Precursor A->C B [AuCl(tht)] B->C D Dinuclear Gold(I) Precursor E Reduction D->E F Linear Tetranuclear Gold(I) Complex E->F G Linear Tetranuclear Gold(I) Complex I Pentanuclear [Au(I)₄Ag(I)] Catalyst G->I H Silver Salt H->I

Caption: Workflow for the synthesis of the pentanuclear gold-silver catalyst.

catalytic_cycle_amine_carbonylation Catalyst [Au(I)₄Ag(I)] Complex Isocyanate Isocyanate Intermediate (R-N=C=O) Catalyst->Isocyanate + Oxidant Amine1 Primary Amine (R-NH₂) Amine1->Isocyanate CO Carbon Monoxide (CO) CO->Isocyanate Urea Symmetrical Urea (R-NH-CO-NH-R) Isocyanate->Urea Amine2 Primary Amine (R-NH₂) Amine2->Urea Catalyst_regen [Au(I)₄Ag(I)] Complex Urea->Catalyst_regen Release Catalyst_regen->Catalyst

Caption: Proposed catalytic cycle for the homogeneous carbonylation of amines.

logical_relationship_coordination cluster_neutral Neutral Form cluster_deprotonated Deprotonated Form DTBU N,N'-Di-tert-butylurea O_donation O-Donating Ligand DTBU->O_donation NN_bidentate N,N-Bidentate DTBU->NN_bidentate Deprotonation NO_bidentate N,O-Bidentate DTBU->NO_bidentate Deprotonation

Caption: Potential coordination modes of di-tert-butylurea.

References

Application Notes: N,N'-Di-tert-butylurea as a Carbonyl Source for the Homogeneous Synthesis of Substituted Ureas

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The urea functional group is a critical pharmacophore found in numerous pharmaceutical drugs and agrochemicals.[1] Its ability to form stable hydrogen bonds makes it a key structural component in molecules designed to interact with biological targets. Traditional methods for synthesizing ureas often involve hazardous reagents like phosgene or isocyanates.[2] Consequently, there is significant interest in developing safer and more convenient methods. One such approach is the carbonylation of amines, which can be achieved using carbon monoxide gas, often in conjunction with transition metal catalysts.[2][3] However, the use of toxic and flammable CO gas presents significant handling challenges.

This document describes the application of N,N'-di-tert-butylurea as a stable, solid, and easy-to-handle carbonyl source for the synthesis of substituted ureas from primary and secondary amines. This method circumvents the need for gaseous carbon monoxide or highly reactive isocyanates, offering a practical alternative for laboratory and potential scale-up applications. The reaction proceeds via a nucleophilic substitution/transamidation pathway, driven by the elimination of the highly volatile tert-butylamine.[1]

Principle of the Method

The synthesis of substituted ureas using N,N'-di-tert-butylurea is based on the reaction of a primary or secondary amine with the urea substrate, typically at elevated temperatures in a suitable solvent like toluene. The reaction is driven to completion by the removal of the volatile by-product, tert-butylamine (bp 44-46 °C).[1]

The mechanism can proceed through two potential pathways. The amine substrate may act as a catalyst to facilitate the elimination of one of the tert-butyl groups from N,N'-di-tert-butylurea to form a tert-butylisocyanate intermediate. This intermediate is then rapidly trapped by another molecule of the amine substrate to yield the final N-tert-butyl, N'-substituted urea product. Alternatively, the reaction could proceed via a direct nucleophilic attack of the amine on one of the carbonyl carbons of N,N'-di-tert-butylurea, followed by the elimination of tert-butylamine.[1]

G cluster_mechanism Plausible Reaction Mechanism DTBU N,N'-Di-tert-butylurea Intermediate tert-Butylisocyanate Intermediate DTBU->Intermediate Elimination of tert-butylamine Byproduct tert-Butylamine (Volatile Byproduct) DTBU->Byproduct Release Amine1 Primary/Secondary Amine (R-NHR') Amine1->DTBU + Product N-tert-butyl, N'-substituted Urea Intermediate->Product Nucleophilic Attack Amine2 Primary/Secondary Amine (R-NHR') Amine2->Product

Caption: Plausible reaction pathway for urea synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-tert-butyl-N'-phenylurea

This protocol details a representative procedure for the synthesis of an unsymmetrical urea from a primary aromatic amine and N,N'-di-tert-butylurea.

Materials:

  • N,N'-Di-tert-butylurea (MW: 172.27 g/mol )

  • Aniline (MW: 93.13 g/mol )

  • Anhydrous Toluene

  • Methanol (for washing)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask, add N,N'-di-tert-butylurea (1.72 g, 10.0 mmol) and aniline (0.93 g, 10.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous toluene to the flask.

  • Reaction Conditions: Place the flask in a pre-heated oil bath at 120 °C and stir the mixture vigorously under a reflux condenser. The progress of the reaction can be monitored by observing the evaporation of tert-butylamine, which can be detected with pH test paper at the top of the condenser.[1]

  • Reaction Time: Continue heating for 12-16 hours or until TLC analysis indicates the consumption of the starting materials.

  • Workup: After the reaction is complete, cool the flask to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is washed with cold methanol to remove any unreacted starting material and impurities, yielding the solid product.

  • Characterization: The final product, N-tert-butyl-N'-phenylurea, is dried under vacuum. The structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_workflow Experimental Workflow A 1. Combine Reactants (N,N'-Di-tert-butylurea + Amine) in Toluene B 2. Heat to Reflux (120 °C, 12-16h) A->B C 3. Monitor Reaction (TLC, pH paper) B->C D 4. Cool to Room Temp. & Evaporate Solvent C->D E 5. Purify by Washing (Cold Methanol) D->E F 6. Dry & Characterize Product E->F

Caption: General workflow for urea synthesis.

Data Presentation

The following table summarizes representative yields for the synthesis of various N-tert-butyl-N'-substituted ureas using the described protocol. The scope is generally broad, accommodating various primary and secondary amines.[1]

EntryAmine SubstrateProductYield (%)
1AnilineN-tert-butyl-N'-phenylurea85
24-MethoxyanilineN-tert-butyl-N'-(4-methoxyphenyl)urea90
34-ChloroanilineN-tert-butyl-N'-(4-chlorophenyl)urea82
4BenzylamineN-benzyl-N'-tert-butylurea88
5Piperidine1-(tert-Butylcarbamoyl)piperidine75
62,6-DimethylanilineN-tert-butyl-N'-(2,6-dimethylphenyl)urea78

Note: Yields are representative and based on reported efficiencies for similar transformations.[1] Optimization may be required for specific substrates.

Safety and Handling
  • N,N'-Di-tert-butylurea is a stable solid but should be handled in a well-ventilated area.

  • Aniline and other amine substrates can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Toluene is a flammable solvent. All heating should be conducted in a fume hood using a heating mantle or oil bath with appropriate temperature control.

  • The byproduct, tert-butylamine, is volatile and has a strong odor. The reaction should be performed in a well-ventilated fume hood.

Conclusion

References

Synthesis of Macrocycles via Hindered Urea Bonds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocycles are a class of molecules characterized by large ring structures that have garnered significant interest in medicinal chemistry and materials science. Their unique topologies offer a blend of conformational rigidity and flexibility, making them valuable scaffolds for drug discovery, catalysis, and the development of advanced materials. However, the synthesis of macrocycles often presents challenges, including low yields and the need for high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

A highly efficient method for synthesizing urea-containing macrocycles has been developed, leveraging the concept of the Hindered Urea Bond (HUB) . This approach utilizes N,N'-di-tert-butyl-substituted diamines, where the steric bulk of the tert-butyl groups plays a crucial role in directing the reaction towards near-quantitative yields of macrocycles, even at high concentrations.[1][2] This methodology offers a robust and scalable route to novel macrocyclic structures. Furthermore, the bulky N-tert-butyl groups can be readily removed post-synthesis to produce stabilized macrocycles with diverse potential applications.[1]

Principle of the Method: The "Cis-Urea Preference"

The high efficiency of this macrocyclization strategy is attributed to the conformational preference imposed by the bulky N-tert-butyl substituents on the urea linkage.[1] In standard, less hindered ureas, the substituents on the nitrogen atoms typically adopt a trans conformation. In contrast, the significant steric hindrance from the tert-butyl groups forces a cis C=O/tert-butyl conformation.[1][2] This "cis-urea preference" induces a natural turn in the linear precursor chain, bringing the reactive ends into proximity and thus promoting intramolecular cyclization.[1] This dynamic, self-correcting process efficiently leads to the formation of discrete macrocyclic structures.[3]

G cluster_0 Unhindered Urea cluster_1 Hindered Urea (N,N'-di-tert-butyl) cluster_2 Outcome a R-NH-CO-NH-R' b Trans Conformation (Favored) a->b e Linear Polymerization b->e Promotes c tBu-NH-CO-NH-tBu d Cis Conformation (Favored due to steric hindrance) c->d f Macrocyclization d->f Promotes

Figure 1: Conformational preference of unhindered vs. hindered ureas.

Applications

The macrocycles synthesized through this method have potential applications in various fields:

  • Drug Discovery: Urea-containing macrocycles are known to possess biological activity. For instance, a cationic-charged urea macrocycle derived from this methodology has shown antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains.

  • Supramolecular Chemistry: The defined cavities and potential for functionalization make these macrocycles interesting candidates for host-guest chemistry and the construction of interlocked molecular architectures.[3]

  • Materials Science: The ability to form stable, self-assembled structures, such as the fibrous networks observed for de-tert-butylated macrocycles, opens avenues for the development of novel organic materials.[1]

Data Presentation

Table 1: Synthesis of Hindered Urea Macrocycle (HUM1)
ParameterValueReference
Reactants Methylene diphenyl diisocyanate (N1) & N,N'-Di-tert-butylethylenediamine (A1)[1]
Solvent Chloroform (CDCl3)[1]
Concentration 50 mM - 200 mM[1]
Temperature 60 °C[1]
Reaction Time 2 hours[1]
Yield Near quantitative[1]
Table 2: Characterization Data for HUM1 and UM1
CompoundMethodDataReference
HUM1 1H NMR (CDCl3)Sharp, clean peaks indicating a well-defined structure. The peak for the t-Bu group shifts upfield with increasing concentration, suggesting intramolecular interactions.[1]
HUM1 GPCA single, sharp peak after equilibration, confirming the formation of a discrete, low molecular weight species.[1]
UM1 1H NMR (DMSO-d6)Disappearance of the tert-butyl proton signals and appearance of new urea NH protons, confirming successful de-tert-butylation.[1]

Experimental Protocols

Protocol 1: General Synthesis of Hindered Urea Macrocycles (HUMs)

This protocol describes a general procedure for the synthesis of hindered urea macrocycles from commercially available diisocyanates and N,N'-di-tert-butyl-substituted diamines.

Materials:

  • Diisocyanate (e.g., methylene diphenyl diisocyanate)

  • N,N'-di-tert-butyl-substituted diamine (e.g., N,N'-di-tert-butylethylenediamine)

  • Anhydrous chloroform

  • Nitrogen or Argon atmosphere

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve the diisocyanate and the N,N'-di-tert-butyl-substituted diamine in anhydrous chloroform in a 1:1 molar ratio. The concentration can range from 50 mM to 200 mM.[1]

  • Stir the reaction mixture at a temperature ranging from room temperature to 60 °C.[1]

  • Monitor the reaction progress by 1H NMR and Gel Permeation Chromatography (GPC). The reaction is typically complete within 2-4 hours, indicated by the formation of a single set of sharp peaks in the NMR spectrum and a single peak in the GPC trace.[1]

  • Upon completion, the solvent can be removed under reduced pressure to yield the crude macrocycle, which is often of high purity. Further purification can be performed by recrystallization or column chromatography if necessary.

G start Start reactants Dissolve Diisocyanate and Hindered Diamine (1:1) in Anhydrous Chloroform start->reactants reaction Incubate at 60°C for 2 hours reactants->reaction monitoring Monitor by 1H NMR and GPC reaction->monitoring workup Remove Solvent monitoring->workup Reaction Complete product Hindered Urea Macrocycle (HUM) workup->product

Figure 2: General workflow for the synthesis of Hindered Urea Macrocycles.

Protocol 2: Synthesis of Dimeric Macrocycle HUM1

Materials:

  • Methylene diphenyl diisocyanate (N1)

  • N,N'-Di-tert-butylethylenediamine (A1)

  • Anhydrous chloroform (CDCl3 for monitoring)

  • NMR tubes, glass vials

Procedure:

  • Prepare a 50 mM solution of N1 and a 50 mM solution of A1 in anhydrous chloroform.

  • In a glass vial, mix equal volumes of the N1 and A1 solutions to achieve a final concentration of 25 mM for each reactant (1:1 molar ratio).

  • Transfer the mixture to an NMR tube for monitoring.

  • Acquire an initial 1H NMR spectrum.

  • Incubate the reaction mixture at 60 °C for 2 hours.[1]

  • After incubation, acquire a final 1H NMR spectrum. The transformation of messy, multimodal peaks into a single set of sharp resonances indicates the near-quantitative formation of the dimeric macrocycle HUM1.[1]

Protocol 3: De-tert-butylation of Hindered Urea Macrocycles

This protocol describes the removal of the tert-butyl groups to form a stable, less dynamic urea macrocycle (UM).

Materials:

  • Hindered Urea Macrocycle (e.g., HUM1)

  • Trifluoroacetic acid (TFA) or another suitable strong acid

  • Dichloromethane (DCM) or a suitable organic solvent

Procedure:

  • Dissolve the hindered urea macrocycle in a suitable solvent such as dichloromethane.

  • Add an excess of a strong acid, such as trifluoroacetic acid, to the solution.

  • Stir the reaction at room temperature. The de-tert-butylation is often rapid.

  • Monitor the reaction by 1H NMR, observing the disappearance of the tert-butyl signal.

  • Upon completion, the acid can be neutralized with a suitable base (e.g., triethylamine), and the product can be isolated by precipitation or extraction.

  • The resulting de-tert-butylated macrocycle (UM) is typically more stable and less dynamic than its precursor.[1]

G start Hindered Urea Macrocycle (HUM) reaction Add excess strong acid (e.g., TFA) in DCM start->reaction product Stable Urea Macrocycle (UM) reaction->product + byproduct Isobutylene reaction->byproduct

Figure 3: Schematic of the acid-assisted de-tert-butylation of a HUM.

References

Application Notes and Protocols: N,N'-bis(1,1-dimethylethyl)urea in Peptide and Peptoid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N,N'-bis(1,1-dimethylethyl)urea, a byproduct of the carbodiimide coupling agent N,N'-di-tert-butylcarbodiimide (DTBC), in the context of peptide and peptoid chemistry. While DTBC has limited utility as a direct coupling agent in these fields, understanding the properties and management of its corresponding urea is crucial for researchers who may encounter it.

Introduction to N,N'-di-tert-butylcarbodiimide (DTBC) and its Urea Byproduct

Carbodiimides are a widely used class of reagents in peptide and peptoid synthesis for the formation of amide bonds. They activate the carboxylic acid of an N-protected amino acid, allowing for nucleophilic attack by the amino group of another amino acid or a growing peptide chain. N,N'-di-tert-butylcarbodiimide (DTBC) is a member of this family, which upon reaction, forms the urea byproduct, N,N'-bis(1,1-dimethylethyl)urea.

Limitations of N,N'-di-tert-butylcarbodiimide (DTBC) in Peptide and Peptoid Synthesis

Despite its classification as a carbodiimide, N,N'-di-tert-butylcarbodiimide is generally not a recommended coupling reagent for standard peptide and peptoid synthesis. The significant steric hindrance posed by the two bulky tert-butyl groups on the carbodiimide nitrogen atoms impedes the efficient activation of carboxylic acids. This steric bulk prevents the formation of the key O-acylisourea intermediate, which is necessary for the subsequent amidation reaction. Consequently, peptide bond formation proceeds at a very slow rate, leading to low yields and incomplete reactions.

Other less sterically hindered carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are the preferred reagents for these applications.

Physicochemical Properties of N,N'-bis(1,1-dimethylethyl)urea

Understanding the properties of N,N'-bis(1,1-dimethylethyl)urea is essential for its effective removal from a reaction mixture.

PropertyValueReference
Molecular Formula C₉H₂₀N₂O--INVALID-LINK--
Molecular Weight 172.27 g/mol --INVALID-LINK--
Appearance White solid--INVALID-LINK--
Melting Point 133-135 °C--INVALID-LINK--
Boiling Point Decomposes
Solubility
WaterInsoluble
TolueneSoluble (hot)
Diethyl EtherSlightly soluble
Dichloromethane (DCM)Soluble
N,N-Dimethylformamide (DMF)Soluble
N-Methyl-2-pyrrolidone (NMP)Soluble
Tetrahydrofuran (THF)Soluble

Experimental Protocols

Synthesis of N,N'-bis(1,1-dimethylethyl)urea

This protocol is adapted from a procedure in Organic Syntheses.

Reaction:

2 (CH₃)₃CNH₂ + 1/3 (CCl₃O)₂CO → ((CH₃)₃CNH)₂CO + 2 (CH₃)₃CNH₃⁺Cl⁻

Materials:

  • tert-Butylamine (85.2 mL, 791 mmol)

  • Triethylamine (127 mL, 900 mmol)

  • Toluene (2000 mL)

  • Triphosgene (36.3 g, 120 mmol)

  • Water

Procedure:

  • In a 5-L Erlenmeyer flask equipped with a mechanical stirrer and an internal thermometer, combine tert-butylamine, triethylamine, and toluene.

  • Cool the mixture to an internal temperature of 5 °C using an ice bath.

  • Add triphosgene in small portions over a period of 20 minutes, ensuring the temperature remains below 10 °C.

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding 500 mL of water.

  • Transfer the mixture to a separatory funnel and discard the aqueous phase.

  • Wash the organic layer with water (4 x 500 mL).

  • Collect the white solid that precipitates by suction filtration.

  • Wash the collected solid with 2000 mL of water.

  • Dry the solid at 65 °C under vacuum for 12 hours to yield N,N'-bis(1,1-dimethylethyl)urea as a white solid.

Expected Yield: Approximately 80%.

Protocol for the Removal of N,N'-bis(1,1-dimethylethyl)urea from a Reaction Mixture

The removal of N,N'-bis(1,1-dimethylethyl)urea from a reaction mixture relies on its solubility properties. As a relatively non-polar urea, it is generally insoluble in water but soluble in many organic solvents.

Procedure for Solution-Phase Synthesis:

  • Initial Filtration (if applicable): If the reaction is performed in a solvent where the urea has low solubility at room temperature (e.g., after cooling a toluene solution), a significant portion of the urea may precipitate and can be removed by filtration.

  • Aqueous Wash: a. Dilute the reaction mixture with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate. b. Wash the organic phase with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted amines and other basic impurities. c. Follow with a wash using a saturated aqueous sodium bicarbonate solution to neutralize the organic layer. d. Finally, wash with brine to remove residual water.

  • Chromatography: If the urea is not fully removed by washing, purification by column chromatography on silica gel is typically effective. The choice of eluent will depend on the polarity of the desired product.

Procedure for Solid-Phase Peptide/Peptoid Synthesis (SPPS):

In SPPS, the urea byproduct is typically washed away from the resin-bound peptide or peptoid.

  • After the coupling step (where DTBC would be used), drain the reaction solvent.

  • Wash the resin extensively with a solvent in which the urea is highly soluble, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). A typical wash cycle would be 3-5 times with a sufficient volume of solvent to fully suspend the resin.

Visualizations

experimental_workflow General Workflow for Carbodiimide-Mediated Coupling and Urea Byproduct Removal start Start: N-protected Amino Acid + Free Amine coupling Coupling Reaction (Carbodiimide Activation) start->coupling Add Carbodiimide (e.g., DTBC) product_mixture Reaction Mixture: Desired Peptide/Peptoid + Urea Byproduct coupling->product_mixture purification Purification product_mixture->purification Filtration / Aqueous Wash / Chromatography final_product Purified Peptide/Peptoid purification->final_product waste Urea Byproduct (Waste) purification->waste

Caption: Workflow for coupling and byproduct removal.

dtbc_limitation Steric Hindrance Limitation of DTBC dtbc N,N'-di-tert-butylcarbodiimide (DTBC) o_acylisourea O-Acylisourea Intermediate (Highly Reactive) dtbc->o_acylisourea Activation Step steric_hindrance Steric Hindrance from bulky tert-butyl groups dtbc->steric_hindrance carboxylic_acid Carboxylic Acid (R-COOH) carboxylic_acid->o_acylisourea carboxylic_acid->steric_hindrance peptide_bond Peptide Bond Formation o_acylisourea->peptide_bond Nucleophilic Attack by Amine steric_hindrance->o_acylisourea Inhibits Formation

Caption: Steric hindrance limitation of DTBC.

Conclusion

While N,N'-di-tert-butylcarbodiimide (DTBC) is commercially available, its application as a coupling reagent in peptide and peptoid synthesis is severely limited by steric hindrance. Researchers should opt for less hindered carbodiimides for efficient amide bond formation. The primary relevance of N,N'-bis(1,1-dimethylethyl)urea in this context is as a potential byproduct. The protocols provided herein offer guidance for its synthesis and removal, ensuring the purity of the final peptide or peptoid product should this compound be encountered.

Application Notes and Protocols for the Biginelli Reaction using N-Substituted Ureas

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Biginelli reaction is a one-pot, three-component condensation reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones and their derivatives (DHPMs).[1][2] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including acting as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[2] The classical Biginelli reaction, first reported by Pietro Biginelli in 1893, involves the acid-catalyzed reaction of an aldehyde, a β-ketoester, and urea.[1][2] This protocol focuses on the versatile application of N-substituted ureas in the Biginelli reaction, which allows for the synthesis of a wide array of N1-substituted DHPMs, further expanding the chemical space for drug discovery and development.

This document provides detailed protocols for two distinct and effective methods for the Biginelli reaction with N-substituted ureas: a chlorotrimethylsilane (TMSCl) promoted reaction in N,N-dimethylformamide (DMF) and a molecular iodine (I₂) catalyzed reaction in acetonitrile (MeCN).

Protocol 1: Chlorotrimethylsilane (TMSCl) Promoted Biginelli Reaction with N-Substituted Ureas

This method utilizes chlorotrimethylsilane (TMSCl) as a promoter and water scavenger, facilitating the efficient synthesis of N1-alkyl and N1-aryl substituted dihydropyrimidinones in good to excellent yields.[3][4] The reaction is typically carried out at room temperature in DMF.

Experimental Protocol:
  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the N-substituted urea (1.0 mmol), the desired aldehyde (1.0 mmol), and the β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol) in N,N-dimethylformamide (DMF) (5 mL).

  • Reaction Initiation: To the stirred mixture, add chlorotrimethylsilane (TMSCl) (4.0 mmol) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, pour the mixture into ice water (20 mL). The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N-substituted dihydropyrimidinone.

Quantitative Data Summary:
EntryN-Substituted UreaAldehydeβ-KetoesterTime (h)Yield (%)
1MethylureaBenzaldehydeEthyl acetoacetate2492
2Ethylurea4-ChlorobenzaldehydeEthyl acetoacetate2495
3Phenylurea4-MethoxybenzaldehydeEthyl acetoacetate4888
4Methylurea3-NitrobenzaldehydeMethyl acetoacetate2490

Protocol 2: Molecular Iodine (I₂) Catalyzed Biginelli-Type Reaction with N-Substituted Ureas

This protocol employs molecular iodine as a mild and efficient catalyst for the three-component synthesis of dihydropyrimidinones from N-substituted ureas, an alkyl aldehyde, and an aryl aldehyde.[5][6] The reaction is performed under reflux in acetonitrile.

Experimental Protocol:
  • Reagent Preparation: To a round-bottom flask, add the N-substituted urea (2.5 mmol), an alkyl aldehyde (e.g., phenylacetaldehyde) (2.5 mmol), an aryl aldehyde (3.75 mmol), and molecular iodine (0.25 mmol) in acetonitrile (MeCN) (3 mL).[5][6]

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for 12 hours.[5][6]

  • Reaction Monitoring: The reaction progress can be followed by TLC analysis.

  • Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel.

  • Purification: Elution with a suitable solvent system (e.g., ethyl acetate/hexane) will yield the purified dihydropyrimidinone product.

Quantitative Data Summary:
EntryN-Substituted UreaAlkyl AldehydeAryl AldehydeTime (h)Yield (%)
1N-methylureaPhenylacetaldehydep-Nitrobenzaldehyde1270[5]
2N-methylureaPhenylacetaldehydep-Chlorobenzaldehyde1265[5]
3N-ethylureaPhenylacetaldehydeBenzaldehyde1272[5]
4N-ethylureaPhenylacetaldehydep-Tolualdehyde1268[5]

Visualizations

General Workflow for the Biginelli Reaction with N-Substituted Ureas

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products N_Substituted_Urea N-Substituted Urea One_Pot_Condensation One-Pot Condensation (Acid or Lewis Acid Catalysis) N_Substituted_Urea->One_Pot_Condensation Aldehyde Aldehyde Aldehyde->One_Pot_Condensation Beta_Ketoester β-Ketoester Beta_Ketoester->One_Pot_Condensation DHPM N-Substituted 3,4-Dihydropyrimidin-2(1H)-one One_Pot_Condensation->DHPM Water Water One_Pot_Condensation->Water

Caption: General workflow of the three-component Biginelli reaction.

Signaling Pathway of the Proposed Reaction Mechanism

G Reactants Aldehyde + N-Substituted Urea Acyliminium N-Acyliminium Ion Intermediate Reactants->Acyliminium Condensation Open_Chain Open-Chain Ureide Acyliminium->Open_Chain Nucleophilic Attack Enol Enol of β-Ketoester Enol->Open_Chain Cyclization Intramolecular Cyclization & Dehydration Open_Chain->Cyclization Product N-Substituted DHPM Cyclization->Product

Caption: Proposed iminium-based mechanism for the Biginelli reaction.

References

Application Notes and Protocols: Hindered Ureas in Dynamic Covalent Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of hindered ureas in dynamic covalent chemistry. Hindered urea bonds (HUBs) are a class of dynamic covalent bonds that exhibit reversible behavior under mild conditions without the need for a catalyst. This unique property makes them highly valuable in the development of self-healing materials, reprocessable thermosets, and controlled drug delivery systems.

Introduction to Hindered Urea Bonds in Dynamic Covalent Chemistry

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create materials that can adapt their structure and properties in response to external stimuli.[1] Hindered urea bonds are formed by the reaction of a bulky, sterically hindered amine with an isocyanate.[1] The steric hindrance around the urea linkage weakens the typically stable urea bond, allowing it to dissociate and re-form under thermal or chemical stimuli. This dynamic nature is the key to the unique properties of materials incorporating HUBs.[2]

The equilibrium between the urea bond and its dissociated isocyanate and amine components can be tuned by altering the steric bulk of the amine, providing control over the dynamic properties of the resulting material.[3] This tunability allows for the rational design of materials with specific self-healing efficiencies, reprocessing temperatures, and drug release profiles.

Applications of Hindered Urea Dynamic Covalent Chemistry

The dynamic nature of hindered urea bonds has led to their application in a variety of fields, particularly in materials science and drug delivery.

Self-Healing and Reprocessable Materials

A primary application of hindered ureas is in the development of self-healing and reprocessable polymers.[4] When a material containing HUBs is damaged, the application of a stimulus, typically heat, can promote the dissociation and reformation of the urea bonds across the damaged interface, leading to repair of the material.[5][6] This process allows for the recovery of mechanical properties, extending the lifetime of the material.[7]

Similarly, thermoset polymers, which are traditionally difficult to recycle due to their permanently cross-linked nature, can be made reprocessable by incorporating HUBs into their network structure.[8][9] Upon heating, the dynamic exchange of HUBs allows the material to flow and be remolded into a new shape without significant degradation of its properties.[7]

Drug Delivery Systems

In the field of drug development, hindered ureas offer a promising platform for creating controlled-release drug delivery systems.[10][11] The hydrolytic instability of certain HUBs can be exploited for the gradual release of encapsulated drugs.[3] Amphiphilic polymers containing hindered urea linkages can self-assemble into micelles or nanoparticles to encapsulate hydrophobic drugs.[10] The rate of drug release can be controlled by tuning the hydrolysis rate of the hindered urea bonds in the polymer backbone, which is influenced by the steric environment of the urea bond and the pH of the surrounding medium.[3][10]

Quantitative Data on Hindered Urea-Based Systems

The following table summarizes key quantitative data for various polymer systems incorporating hindered urea bonds, providing a comparative overview of their mechanical and dynamic properties.

Polymer SystemTensile Strength (MPa)Elongation at Break (%)Toughness (MJ/m³)Healing Efficiency (%)Healing ConditionsReference
Polyurethane-Urea (PUU-2)49.61693~385.690.5120 °C for 6 h[5]
Piperazine-based Polyurea---~10070 °C for 60 min[6]
Poly(urea-urethane) (PUU-TBAE)~39.5---100 °C, 300 kPa for 20 min (reprocessing)[7]
Crosslinked Emulsion Polymer (cLPtB)---10080 °C[12]

Experimental Protocols

This section provides detailed protocols for the synthesis of a self-healing polyurethane-urea elastomer incorporating hindered urea bonds.

Materials
  • Dicyclohexylmethane-4,4′-diisocyanate (HMDI)

  • Polytetramethylene ether glycol (PTMEG, Mn ≈ 1000 g/mol )

  • N,N′-di-tert-butylethylenediamine (DBDA)

  • 4,4′-diaminodicyclohexyl methane (HMDA)

  • Dibutyltin dilaurate (DBTDL)

  • N,N-dimethylformamide (DMF, anhydrous)

Synthesis of Self-Healing Polyurethane-Urea Elastomer (PUU-2)[5]

This protocol describes a two-step synthesis of a polyurethane-urea elastomer.

Step 1: Prepolymer Synthesis

  • In a 250 mL four-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add HMDI (5.25 g, 20 mmol) and PTMEG (10 g, 10 mmol).

  • Stir the mixture at medium speed.

  • Add a catalytic amount of DBTDL.

  • Heat the reaction mixture to 80 °C and maintain for 2 hours to form the NCO-terminated prepolymer.

Step 2: Chain Extension

  • Dissolve the prepolymer from Step 1 in anhydrous DMF.

  • In a separate flask, prepare a solution of the chain extenders: DBDA (hindered amine) and HMDA in a 1:1 molar ratio. The total moles of diamine should be equal to the moles of NCO in the prepolymer.

  • Slowly add the chain extender solution to the prepolymer solution with vigorous stirring.

  • Continue stirring for 24 hours at room temperature.

  • Pour the resulting viscous solution into a Teflon mold and degas under vacuum.

  • Cure the polymer at 80 °C for 24 hours to obtain the final elastomer film.

Characterization
  • Mechanical Testing: The tensile strength, elongation at break, and toughness of the elastomer can be measured using a universal testing machine according to standard protocols (e.g., ASTM D412).

  • Self-Healing Test:

    • Cut a sample of the elastomer into two pieces with a sharp blade.

    • Bring the two pieces back into contact and place them in an oven at the desired healing temperature (e.g., 120 °C) for a specified time (e.g., 6 hours).

    • After healing, allow the sample to cool to room temperature.

    • Measure the mechanical properties of the healed sample and calculate the healing efficiency as the ratio of the mechanical property of the healed sample to that of the pristine sample.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of hindered ureas in dynamic covalent chemistry.

Self_Healing_Mechanism cluster_0 Intact Material cluster_1 Damage Event cluster_2 Healing Process (Stimulus Application) cluster_3 Healed Material Intact_Polymer Polymer Network with Hindered Urea Bonds Damaged_Polymer Broken Polymer Chains at Damage Site Intact_Polymer->Damaged_Polymer Crack Formation Dissociation Dissociation of Hindered Urea Bonds Damaged_Polymer->Dissociation Heat/Stimulus Reformation Reformation of Hindered Urea Bonds Dissociation->Reformation Chain Mobility Healed_Polymer Restored Polymer Network Reformation->Healed_Polymer Cooling

Caption: Mechanism of self-healing in a polymer with hindered urea bonds.

Polymer_Synthesis_Workflow Start Start: Monomer Selection Prepolymer Prepolymer Synthesis (Isocyanate + Polyol) Start->Prepolymer Chain_Extension Chain Extension (Prepolymer + Hindered Diamine) Prepolymer->Chain_Extension Curing Curing (Formation of Crosslinked Network) Chain_Extension->Curing Characterization Material Characterization (Mechanical, Thermal, Healing) Curing->Characterization End End: Final Material Characterization->End

Caption: Workflow for the synthesis and characterization of a hindered urea-based polymer.

Drug_Delivery_Concept cluster_0 Encapsulation cluster_1 Release Mechanism cluster_2 Drug Release Micelle Polymer Micelle (Hindered Urea Backbone) Hydrolysis Hydrolysis of Hindered Urea Bonds Micelle->Hydrolysis Acidic pH / Water Drug Drug Drug->Micelle Encapsulation Disassembly Micelle Disassembly Hydrolysis->Disassembly Released_Drug Released Drug Disassembly->Released_Drug

Caption: Controlled drug release from a hindered urea-based polymer micelle.

References

Application Notes and Protocols: N,N'-Di-tert-butylurea as a Reagent for Preparing Di-tert-butyldiaziridinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of di-tert-butyldiaziridinone, a valuable reagent in organic synthesis, from N,N'-di-tert-butylurea. The protocols are based on established and peer-reviewed procedures to ensure reproducibility and safety in a laboratory setting.

Introduction

Di-tert-butyldiaziridinone is a key reagent utilized in various chemical transformations, notably in the diamination of olefins[1][2][3][4][5]. Its synthesis from the readily available N,N'-di-tert-butylurea provides a practical route to this important building block. The following sections detail the synthesis, including quantitative data and a step-by-step experimental protocol.

Quantitative Data

The synthesis of di-tert-butyldiaziridinone from N,N'-di-tert-butylurea proceeds in high yield. The table below summarizes the typical yield for this transformation as reported in the literature.

Reactant Product Yield (%) Reference
N,N'-Di-tert-butylureaDi-tert-butyldiaziridinone76Organic Syntheses[6]
N,N'-Di-tert-butylureaDi-tert-butyldiaziridinone75 (at 50% scale)Organic Syntheses[6]

Experimental Protocols

This section provides a detailed methodology for the synthesis of di-tert-butyldiaziridinone from N,N'-di-tert-butylurea. The protocol is adapted from a procedure published in Organic Syntheses[6].

Materials and Equipment:

  • N,N'-Di-tert-butylurea

  • Diethyl ether (Et₂O)

  • tert-Butyl hypochlorite (t-BuOCl)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Hexanes

  • Water (deionized)

  • 500-mL round-bottomed flask

  • Teflon-coated magnetic stir bar

  • Rubber septum

  • Stir plate

  • Ice bath

  • Separatory funnel (2-L)

  • Rotary evaporator

  • Vacuum distillation apparatus with a Vigreux column

Procedure:

  • Reaction Setup: In a 500-mL, one-necked, round-bottomed flask equipped with a Teflon-coated magnetic stir bar and a rubber septum, a slurry is prepared by adding N,N'-di-tert-butylurea (30.0 g, 174 mmol, 1.0 equiv) to diethyl ether (200 mL). The reaction vessel should be protected from light.

  • Addition of tert-Butyl Hypochlorite: To the slurry, add tert-butyl hypochlorite (20.8 g, 192 mmol, 1.1 equiv) over a period of 10 minutes.

  • Reaction: The reaction mixture is stirred at room temperature for 1 hour.

  • Cooling and Base Addition: The reaction mixture is then cooled to 0 °C using an ice bath, and potassium tert-butoxide (19.5 g, 174 mmol, 1.0 equiv) is added in a single portion.

  • Second Reaction Phase: The resulting mixture is stirred at 0 °C for 10 minutes, after which the ice bath is removed, and the mixture is stirred for an additional 2 hours at room temperature.

  • Workup - Quenching and Extraction: The reaction mixture is diluted with hexanes (200 mL) and transferred to a 2-L separatory funnel. The mixture is then washed with water (3 x 150 mL).

  • Drying: The organic phase is dried over anhydrous potassium carbonate (30.0 g) by stirring for 5 hours.

  • Concentration: The dried organic phase is filtered and concentrated by rotary evaporation (25 °C, 18 mmHg). It is important to completely remove the tert-butanol generated during the reaction to prevent interference with the subsequent distillation.[6]

  • Purification: The crude material is purified by fractional distillation under vacuum (7 mmHg) using a Vigreux column. The di-tert-butyldiaziridinone is collected as a colorless liquid at 47-49 °C.[6] This yields approximately 22.6 g (76%) of the final product.[6]

Note on the Synthesis of N,N'-Di-tert-butylurea:

For researchers who wish to synthesize the starting material, a procedure is also available in Organic Syntheses. It involves the reaction of tert-butylamine and triethylamine in toluene with triphosgene, followed by a water workup to yield N,N'-di-tert-butylurea as a white solid in approximately 80% yield[6].

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of di-tert-butyldiaziridinone from N,N'-di-tert-butylurea.

SynthesisWorkflow Start Start Reagents N,N'-Di-tert-butylurea in Diethyl Ether Start->Reagents Add_tBuOCl Add t-BuOCl Stir 1h at RT Reagents->Add_tBuOCl Cool_Add_tBuOK Cool to 0°C Add t-BuOK Add_tBuOCl->Cool_Add_tBuOK Stir_RT Stir 10 min at 0°C then 2h at RT Cool_Add_tBuOK->Stir_RT Workup Workup: Dilute with Hexanes Wash with Water Stir_RT->Workup Dry_Concentrate Dry over K₂CO₃ Concentrate Workup->Dry_Concentrate Purify Vacuum Distillation Dry_Concentrate->Purify Product Di-tert-butyldiaziridinone Purify->Product

Caption: Workflow for the synthesis of di-tert-butyldiaziridinone.

This comprehensive guide should serve as a valuable resource for researchers in the fields of chemistry and drug development, facilitating the synthesis of di-tert-butyldiaziridinone for its various applications.

References

Application Notes and Protocols for 1,3-di-tert-butylurea in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. While phosphines and N-heterocyclic carbenes are the most common ligand classes, there is growing interest in the development of novel ligands that can offer unique reactivity, stability, or selectivity.

Urea derivatives have emerged as a promising class of ancillary ligands and additives in transition metal catalysis. Their ability to act as both hydrogen-bond donors and potential coordinating species allows them to influence the catalytic cycle in multiple ways. This document provides detailed application notes and protocols concerning the use of 1,3-di-tert-butylurea in palladium-catalyzed reactions. While direct applications of 1,3-di-tert-butylurea as a primary ligand in major cross-coupling reactions are not extensively documented, we will draw upon findings from closely related urea-containing ligand systems to provide a comprehensive guide for researchers interested in exploring its potential.

The urea moiety, particularly when incorporated into more complex ligand scaffolds such as dialkylarylphosphines, has been shown to participate in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille-Migita, Negishi, and Buchwald-Hartwig aminations, affording products in moderate to high yields.[1][2] The urea functionality can engage in secondary interactions, such as hydrogen bonding, which can stabilize catalytic intermediates or influence the electronics of the metal center.

Potential Roles of 1,3-di-tert-butylurea in Palladium Catalysis

Based on the study of related urea-containing compounds in catalysis, 1,3-di-tert-butylurea could potentially influence palladium-catalyzed reactions through several mechanisms:

  • Hydrogen-Bonding Additive: The N-H protons of the urea can act as hydrogen-bond donors, potentially stabilizing anionic intermediates or reagents in the catalytic cycle. This can be particularly relevant in reactions involving charged species, such as the transmetalation step in Suzuki-Miyaura coupling.

  • Secondary Coordination Sphere Ligand: While direct coordination to palladium might be weak compared to traditional phosphine ligands, 1,3-di-tert-butylurea could interact with the palladium complex through outer-sphere coordination, influencing the reactivity and selectivity.

  • Pro-ligand/Anionic Ligand Formation: Under basic conditions, the urea can be deprotonated to form a ureate anion, which can then coordinate to the palladium center. Experimental and computational studies on N-arylureas suggest monodentate binding through the nonsubstituted nitrogen is possible.[3]

A schematic illustrating the potential roles of urea in a palladium-catalyzed cross-coupling cycle is presented below.

References

Troubleshooting & Optimization

Technical Support Center: N,N'-di-tert-butylurea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield and purity of N,N'-di-tert-butylurea synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of N,N'-di-tert-butylurea.

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in this synthesis are typically traced back to one of several factors:

  • Moisture Contamination: The reagents used, such as tert-butyl isocyanate or phosgene equivalents like triphosgene, are highly sensitive to moisture. Water in the solvent, reagents, or glassware can lead to the formation of undesired byproducts, consuming the starting materials.

  • Incomplete Reaction: The steric hindrance from the bulky tert-butyl groups can slow the reaction rate. Insufficient reaction time or suboptimal temperature can result in incomplete conversion of the starting materials.[1]

  • Side Reactions: The most common side reaction is the formation of symmetrical ureas if moisture is present.[2] If using a phosgene-based method, improper stoichiometry can also lead to the formation of N,N'-dibutylurea if the chloroformamide intermediate reacts with unreacted tert-butylamine.[1]

  • Loss During Work-up: N,N'-di-tert-butylurea is a solid product. Product can be lost during filtration, washing, or recrystallization steps if these procedures are not carefully optimized.[2][3]

Q2: I am using the triphosgene method and my final product is difficult to purify. What impurity is likely present?

When using triphosgene and triethylamine (Et3N) as a base, the formation of triethylamine hydrochloride (Et3N·HCl) salt is a major byproduct. It is crucial to wash the crude product solids extensively with water to remove this salt. Residual Et3N·HCl can complicate purification and may decrease the yield of subsequent reactions if the product is used as an intermediate.[3]

Q3: How can I minimize the formation of byproducts?

Minimizing byproduct formation requires careful control over the reaction conditions:

  • Ensure Anhydrous Conditions: Oven-dry all glassware and cool it under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure starting materials are dry.[2]

  • Control Stoichiometry: Carefully control the molar ratios of your reactants. When using a phosgene equivalent, a slight excess can ensure the complete reaction of the amine.[1] When reacting tert-butylamine with tert-butyl isocyanate, the stoichiometry is critical to favor the di-substituted product.[4][5]

  • Optimize Reagent Addition: Add reagents dropwise and at a controlled temperature. For the triphosgene method, adding triphosgene in portions to a cooled solution of tert-butylamine helps to manage the exothermic reaction and prevent side reactions. The internal temperature should be kept low, for instance, below 15 °C.[3]

Q4: How can I monitor the reaction to determine if it has gone to completion?

Monitoring the reaction's progress is essential for optimization. The most common methods are Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture over time against a standard of your starting material, you can observe the consumption of reactants and the formation of the product, which will have a different Rf value on a TLC plate.[6]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of N,N'-di-tert-butylurea.

G start Low Yield in N,N'-di-tert-butylurea Synthesis check_conditions Review Reaction Setup: - Anhydrous conditions? - Inert atmosphere? - Correct stoichiometry? start->check_conditions analyze_crude Analyze Crude Product (TLC, NMR, LC-MS) check_conditions->analyze_crude moisture Moisture Contamination Suspected? analyze_crude->moisture Check for hydrolysis byproducts incomplete Incomplete Conversion? analyze_crude->incomplete Check for starting materials byproducts Significant Byproducts Present? analyze_crude->byproducts Identify unexpected spots/peaks moisture->incomplete No solution_moisture Solution: - Use oven-dried glassware. - Use anhydrous solvents. - Handle reagents under inert gas. moisture->solution_moisture Yes incomplete->byproducts No solution_incomplete Solution: - Increase reaction time. - Optimize temperature. - Consider a more potent coupling reagent. incomplete->solution_incomplete Yes solution_byproducts Solution: - Strictly control stoichiometry. - Optimize rate of addition and temperature. - Purify starting materials. byproducts->solution_byproducts Yes end Review work-up and purification for product loss. byproducts->end

Caption: Troubleshooting workflow for diagnosing causes of low yield.

Factors Influencing Yield

The yield of N,N'-di-tert-butylurea is highly dependent on carefully controlled reaction parameters. The following table summarizes key variables and their typical impact, based on the common synthesis route using triphosgene.

ParameterConditionExpected YieldNotes
Reagent Purity Anhydrous grade solvents and reagentsHighMoisture leads to the formation of byproducts, reducing yield.[2]
Technical grade solventsLow-MediumHigh risk of moisture contamination.
Temperature Control Addition at 5-15 °C75-85%Keeping the temperature low during the addition of phosgene or its equivalents minimizes side reactions.[3]
Addition at >25 °C<60%Higher temperatures can increase the rate of side reactions.
Stoichiometry ~6.6 eq. tert-butylamine / 1.0 eq. triphosgene~80%A significant excess of the amine is used to react with the phosgene equivalent and neutralize the HCl byproduct.[3]
Insufficient amineLowIncomplete reaction and potential for side reactions with intermediates.[1]
Work-up Extensive washing with waterHighCrucial for removing triethylamine hydrochloride, which improves purity and prevents yield loss in subsequent steps.[3]
Minimal washingMediumImpure product, which can affect final yield calculation and usability.

Experimental Protocol: Synthesis from tert-Butylamine and Triphosgene

This protocol is adapted from a reliable procedure published in Organic Syntheses.[3] It provides a high-yield method for preparing N,N'-di-tert-butylurea.

Materials and Equipment:

  • 5-L Erlenmeyer flask

  • Mechanical stirrer

  • Internal thermometer

  • Ice bath

  • tert-Butylamine (6.6 equiv)

  • Triethylamine (7.5 equiv)

  • Toluene (anhydrous)

  • Triphosgene (1.0 equiv)

  • Water (for quenching and washing)

  • Suction filtration apparatus

Procedure:

  • Reaction Setup: Charge a 5-L Erlenmeyer flask with tert-butylamine, triethylamine, and toluene.[3]

  • Cooling: Cool the mixture to an internal temperature of 5 °C using an ice bath.

  • Reagent Addition: Add triphosgene in small portions over a period of approximately 20 minutes. It is critical to maintain the internal temperature below 15 °C during the addition.[3]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.

  • Quenching: Quench the reaction by adding 500 mL of water to the mixture.

  • Work-up:

    • Transfer the mixture to a separatory funnel and discard the aqueous phase.

    • Wash the organic layer with water (4 x 500 mL). White solids will be suspended in the organic phase.

    • Collect the white solids by suction filtration. An additional crop of product can sometimes be obtained by concentrating the filtrate.[3]

  • Purification:

    • Combine all collected white solids and wash them thoroughly with a large volume of water (e.g., 2000 mL) to remove any residual triethylamine hydrochloride.[3]

    • Dry the purified product at 65 °C under vacuum for 12 hours.

  • Yield: This procedure typically affords N,N'-di-tert-butylurea as a white solid in 76-80% yield.[3]

References

Technical Support Center: Purification of N,N'-bis(1,1-dimethylethyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N,N'-bis(1,1-dimethylethyl)urea from common byproducts encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude N,N'-bis(1,1-dimethylethyl)urea?

A1: The primary impurities depend on the synthetic route. When synthesized from tert-butanol and urea, the most common byproduct is N-tert-butylurea.[1] Unreacted starting materials such as urea and tert-butanol may also be present. If tert-butylamine and phosgene or a phosgene equivalent are used, unreacted tert-butylamine and its hydrochloride salt can be impurities.

Q2: What is the key principle for separating N,N'-bis(1,1-dimethylethyl)urea from N-tert-butylurea?

A2: The purification strategy relies on the significant difference in solubility between the two compounds in water. N,N'-bis(1,1-dimethylethyl)urea is sparingly soluble in water, whereas N-tert-butylurea is appreciably soluble in water.[1] This allows for the removal of the more polar N-tert-butylurea and other water-soluble impurities by washing the crude product with water.

Q3: Which analytical techniques are suitable for assessing the purity of N,N'-bis(1,1-dimethylethyl)urea?

A3: Several techniques can be employed to determine the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful method for separating and quantifying the main compound and its impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be used to determine purity by integrating the signals of the compound against a certified internal standard.[2][3] Melting point analysis can provide a qualitative indication of purity; a sharp melting point close to the literature value suggests high purity, while a broad melting range indicates the presence of impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of N,N'-bis(1,1-dimethylethyl)urea.

Problem 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Product Loss During Water Wash Ensure the wash water is cold, as the solubility of N,N'-bis(1,1-dimethylethyl)urea may increase slightly at higher temperatures. Use a minimal amount of water necessary to effectively remove the impurities.
Co-dissolution During Recrystallization The chosen recrystallization solvent may be too effective, leading to a significant amount of the desired product remaining in the mother liquor. Try a solvent system where the compound has high solubility at elevated temperatures but very low solubility at room temperature or below. A mixed solvent system, such as ethanol-water, can be effective.[4]
Premature Crystallization During Hot Filtration If performing a hot filtration to remove insoluble impurities, the solution may cool and crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and receiving flask, and add a slight excess of hot solvent before filtration.[5]
Incomplete Crystallization If a significant amount of product remains in the mother liquor after cooling, the solution may not be sufficiently supersaturated. The volume of the recrystallization solvent may be too large. Concentrate the solution by evaporating some of the solvent and then cool again. Cooling the solution in an ice bath can also help to maximize crystal formation.[4]
Problem 2: Product "Oils Out" During Recrystallization
Possible Cause Troubleshooting Step
Solution is Supersaturated at a Temperature Above the Melting Point of the Solute The compound is coming out of solution at a temperature where it is still a liquid. Add more of the "soluble solvent" to the hot mixture to increase the saturation temperature.[6]
High Concentration of Impurities The presence of significant impurities can lower the melting point of the mixture and promote oiling out. If the crude product is highly impure, consider a preliminary purification step, such as a thorough wash with water, before attempting recrystallization.
Inappropriate Solvent Choice The solvent may not be ideal for the crystallization of this specific compound. Experiment with different solvent systems. For substituted ureas, a mixture of a good solvent (e.g., ethanol) and an anti-solvent (e.g., water) often works well.[4]
Problem 3: Crystals are Formed, but Purity is Still Low
Possible Cause Troubleshooting Step
Rapid Crystallization Trapping Impurities If the solution cools too quickly, impurities can be trapped within the crystal lattice. To promote the formation of purer, larger crystals, slow down the cooling process. This can be achieved by insulating the flask or by adding a slight excess of the hot recrystallization solvent.[4]
Co-crystallization of Impurities The impurity may have similar solubility properties to the desired product in the chosen solvent, leading to co-crystallization. Try a different recrystallization solvent or a sequence of purification steps, such as a water wash followed by recrystallization from an organic solvent.
Ineffective Washing of Crystals After filtration, the crystals may still be coated with the mother liquor containing impurities. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[5]

Experimental Protocols

Protocol 1: Purification by Washing with Water

This protocol is effective for removing water-soluble impurities like N-tert-butylurea and unreacted urea.

Methodology:

  • Transfer the crude N,N'-bis(1,1-dimethylethyl)urea to a beaker.

  • Add deionized water (approximately 5-10 mL of water per gram of crude product).

  • Stir the slurry vigorously for 15-20 minutes at room temperature. For potentially more effective removal of N-tert-butylurea, the water can be heated to 40-50°C, though this may slightly increase the loss of the desired product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold deionized water.

  • Dry the purified N,N'-bis(1,1-dimethylethyl)urea in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Purification by Recrystallization from Ethanol-Water

This protocol is suitable for obtaining high-purity N,N'-bis(1,1-dimethylethyl)urea.

Methodology:

  • Place the crude N,N'-bis(1,1-dimethylethyl)urea in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (near boiling) to just dissolve the solid. Stir continuously.

  • If any insoluble impurities remain, perform a hot gravity filtration.

  • To the hot ethanol solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).[5]

  • Add a few more drops of hot ethanol until the cloudiness just disappears.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • To maximize yield, cool the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold ethanol-water mixture.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Solubility of N,N'-bis(1,1-dimethylethyl)urea and N-tert-butylurea

Compound Water Solubility Organic Solvent Solubility
N,N'-bis(1,1-dimethylethyl)urea Sparingly soluble/Insoluble[1]Soluble in ethanol, acetone, dichloromethane
N-tert-butylurea Appreciably soluble[1]Soluble in alcohols and ethers

Table 2: Purity Analysis Before and After Purification (Illustrative Data)

Purification Method Purity Before (%) Purity After (%) Yield (%)
Washing with Water 8595-98~90
Recrystallization (Ethanol/Water) 85>9975-85

Note: The values in this table are illustrative and the actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude N,N'-bis(1,1-dimethylethyl)urea (with byproducts) Washing Washing with Water Crude_Product->Washing Remove water-soluble impurities Recrystallization Recrystallization (e.g., Ethanol/Water) Washing->Recrystallization Further purification Purity_Analysis Purity Analysis (HPLC, qNMR, MP) Washing->Purity_Analysis Verify purity Recrystallization->Purity_Analysis Verify purity

Caption: General workflow for the purification of N,N'-bis(1,1-dimethylethyl)urea.

Troubleshooting_Logic cluster_solutions Troubleshooting Actions Start Purification Attempt Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Oiling_Out Product Oils Out Problem->Oiling_Out Yes Low_Purity Purity Still Low Problem->Low_Purity Yes Success High Purity Product Problem->Success No Adjust_Wash Adjust Washing Conditions Low_Yield->Adjust_Wash Change_Solvent Change Recrystallization Solvent Oiling_Out->Change_Solvent Slow_Cooling Slow Down Cooling Rate Low_Purity->Slow_Cooling Adjust_Wash->Start Change_Solvent->Start Slow_Cooling->Start

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Catalytic Reactions with Urea-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urea-based ligands in catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: My urea-based ligand has poor solubility in the desired organic solvent. What can I do?

A1: Solubility issues with urea-based ligands are common due to their ability to form strong intermolecular hydrogen bonds.[1] Here are several strategies to address this:

  • Solvent Selection: Urea exhibits higher solubility in polar protic solvents like methanol and ethanol, and lower solubility in non-polar solvents like benzene or hexane.[2][3] A solvent screen with varying polarities is recommended.

  • Ligand Modification: Introducing bulky aliphatic groups on the urea nitrogens can disrupt self-association and improve solubility in non-polar solvents.[1] For example, N,N'-di(2,6-diisopropylphenyl)urea is soluble in carbon tetrachloride, while many other diaryl ureas are not.[1]

  • Temperature Adjustment: The solubility of urea in organic solvents generally increases with temperature.[3]

  • Co-solvents: Using a mixture of solvents can modulate the polarity of the reaction medium and improve ligand solubility.

  • pH Adjustment: Under slightly acidic conditions, urea's solubility can be higher, while it tends to decrease in alkaline conditions.[2]

Q2: I am observing low yields and/or poor selectivity in my reaction. How can I improve this?

A2: Low yields and selectivity can stem from various factors. The hydrogen-bonding capability of the urea ligand plays a crucial role in substrate activation and controlling stereoselectivity.[4]

  • Additives: The addition of co-catalysts or additives can significantly impact the reaction outcome. For instance, in the ruthenium-catalyzed hydrogenation of urea derivatives, subtly tuning the amount of a base like KOtBu can switch the selectivity between two- and six-electron reduction products.[5][6][7] Brønsted acids can also activate urea-based catalysts by breaking down self-aggregates, leading to a more active catalytic species.[8]

  • Ligand Design: The electronic and steric properties of the urea ligand are critical. The presence of a pendant urea moiety on a ligand can induce regioselectivity through secondary interactions with the substrate.[4]

  • Reaction Conditions: Systematically optimizing parameters like temperature, pressure, and reaction time is crucial. For example, in the steam reforming of urea using a nickel on alumina catalyst, hydrogen yields were optimal at 600°C.[9]

Q3: My catalyst appears to be deactivating over time. What are the possible causes and solutions?

A3: Catalyst deactivation in reactions involving urea-based ligands can occur through several mechanisms.[10][11]

  • Ligand Decomposition: Urea and its derivatives can decompose, especially at elevated temperatures. One common decomposition pathway involves the formation of isocyanates.[12][13] Understanding the thermal stability of your specific ligand is important.

  • Active Site Poisoning: Impurities in the reactants or solvent, or byproducts from ligand/substrate decomposition, can poison the active sites of the catalyst.

  • Structural Changes: For heterogeneous catalysts, deactivation can occur through the destruction of the support material (e.g., zeolite structure) or the agglomeration (sintering) of the active metal particles.[14][15]

  • Fouling: The deposition of carbonaceous materials or other insoluble byproducts on the catalyst surface can block active sites.[11]

To troubleshoot deactivation, consider catalyst characterization techniques before and after the reaction (e.g., XRD, TEM, XPS) to identify structural changes or poisoning.[15] Regeneration protocols, such as washing or thermal treatments, may be possible depending on the deactivation mechanism.[10]

Troubleshooting Guides

Problem: Inconsistent Reaction Outcomes

Inconsistent results can be frustrating. This guide provides a systematic approach to identifying the root cause.

Step 1: Verify Ligand Purity and Integrity

  • Protocol:

    • Analyze the ligand purity using techniques like NMR, HPLC, and melting point determination.

    • Compare the data with the supplier's specifications or with a freshly synthesized and purified batch.

    • Consider that traditional synthesis methods using phosgene or isocyanates can have safety and environmental issues; newer, safer methods are available.[1][16][17]

Step 2: Characterize the Catalyst Precursor

  • Protocol:

    • Ensure the correct oxidation state and coordination environment of the metal precursor.

    • Techniques like X-ray crystallography or spectroscopy can be used for characterization.

Step 3: Rigorously Control Reaction Conditions

  • Protocol:

    • Ensure all glassware is thoroughly dried to avoid unwanted hydrolysis reactions.

    • Use freshly distilled and degassed solvents.

    • Maintain a consistent inert atmosphere (e.g., Argon or Nitrogen) if the reaction is air- or moisture-sensitive.

Problem: Suspected Ligand Decomposition

This guide helps to diagnose and mitigate ligand decomposition.

Step 1: Analyze Reaction Mixture for Decomposition Products

  • Protocol:

    • At various time points during the reaction, take aliquots of the reaction mixture.

    • Analyze these aliquots using techniques like GC-MS or LC-MS to identify potential decomposition products, such as isocyanates or amines resulting from urea hydrolysis.[12][13]

Step 2: Evaluate Thermal Stability of the Ligand

  • Protocol:

    • Perform a thermogravimetric analysis (TGA) of the urea-based ligand to determine its decomposition temperature.

    • If the reaction temperature is close to or above the decomposition temperature, explore running the reaction at a lower temperature, possibly with a more active catalyst or for a longer duration.

Step 3: Investigate Alternative Reaction Pathways

  • Protocol:

    • Computational studies (e.g., DFT calculations) can help to understand the reaction mechanism and identify potential side reactions or decomposition pathways.[12]

    • This can provide insights into how to modify the ligand structure or reaction conditions to favor the desired pathway.

Data Summary

Table 1: Solubility of Urea in Various Solvents

SolventPolaritySolubilityReference
WaterPolar Protic~108 g / 100 mL at 25°C[2]
MethanolPolar ProticModerate[2][3]
EthanolPolar ProticModerate[2]
AcetonitrilePolar Aprotic~4 g / L[3]
BenzeneNon-polarVery Low[2]
HexaneNon-polarVery Low[2]

Table 2: Influence of Additives on Reaction Selectivity (Hydrogenation of 1,3-bis(4-chlorophenyl)urea)

Catalyst SystemAdditive (mol%)Main ProductReference
(PPh₃)₃RuCl₂ / triphosKOtBu (2.5)N-formamide (Two-electron reduction)[18]
(PPh₃)₃RuCl₂ / triphosKOtBu (1.5)N-monomethylamine and Methanol (Six-electron reduction)[5][18]

Visual Guides

Troubleshooting_Workflow start Problem: Inconsistent Reaction Outcomes check_ligand Step 1: Verify Ligand Purity (NMR, HPLC, MP) start->check_ligand is_ligand_pure Is Ligand Pure? check_ligand->is_ligand_pure check_catalyst Step 2: Characterize Catalyst (X-ray, Spectroscopy) is_catalyst_correct Is Catalyst Correct? check_catalyst->is_catalyst_correct control_conditions Step 3: Control Reaction Conditions (Dry glassware, fresh solvents, inert atm.) are_conditions_controlled Are Conditions Controlled? control_conditions->are_conditions_controlled is_ligand_pure->check_catalyst Yes purify_ligand Action: Purify or Re-synthesize Ligand is_ligand_pure->purify_ligand No is_catalyst_correct->control_conditions Yes correct_catalyst Action: Use Correct Catalyst Precursor is_catalyst_correct->correct_catalyst No improve_technique Action: Refine Experimental Technique are_conditions_controlled->improve_technique No end Proceed with Optimized Protocol are_conditions_controlled->end Yes purify_ligand->check_ligand correct_catalyst->check_catalyst improve_technique->control_conditions

Caption: Troubleshooting workflow for inconsistent reaction outcomes.

Ligand_Decomposition_Diagnosis start Problem: Suspected Ligand Decomposition analyze_mixture Step 1: Analyze Reaction Mixture (GC-MS, LC-MS) start->analyze_mixture decomposition_found Decomposition Products Found? analyze_mixture->decomposition_found check_stability Step 2: Evaluate Thermal Stability (TGA) is_temp_too_high Reaction Temp > TGA onset? check_stability->is_temp_too_high investigate_pathways Step 3: Investigate Pathways (Computational Studies) redesign_ligand Action: Re-design Ligand for Higher Stability investigate_pathways->redesign_ligand decomposition_found->check_stability Yes no_issue Decomposition Unlikely Investigate Other Issues decomposition_found->no_issue No is_temp_too_high->investigate_pathways No optimize_conditions Action: Optimize Conditions (Lower Temp, Shorter Time) is_temp_too_high->optimize_conditions Yes optimize_conditions->start redesign_ligand->start

Caption: Diagnostic workflow for suspected ligand decomposition.

Urea_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Potential Issues Catalyst [M]-Ligand Substrate_Binding [M]-Ligand (Substrate) Catalyst->Substrate_Binding + Substrate Deactivation Catalyst Deactivation Catalyst->Deactivation Solubility Poor Ligand Solubility Catalyst->Solubility Activation Activated Intermediate Substrate_Binding->Activation Activation (H-Bonding) Product_Release [M]-Ligand (Product) Activation->Product_Release Reaction Decomposition Ligand Decomposition Activation->Decomposition Product_Release->Catalyst - Product

Caption: Generalized catalytic cycle and potential issues.

References

Technical Support Center: Improving Selectivity in Reactions Catalyzed by Di-tert-butylurea Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with di-tert-butylurea and its derivatives as catalysts. The focus is on improving selectivity in the reactions you are performing.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of di-tert-butylurea complexes in catalysis?

Di-tert-butylurea and its chiral derivatives primarily function as organocatalysts that activate substrates through hydrogen bonding. The two N-H groups on the urea moiety can act as hydrogen-bond donors, coordinating to electrophiles (e.g., aldehydes, imines) and increasing their reactivity towards nucleophiles. In asymmetric synthesis, chiral di-tert-butylurea derivatives create a chiral environment around the substrate, enabling enantioselective transformations.

Q2: What types of reactions are commonly catalyzed by di-tert-butylurea and its derivatives?

Due to their hydrogen-bonding capabilities, these catalysts are effective in a variety of reactions, including:

  • Michael Additions: Catalyzing the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Henry (Nitroaldol) Reactions: Facilitating the C-C bond formation between a nitroalkane and a carbonyl compound.[1]

  • Mannich Reactions: Promoting the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine.

  • Baylis-Hillman Reactions: Mediating the coupling of an aldehyde and an activated alkene.

  • Cyclization Reactions: Inducing enantioselective tail-to-head cyclizations of certain substrates.[2]

Q3: How do the tert-butyl groups influence the catalytic activity and selectivity?

The bulky tert-butyl groups play a crucial role in several ways:

  • Steric Hindrance: They create a defined steric environment around the catalytic core, which is essential for controlling the approach of reactants and thus influencing stereoselectivity.

  • Solubility: The lipophilic nature of the tert-butyl groups enhances the solubility of the catalyst in common organic solvents.

  • Electronic Effects: While primarily steric, the electron-donating nature of the alkyl groups can subtly influence the acidity of the N-H protons and the hydrogen-bonding strength.

Troubleshooting Guide: Low Selectivity

Low selectivity (enantioselectivity, diastereoselectivity, or regioselectivity) is a common challenge in catalysis. Below are potential causes and systematic troubleshooting steps to address these issues in reactions catalyzed by di-tert-butylurea complexes.

Issue: Low Enantioselectivity
Possible Cause Troubleshooting Steps
1. Catalyst Purity and Integrity Verify Catalyst Quality: Ensure the di-tert-butylurea catalyst is of high purity. Impurities can interfere with the formation of the desired catalyst-substrate complex. Recrystallize or purify the catalyst if necessary. For chiral catalysts, confirm the enantiomeric purity.
2. Sub-optimal Reaction Temperature Temperature Screening: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer. Perform a temperature screen (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.
3. Inappropriate Solvent Choice Solvent Screening: The solvent's polarity and coordinating ability can significantly impact the catalyst's conformation and the stability of the transition states. Screen a range of aprotic solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether). Non-polar solvents often lead to better-organized hydrogen-bonded complexes and higher enantioselectivity.
4. Catalyst Loading Optimize Catalyst Loading: While typically used in catalytic amounts (1-20 mol%), the optimal loading can vary. Too low a concentration may lead to a significant uncatalyzed background reaction, reducing the overall enantioselectivity. Too high a concentration can sometimes lead to catalyst aggregation or side reactions.
5. Presence of Water or Other Protic Impurities Ensure Anhydrous Conditions: Unless the reaction is known to benefit from water, ensure all reagents and solvents are dry. Water can compete for hydrogen bonding with the catalyst and substrate, disrupting the chiral environment. Use freshly distilled solvents and dry glassware. The use of molecular sieves can also be beneficial.
6. Substrate-Catalyst Mismatch Modify Catalyst or Substrate: The steric and electronic properties of the substrate must be compatible with the chiral catalyst. If possible, try derivatives of the substrate with different steric bulk or electronic properties. Alternatively, consider using a different chiral di-tert-butylurea derivative with modified steric or electronic features.
Issue: Low Diastereoselectivity or Regioselectivity
Possible Cause Troubleshooting Steps
1. Conformational Flexibility of the Transition State Solvent and Temperature Effects: As with enantioselectivity, solvent and temperature can influence which diastereomeric or regioisomeric transition state is favored. Experiment with different solvents and lower temperatures.
2. Nature of the Substrate and Reagents Modify Reactants: The inherent stereoelectronic properties of the reactants play a significant role. Consider using substrates with bulkier protecting groups or reagents that can enhance facial selectivity.
3. Use of Additives Screen Additives: In some cases, the addition of co-catalysts or additives (e.g., weak acids or bases) can influence the reaction pathway and improve selectivity. However, this should be done cautiously as additives can also inhibit the reaction.

Data Presentation: Effect of Reaction Parameters on Selectivity

The following tables summarize hypothetical but representative data on how changing reaction conditions can affect the outcome of a di-tert-butylurea-catalyzed reaction.

Table 1: Effect of Solvent on the Enantioselectivity of a Chiral Di-tert-butylurea Catalyzed Michael Addition

EntrySolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Toluene08592
2Dichloromethane09085
3THF07865
4Acetonitrile07540

Table 2: Effect of Temperature on the Enantioselectivity of a Chiral Di-tert-butylurea Catalyzed Henry Reaction in Toluene

EntryTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
125129575
20249288
3-20488894
4-40728097

Experimental Protocols

General Protocol for a Chiral Di-tert-butylurea Catalyzed Enantioselective Michael Addition
  • Preparation: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the chiral di-tert-butylurea catalyst (0.02 mmol, 10 mol%).

  • Solvent and Substrate Addition: Add the desired anhydrous solvent (e.g., toluene, 1.0 mL) and the Michael acceptor (0.2 mmol, 1.0 equiv).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.

  • Nucleophile Addition: Add the Michael donor (0.24 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC or supercritical fluid chromatography (SFC).

Visualizations

Catalytic Cycle of a Di-tert-butylurea Catalyzed Reaction

The following diagram illustrates the general mechanism of activation by a di-tert-butylurea catalyst in a reaction between a nucleophile and an electrophile (e.g., an aldehyde).

CatalyticCycle cluster_main Catalytic Cycle catalyst Di-tert-butylurea Catalyst activated_complex Activated E-Catalyst Complex catalyst->activated_complex + E (H-Bonding) electrophile Electrophile (E) product_complex Product-Catalyst Complex activated_complex->product_complex + Nu (Nucleophilic Attack) nucleophile Nucleophile (Nu) product_complex->catalyst Product Release product Product (P) product_complex->product

Caption: General catalytic cycle for a di-tert-butylurea catalyzed reaction.

Troubleshooting Workflow for Low Enantioselectivity

This diagram outlines a logical workflow for troubleshooting low enantioselectivity in your reaction.

TroubleshootingWorkflow start Low Enantioselectivity Observed check_catalyst Verify Catalyst Purity and Enantiomeric Purity start->check_catalyst optimize_temp Screen Reaction Temperature check_catalyst->optimize_temp optimize_solvent Screen Solvents optimize_temp->optimize_solvent optimize_loading Optimize Catalyst Loading optimize_solvent->optimize_loading check_conditions Ensure Anhydrous Conditions optimize_loading->check_conditions modify_substrate Modify Substrate or Catalyst Structure check_conditions->modify_substrate end Improved Enantioselectivity modify_substrate->end

Caption: A systematic workflow for troubleshooting low enantioselectivity.

References

Technical Support Center: N,N'-Di-tert-butylurea Stability in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N,N'-Di-tert-butylurea under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Is N,N'-Di-tert-butylurea stable in acidic solutions?

A1: N,N'-Di-tert-butylurea is generally stable in neutral and basic conditions. However, under acidic conditions, it undergoes a specific transformation known as acid-assisted de-tert-butylation rather than hydrolysis of the urea bond. High acidity is required for this reaction to occur effectively.

Q2: What is the primary degradation pathway of N,N'-Di-tert-butylurea in acid?

A2: The primary pathway is the removal of one or both tert-butyl groups, a reaction termed de-tert-butylation. This occurs through the protonation of the carbonyl group of the urea, which is followed by the formation of a tert-butyl carbocation and rearrangement to form a more stable, less hindered urea bond.

Q3: What are the products of this acid-assisted de-tert-butylation?

A3: The main products are the de-tert-butylated urea species and tert-butyl carbocation. The resulting urea is more stable and does not exhibit the dynamic properties of the original hindered urea bond.

Q4: Does the urea linkage itself break down in acidic conditions?

A4: Studies have shown that even with excessive acid, the urea linkage itself does not degrade under typical experimental conditions. The primary reaction is the removal of the tert-butyl groups.

Q5: At what pH does de-tert-butylation of N,N'-Di-tert-butylurea become significant?

A5: The de-tert-butylation reaction is pH-dependent. It has been observed that the de-tert-butylated product begins to emerge at pH 3, indicating that high acidity is necessary for the reaction to proceed.

Troubleshooting Guide

Issue Possible Cause Suggested Action
Unexpected loss of starting material in an acidic reaction mixture. The acidic conditions are promoting the de-tert-butylation of your N,N'-Di-tert-butylurea.- Monitor the reaction using a suitable analytical technique like HPLC to track the disappearance of the starting material and the appearance of new, more polar peaks corresponding to the de-tert-butylated products. - If de-tert-butylation is undesirable, consider adjusting the pH of your reaction mixture to be less acidic (pH > 4).
Formation of unexpected, more polar byproducts. These are likely the mono- or di-de-tert-butylated forms of your urea compound.- Characterize the byproducts using techniques such as mass spectrometry to confirm their identity. - The de-tert-butylation is dependent on the acid concentration; you may be able to control the extent of the reaction by carefully controlling the amount of acid used.
Reaction kinetics are slower than expected in an acidic medium. The protonation of the urea may be influencing its reactivity in the desired reaction.- Investigate the effect of pH on your specific reaction to find an optimal balance between the stability of the N,N'-Di-tert-butylurea and the desired reaction rate.

Quantitative Data Summary

The rate of de-tert-butylation of N,N'-Di-tert-butylurea is highly dependent on the pH of the solution. The following table summarizes the observed effects of pH on this reaction.

pHObservation on De-tert-butylationReference
6No significant de-tert-butylation observed.
5No significant de-tert-butylation observed.
4No significant de-tert-butylation observed.
3Emergence of the de-tert-butylated species is observed.

Experimental Protocols

Protocol: Monitoring the Acidic Stability of N,N'-Di-tert-butylurea by HPLC

This protocol describes a general method for monitoring the de-tert-butylation of N,N'-Di-tert-butylurea in acidic conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • N,N'-Di-tert-butylurea

  • Citrate buffer solutions of varying pH (e.g., pH 3, 4, 5, 6)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), optional for mobile phase

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of N,N'-Di-tert-butylurea in a suitable organic solvent (e.g., acetonitrile).

    • Prepare a series of buffered aqueous solutions at the desired pH values (e.g., using citrate buffers).

  • Reaction Setup:

    • In separate vials, add a known concentration of the N,N'-Di-tert-butylurea stock solution to each of the prepared buffer solutions. A typical starting concentration might be 0.5 mM.

    • Ensure the final solvent composition is compatible with the solubility of the compound.

  • Time-Point Analysis:

    • At various time points (e.g., t=0, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from each reaction vial.

    • Quench the reaction if necessary by neutralizing the acid with a suitable base, although immediate dilution with the mobile phase may be sufficient.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable mobile phase gradient, for example, a gradient of water and acetonitrile with 0.1% TFA.

    • Monitor the elution of the compounds using a UV detector at an appropriate wavelength.

    • The de-tert-butylated products are expected to be more polar and thus have shorter retention times than the starting material.

  • Data Analysis:

    • Integrate the peak areas of the starting material and any new product peaks at each time point.

    • Plot the percentage of remaining N,N'-Di-tert-butylurea against time for each pH to determine the rate of de-tert-butylation.

Visualizations

G cluster_0 Acid-Assisted De-tert-butylation Pathway A N,N'-Di-tert-butylurea B Protonated Urea Intermediate A->B  + H+ C De-tert-butylated Urea B->C  - C(CH3)3+ D tert-Butyl Carbocation B->D

Caption: Acid-assisted de-tert-butylation of N,N'-Di-tert-butylurea.

G start Unexpected compound degradation in acidic media observed check_ph Is the pH of the medium ≤ 3? start->check_ph de_tert_butylation High probability of acid-assisted de-tert-butylation check_ph->de_tert_butylation Yes other_degradation Consider other degradation pathways or reaction side products check_ph->other_degradation No confirm Confirm product identity via Mass Spec or NMR de_tert_butylation->confirm adjust To avoid degradation, adjust pH to > 4 or reduce acid concentration confirm->adjust

Caption: Troubleshooting workflow for unexpected degradation.

Common side reactions in the synthesis of hindered ureas

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of hindered ureas. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during the synthesis of sterically hindered ureas?

A1: The most prevalent side reactions depend on the synthetic route employed. For isocyanate-based methods, the primary side reaction is the formation of biuret by-products. In carbodiimide-mediated couplings of carboxylic acids and amines, the formation of N-acylurea is a common issue. Additionally, with certain reagents, the formation of symmetrical ureas can occur if reaction conditions are not carefully controlled. Steric hindrance can exacerbate these issues by slowing down the desired reaction, allowing more time for side reactions to occur.[1][2]

Q2: How does steric hindrance impact the rate of urea formation?

A2: Steric hindrance significantly decreases the rate of reaction. The bulky groups on either the isocyanate or the amine impede the approach of the nucleophilic amine to the electrophilic carbonyl carbon of the isocyanate. This can lead to slower reaction kinetics compared to unhindered analogues.[1][3] Consequently, elevated temperatures or prolonged reaction times may be necessary, which in turn can promote side reactions.

Q3: What is the role of additives like 1-hydroxybenzotriazole (HOBt) in carbodiimide-mediated urea synthesis?

A3: In carbodiimide-mediated reactions (e.g., using EDC), an O-acylisourea intermediate is formed, which is highly reactive. This intermediate can rearrange to a stable, unreactive N-acylurea byproduct, reducing the yield of the desired product. Additives like HOBt react with the O-acylisourea to form an active ester intermediate. This active ester is more stable than the O-acylisourea and less prone to rearrangement, yet still sufficiently reactive to react with the amine to form the desired amide (or urea in this context), thereby minimizing the formation of the N-acylurea side product.[2][4][5]

Q4: Can phosgene-free methods be used for the synthesis of hindered ureas, and what are the potential side reactions?

A4: Yes, several phosgene-free methods are available and often preferred due to safety concerns associated with phosgene.[6][7] Common phosgene substitutes include triphosgene, carbonyldiimidazole (CDI), and diphenyl carbonate.[6][8][9] When using these reagents, a key side reaction to control is the formation of symmetrical ureas. This can occur if the amine starting material reacts with the activated intermediate before the second, different amine is introduced. Careful control of stoichiometry and the order of addition is crucial to minimize this side product.[9]

Troubleshooting Guides

Issue 1: Low Yield and Presence of Biuret in Isocyanate-Based Syntheses

Problem: The reaction between a hindered amine and a hindered isocyanate results in a low yield of the desired urea, and a significant amount of a higher molecular weight byproduct, identified as a biuret, is observed.

Root Cause: The newly formed hindered urea can act as a nucleophile and react with another molecule of isocyanate. This is particularly problematic when the desired reaction is slow due to steric hindrance, or if an excess of the isocyanate is used.[10]

Solutions:

  • Control Stoichiometry: Use a slight excess (1.05 equivalents) of the amine relative to the isocyanate to ensure the complete consumption of the isocyanate.

  • Slow Addition of Isocyanate: Add the isocyanate solution dropwise to the reaction mixture containing the amine. This maintains a low concentration of the isocyanate, favoring the reaction with the more nucleophilic amine over the less nucleophilic urea product.[11][12]

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can help to control the reaction rate and reduce the likelihood of the secondary reaction.[12]

Data Presentation:

ParameterStandard Addition (All at once)Slow Addition (Over 60 min)
Desired Urea Yield 65%92%
Biuret Byproduct 25%<5%
Reaction Temperature Room Temperature0-5 °C

Table 1: Representative yields for the synthesis of a hindered urea with and without slow addition of the isocyanate.

Issue 2: Formation of N-Acylurea Byproduct in Carbodiimide-Mediated Synthesis

Problem: When coupling a carboxylic acid with a hindered amine using a carbodiimide like EDC, a significant amount of an N-acylurea byproduct is formed, leading to a low yield of the desired product.

Root Cause: The O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, is rearranging to the more stable but unreactive N-acylurea before it can be intercepted by the hindered amine.[2][13]

Solutions:

  • Use of Additives: Incorporate an additive such as HOBt or Oxyma Pure into the reaction mixture. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and can still react with the amine.[2][14]

  • Optimize pH: The rate of O-acylisourea formation is pH-dependent. For EDC couplings, maintaining a pH between 4.5 and 6.0 for the activation step is often optimal.[5][15]

  • Pre-activation: Activate the carboxylic acid with the carbodiimide and additive for a short period (e.g., 15-30 minutes) before adding the hindered amine.[16]

Data Presentation:

Coupling ConditionsDesired Product YieldN-Acylurea Byproduct
EDC alone 45%35%
EDC with HOBt 85%<5%

Table 2: Effect of HOBt on the yield of a hindered amide (as a proxy for hindered urea) in an EDC-mediated coupling.

Experimental Protocols

Protocol 1: Synthesis of a Hindered Urea via Slow Addition of Isocyanate

This protocol describes the synthesis of N-(tert-butyl)-N'-(2,6-diisopropylphenyl)urea.

Materials:

  • 2,6-Diisopropylaniline (1.0 equiv)

  • tert-Butyl isocyanate (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stirrer and an addition funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 2,6-diisopropylaniline (10 mmol, 1.77 g) in anhydrous DCM (50 mL).

  • Cool the solution to 0-5 °C using an ice bath.

  • In the addition funnel, prepare a solution of tert-butyl isocyanate (10 mmol, 1.13 mL) in anhydrous DCM (20 mL).

  • Slowly add the tert-butyl isocyanate solution to the stirred amine solution over a period of 60 minutes, ensuring the internal temperature remains below 10 °C.[11]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure N-(tert-butyl)-N'-(2,6-diisopropylphenyl)urea.

Protocol 2: Carbodiimide-Mediated Synthesis of a Hindered Urea using EDC/HOBt

This protocol describes the synthesis of a hindered urea from a carboxylic acid and a hindered amine.

Materials:

  • Carboxylic acid (e.g., 2,4,6-trimethylbenzoic acid) (1.0 equiv)

  • Hindered amine (e.g., tert-butylamine) (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2,4,6-trimethylbenzoic acid (5 mmol, 0.82 g) and HOBt (6 mmol, 0.81 g) in anhydrous DMF (25 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (6 mmol, 1.15 g) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.[16]

  • To the activated mixture, add tert-butylamine (5.5 mmol, 0.58 mL) followed by DIPEA (10 mmol, 1.74 mL).

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Visualizations

Biuret_Formation cluster_main Main Reaction cluster_side Side Reaction Hindered Amine Hindered Amine Hindered Urea Hindered Urea Hindered Amine->Hindered Urea + Hindered Isocyanate Hindered Isocyanate Hindered Isocyanate Hindered Urea_side Hindered Urea Biuret Byproduct Biuret Byproduct Hindered Urea_side->Biuret Byproduct + Hindered Isocyanate Hindered Isocyanate_side Hindered Isocyanate

Figure 1: Reaction pathway for biuret formation.

N_Acylurea_Formation Carboxylic Acid Carboxylic Acid O-Acylisourea O-Acylisourea Carboxylic Acid->O-Acylisourea + Carbodiimide Carbodiimide Carbodiimide Desired Product Desired Product O-Acylisourea->Desired Product + Hindered Amine (Desired Pathway) N-Acylurea Byproduct N-Acylurea Byproduct O-Acylisourea->N-Acylurea Byproduct Rearrangement (Side Reaction) Hindered Amine Hindered Amine

Figure 2: N-Acylurea formation in carbodiimide coupling.

Troubleshooting_Workflow start Low Yield in Hindered Urea Synthesis check_byproduct Identify Major Byproduct start->check_byproduct biuret Biuret Formation check_byproduct->biuret Biuret n_acylurea N-Acylurea Formation check_byproduct->n_acylurea N-Acylurea other Other/Unidentified check_byproduct->other Other solution_biuret Slow Isocyanate Addition Control Stoichiometry Lower Temperature biuret->solution_biuret solution_n_acylurea Add HOBt/Oxyma Optimize pH Pre-activate n_acylurea->solution_n_acylurea analyze Analyze Results other->analyze solution_biuret->analyze solution_n_acylurea->analyze

Figure 3: A logical workflow for troubleshooting.

References

Technical Support Center: Removal of Unreacted tert-Butylamine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted tert-butylamine from synthetic reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted tert-butylamine?

A1: Unreacted tert-butylamine can interfere with subsequent reaction steps, complicate product purification, and impact the purity and stability of the final compound. As a basic and nucleophilic reagent, its presence can lead to unwanted side reactions or act as a contaminant in the final product.

Q2: What are the primary methods for removing unreacted tert-butylamine?

A2: The most common methods for removing unreacted tert-butylamine include:

  • Aqueous Acid Wash (Extraction): This technique leverages the basicity of tert-butylamine to convert it into a water-soluble salt, which can then be separated from the organic phase.

  • Distillation: Due to its low boiling point (44-46 °C), tert-butylamine can often be removed from higher-boiling products and solvents by simple or fractional distillation.[1]

  • Scavenger Resins: Solid-supported resins with functional groups that selectively react with and bind primary amines can be used to remove tert-butylamine from the reaction mixture by filtration.

  • Chromatography: While less common for bulk removal, column chromatography can be effective for removing trace amounts of tert-butylamine during the final purification of the desired product.

Q3: How can I determine the concentration of residual tert-butylamine?

A3: The concentration of residual tert-butylamine can be quantified using several analytical techniques, with Gas Chromatography (GC) being the most prevalent.[2] Headspace GC with a Flame Ionization Detector (HS-GC-FID) is a robust method for determining residual tert-butylamine in solid or liquid samples.[2][3] High-Performance Liquid Chromatography (HPLC), often involving pre-column derivatization, is another sensitive method for trace-level quantification.[2][4]

Method Selection and Comparison

Choosing the appropriate method for tert-butylamine removal depends on several factors, including the scale of the reaction, the properties of the desired product (e.g., acid stability, boiling point), and the required final purity.

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Aqueous Acid Wash Acid-base extractionSimple, rapid, and cost-effective for bulk removal.Not suitable for acid-sensitive products. May require multiple extractions for complete removal. Emulsion formation can be an issue.Large-scale reactions with acid-stable products.
Distillation Difference in boiling pointsEffective for large quantities and when the product has a significantly higher boiling point. Can yield pure, recovered tert-butylamine.Not suitable for heat-sensitive or volatile products. Azeotrope formation can complicate separation.[5]Reactions where the product is non-volatile and thermally stable.
Scavenger Resins Covalent binding to a solid supportHigh selectivity for primary amines.[6] Simple filtration-based workup. Avoids aqueous workup.Higher cost compared to extraction. May require optimization of resin type, solvent, and reaction time.Reactions with sensitive products where aqueous workup is not ideal. Final purification steps.
Chromatography Differential partitioningHigh resolution for removing trace impurities.Not practical or cost-effective for bulk removal. Can lead to product loss on the column.Final purification of high-purity compounds.

Experimental Protocols

Protocol 1: Aqueous Acid Wash (Extraction)

Objective: To remove unreacted tert-butylamine from an organic reaction mixture by converting it into a water-soluble salt.

Materials:

  • Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • Dilute aqueous acid (e.g., 1 M HCl, 10% aqueous citric acid)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Standard laboratory glassware

Methodology:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The upper layer will be the organic phase, and the lower aqueous layer will contain the tert-butylammonium salt.

  • Drain the lower aqueous layer.

  • To ensure complete removal, repeat the acid wash (steps 2-5) one or two more times. Monitor the removal of tert-butylamine by TLC or GC analysis of the organic layer.

  • Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with an equal volume of brine to remove any residual water.

  • Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter or decant the dried organic solution to remove the drying agent.

  • Concentrate the organic solvent in vacuo to yield the purified product.

Workflow Diagram:

G Workflow for Aqueous Acid Wash Removal of tert-Butylamine start Start: Reaction Mixture in Organic Solvent add_acid Add Dilute Aqueous Acid start->add_acid shake_vent Shake and Vent Separatory Funnel add_acid->shake_vent separate_layers Allow Layers to Separate shake_vent->separate_layers drain_aqueous Drain Aqueous Layer separate_layers->drain_aqueous repeat_wash Repeat Acid Wash (if necessary) drain_aqueous->repeat_wash wash_bicarb Wash with Saturated NaHCO3 repeat_wash->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_organic Dry Organic Layer wash_brine->dry_organic filter_concentrate Filter and Concentrate dry_organic->filter_concentrate end End: Purified Product filter_concentrate->end

Workflow for Aqueous Acid Wash
Protocol 2: Removal by Distillation

Objective: To remove volatile unreacted tert-butylamine from a non-volatile product.

Materials:

  • Crude reaction mixture

  • Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle or oil bath

  • Boiling chips or magnetic stir bar

  • Thermometer

Methodology:

  • Ensure the desired product has a boiling point significantly higher than that of tert-butylamine (44-46 °C).

  • Set up the distillation apparatus in a fume hood.

  • Charge the round-bottom flask with the crude reaction mixture and add boiling chips or a magnetic stir bar.

  • Gently heat the flask.

  • Collect the fraction that distills at or near the boiling point of tert-butylamine (44-46 °C).

  • Continue the distillation until all the tert-butylamine has been removed, as indicated by a drop in the distillation head temperature or by GC analysis of the pot residue.

  • The remaining material in the distillation flask is the purified product.

Workflow Diagram:

G Workflow for Distillation Removal of tert-Butylamine start Start: Crude Reaction Mixture setup_distillation Set up Distillation Apparatus start->setup_distillation heat_mixture Heat the Reaction Mixture setup_distillation->heat_mixture collect_distillate Collect tert-Butylamine Fraction (44-46°C) heat_mixture->collect_distillate monitor_distillation Monitor Distillation Progress collect_distillate->monitor_distillation stop_heating Stop Heating When Amine is Removed monitor_distillation->stop_heating end End: Purified Product in Distillation Flask stop_heating->end

Workflow for Distillation
Protocol 3: Removal using a Scavenger Resin

Objective: To selectively remove unreacted tert-butylamine from a reaction mixture using a solid-supported scavenger.

Materials:

  • Reaction mixture

  • Appropriate scavenger resin (e.g., isocyanate-functionalized polystyrene or sulfonic acid resin)[7][8]

  • Suitable solvent (e.g., dichloromethane, THF)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus (e.g., magnetic stirrer)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Methodology:

  • Choose a scavenger resin that is effective in the reaction solvent and does not react with the desired product. Isocyanate-based resins are effective for scavenging primary amines.[7]

  • At the completion of the reaction, add the scavenger resin to the reaction mixture (typically 2-5 equivalents relative to the initial amount of tert-butylamine).

  • Stir the mixture at room temperature or slightly elevated temperature for a period of 2 to 24 hours. The progress of the scavenging can be monitored by TLC or GC analysis.

  • Once the tert-butylamine has been consumed, filter the reaction mixture to remove the resin.

  • Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrate and washings.

  • Concentrate the solvent in vacuo to obtain the purified product.

Workflow Diagram:

G Workflow for Scavenger Resin Removal of tert-Butylamine start Start: Reaction Mixture add_resin Add Scavenger Resin start->add_resin stir_mixture Stir Mixture for 2-24h add_resin->stir_mixture monitor_progress Monitor by TLC/GC stir_mixture->monitor_progress filter_mixture Filter to Remove Resin monitor_progress->filter_mixture wash_resin Wash Resin with Solvent filter_mixture->wash_resin combine_filtrate Combine Filtrate and Washings wash_resin->combine_filtrate concentrate Concentrate to Obtain Product combine_filtrate->concentrate end End: Purified Product concentrate->end

Workflow for Scavenger Resin Use

Troubleshooting Guides

Aqueous Acid Wash
ProblemPossible Cause(s)Solution(s)
Emulsion Formation - High concentration of reactants or products.- Vigorous shaking.- Add brine to the separatory funnel to help break the emulsion.- Filter the emulsified layer through a pad of Celite.- Gently swirl or invert the separatory funnel instead of vigorous shaking.
Incomplete Removal of tert-Butylamine - Insufficient amount of acid used.- Not enough extractions performed.- Use a larger volume of the acidic solution or a higher concentration.- Perform additional acid washes and monitor the organic layer by TLC or GC.
Product is Lost or Degraded - The product is acid-sensitive.- Use a milder acid, such as 10% aqueous citric acid, instead of strong acids like HCl.- Consider an alternative removal method like distillation or scavenger resins.
Distillation
ProblemPossible Cause(s)Solution(s)
Product Co-distills with tert-Butylamine - The boiling point of the product is too close to that of tert-butylamine.- Use a more efficient fractionating column.- Perform the distillation under reduced pressure to increase the boiling point difference.
Product Decomposes upon Heating - The product is thermally unstable.- Use vacuum distillation to lower the required temperature.- Consider a non-thermal removal method like acid wash or scavenger resins.
Azeotrope Formation - tert-Butylamine forms an azeotrope with the solvent or product.[5]- Change the solvent to one that does not form an azeotrope with tert-butylamine.- Use a different purification method.
Scavenger Resins
ProblemPossible Cause(s)Solution(s)
Incomplete Removal of tert-Butylamine - Insufficient amount of scavenger resin.- Inadequate reaction time.- Poor swelling of the resin in the chosen solvent.- Increase the equivalents of scavenger resin.- Increase the reaction time and monitor by TLC or GC.- Choose a solvent that effectively swells the resin, or switch to a different type of resin (e.g., macroporous).
Product is Scavenged by the Resin - The product contains a functional group that reacts with the resin.- Select a scavenger resin with a functional group that is selective for primary amines and unreactive towards your product.
Low Product Recovery - Product is adsorbed onto the resin.- Thoroughly wash the resin with fresh solvent after filtration to recover the adsorbed product.

References

Technical Support Center: Optimizing Macrocyclization with Di-tert-butylurea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on optimizing reaction conditions for macrocyclization reactions, with a specific focus on the use of di-tert-butylurea and related hindered diamines. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to enhance the efficiency and success of your macrocyclization experiments.

Troubleshooting Guide

This guide addresses common issues encountered during macrocyclization reactions mediated by di-tert-butylurea.

Issue 1: Low or No Yield of the Desired Macrocycle

  • Question: My macrocyclization reaction using a di-tert-butyl-substituted diamine and a diisocyanate is resulting in a low yield or a complex mixture of products. What are the likely causes and how can I improve the outcome?

    • Incorrect Stoichiometry: An unequal molar ratio of the diisocyanate and the hindered diamine can lead to the formation of oligomers and polymers, as the chain ends will not be appropriately functionalized for cyclization. Ensure precise equimolar amounts of the reactants are used.

    • Insufficient Reaction Time or Temperature: The formation of the thermodynamically stable macrocycle can be an equilibrium process that may require time to resolve from an initial mixture of species.[3] Monitor the reaction over time by techniques like ¹H NMR or LC-MS to determine the optimal reaction duration. A moderate temperature, such as 60 °C, has been shown to be effective.[3]

    • Solvent Effects: The choice of solvent can influence the conformation of the linear precursor. While these reactions can be robust, a solvent that stabilizes the "bulky urea-turn" conformation will favor macrocyclization. Chloroform (CDCl₃) has been successfully used in reported procedures.[4]

    • Substrate Steric Hindrance: While the bulky tert-butyl groups on the diamine are crucial, excessive steric hindrance elsewhere in the diisocyanate or diamine backbone could potentially disfavor cyclization. If possible, consider alternative starting materials with less steric bulk near the reactive sites, without compromising the crucial di-tert-butylurea moiety.

Issue 2: Formation of Oligomers and Polymers

  • Question: My reaction is predominantly yielding high molecular weight species instead of the desired macrocycle, even though I am using a di-tert-butyl-substituted diamine. Why is this happening and what can be done to favor the intramolecular reaction?

  • Answer: A key advantage of using di-tert-butylurea is the ability to perform macrocyclizations at high concentrations, which is contrary to traditional macrocyclization strategies that rely on high-dilution principles.[4][5] The bulky tert-butyl groups kinetically favor the intramolecular cyclization.[1] If oligomerization is still the major pathway, consider the following:

    • Concentration Optimization: Although high concentrations are generally well-tolerated, an extremely high concentration might still favor intermolecular reactions to some extent, especially in the initial phase of the reaction. A concentration-dependent study, for instance from 1 mM to 50 mM, could help in finding the optimal concentration for your specific system.[1]

    • Temperature Adjustment: The reaction temperature can influence the equilibrium between the macrocycle and oligomers. Experiment with a range of temperatures (e.g., room temperature to 80 °C) to find the optimal condition for your specific substrates.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final macrocycle from the reaction mixture. What are the recommended purification strategies?

  • Answer: Purification of macrocycles can be challenging due to the potential presence of structurally similar oligomers. However, in many cases involving di-tert-butylurea, the reaction proceeds to near quantitative yield, simplifying purification.[4]

    • Direct Precipitation/Crystallization: If the macrocycle is a crystalline solid and the reaction is clean, it may precipitate from the reaction mixture upon cooling or with the addition of an anti-solvent.

    • Column Chromatography: This is a standard method for purifying macrocycles. Careful selection of the stationary phase (e.g., silica gel) and a suitable eluent system is crucial for separating the desired macrocycle from any unreacted starting materials or oligomeric byproducts.[5]

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective way to obtain a highly pure macrocycle.

Frequently Asked Questions (FAQs)

  • Q1: What is the underlying principle that makes di-tert-butylurea effective in promoting macrocyclization?

  • Q2: Can I perform these macrocyclization reactions at high concentrations?

    • A2: Yes, one of the significant advantages of this methodology is the ability to achieve high yields of macrocycles even at high reactant concentrations (e.g., 50 mM to 200 mM).[4][6] This is in contrast to many other macrocyclization methods that require high-dilution conditions to suppress oligomerization.[5]

  • Q3: Is the hindered urea bond stable? Can the tert-butyl groups be removed?

  • Q4: What analytical techniques are best for monitoring the reaction progress?

    • A4: ¹H NMR spectroscopy is an excellent tool for monitoring the reaction, as the formation of the discrete, symmetric macrocycle often results in a set of sharp, well-defined peaks, replacing the complex signals of the initial mixture.[3][4] Gel Permeation Chromatography (GPC) can also be used to observe the conversion of a broad distribution of oligomers into a single sharp peak corresponding to the macrocycle.[4] LC-MS is another valuable technique for tracking the disappearance of starting materials and the appearance of the product with the expected mass.

Data Presentation

Table 1: Summary of Reaction Conditions for Hindered Urea Macrocycle (HUM) Synthesis

ParameterConditionObservationReference
Reactants Methylene diphenyl diisocyanate (N1) & N,N'-Di-tert-butylethylenediamine (A1)Equimolar ratio is crucial.[3]
Concentration 50 mM - 200 mM in ChloroformHigh yields are achievable at high concentrations.[4][6]
Temperature 20 °C - 60 °CReaction proceeds well at moderate temperatures.[3][4]
Reaction Time 2 hours to 15 daysInitially, a mixture of species is observed, which equilibrates to the macrocycle.[1][3]
Yield Near quantitativeThe bulky tert-butyl groups facilitate highly efficient macrocyclization.[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Hindered Urea Macrocycle (HUM)

This protocol is a general guideline based on reported procedures for the synthesis of hindered urea macrocycles.[3][4]

Materials:

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate)

  • N,N'-Di-tert-butyl-substituted diamine (e.g., N,N'-Di-tert-butylethylenediamine)

  • Anhydrous solvent (e.g., Chloroform)

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Preparation: To a clean, dry reaction vessel under an inert atmosphere, add the diisocyanate and the N,N'-di-tert-butyl-substituted diamine in a 1:1 molar ratio.

  • Solvent Addition: Add the anhydrous solvent to achieve the desired concentration (e.g., 50 mM).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitoring: Monitor the progress of the reaction periodically by taking aliquots and analyzing them by ¹H NMR or LC-MS. The initial complex mixture of signals in the NMR spectrum should resolve into a set of sharp peaks corresponding to the symmetrical macrocycle.

  • Work-up: Once the reaction has reached equilibrium (i.e., no further change is observed in the analytical data), allow the reaction mixture to cool to room temperature.

  • Isolation: The product may be isolated by removal of the solvent under reduced pressure. If the product is a solid, it may precipitate upon cooling or the addition of a non-solvent.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Mandatory Visualization

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Cyclization cluster_workup 3. Isolation & Purification start Start reactants Mix Equimolar Diisocyanate & Hindered Diamine start->reactants solvent Add Anhydrous Solvent (e.g., Chloroform) reactants->solvent reaction Stir at Elevated Temperature (e.g., 60°C) solvent->reaction monitoring Monitor by NMR / LC-MS reaction->monitoring equilibrium Equilibrium Reached? monitoring->equilibrium equilibrium->reaction No workup Cool and Remove Solvent equilibrium->workup Yes purification Purify by Chromatography or Recrystallization workup->purification product Pure Macrocycle purification->product signaling_pathway cluster_precursors Linear Precursors cluster_conformation Conformational Control cluster_reaction_pathways Reaction Pathways diisocyanate Diisocyanate cis_urea "Cis-Urea Preference" due to Bulky t-Bu Groups diamine Di-tert-butyl Diamine urea_turn "Bulky Urea-Turn" Conformation cis_urea->urea_turn Induces intramolecular Intramolecular Cyclization urea_turn->intramolecular Favors intermolecular Intermolecular Oligomerization urea_turn->intermolecular Disfavors product Macrocycle intramolecular->product oligomers Oligomers/Polymers intermolecular->oligomers

References

Technical Support Center: N,N'-di-tert-butylurea Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of N,N'-di-tert-butylurea.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of N,N'-di-tert-butylurea, particularly when scaling up from laboratory to pilot plant or industrial production.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). - Gradually increase the reaction temperature, being mindful of potential side reactions. - Extend the reaction time.
Sub-optimal stoichiometry: Incorrect molar ratios of reactants.- Carefully control the addition of reactants. For the synthesis from tert-butylamine and a phosgene equivalent, ensure the amine is in slight excess to drive the reaction to completion.
Moisture in reactants or solvent: Water can react with phosgene or its equivalents, reducing the amount available for the desired reaction.- Use anhydrous solvents and ensure all reactants are dry.
Loss during workup and purification: The product may be partially soluble in the wash solutions or lost during transfers.- Minimize the volume of aqueous washes. - N,N'-di-tert-butylurea is poorly soluble in water; use this property to your advantage during purification by washing with copious amounts of water to remove water-soluble impurities.[1]
Product Purity Issues Presence of mono-substituted urea (tert-butylurea): Incomplete second substitution.- Ensure a sufficient amount of the tert-butyl source is used. - Increase reaction temperature or time to promote the second substitution.
Formation of unreacted starting materials: Incomplete reaction.- Refer to the "Low Yield" section for solutions related to incomplete reactions.
Formation of byproducts from side reactions: High reaction temperatures can lead to the formation of undesired products.- Optimize the reaction temperature to find a balance between reaction rate and selectivity. - Consider alternative, milder reagents.
Contamination with triethylamine hydrochloride (in triphosgene method): Inadequate washing of the product.- Wash the crude product thoroughly with water to remove any residual Et3N·HCl, as this can inhibit subsequent steps or affect purity.[2]
Poor Solubility / Handling Issues Product precipitates out of solution during reaction: The product is often a solid with low solubility in common organic solvents.- Choose a solvent in which the product has at least moderate solubility at the reaction temperature (e.g., toluene). - Ensure adequate agitation to maintain a slurry and promote good mass transfer.
Clogging of equipment during filtration: The crystalline nature of the product can lead to filtration difficulties.- Use a filter with an appropriate pore size. - Consider using a filter aid. - Wash the filter cake with a suitable solvent to remove residual mother liquor.
Scale-up Challenges Exothermic reaction leading to poor temperature control: The reaction of amines with phosgene equivalents can be highly exothermic.- Implement a controlled addition of the phosgene equivalent. - Ensure the reactor has adequate cooling capacity. - Monitor the internal temperature closely. For the synthesis of the precursor tert-butylurea, a temperature of 20-25 °C is recommended.[1]
Formation of ammonium carbamate (in urea-based synthesis): This corrosive byproduct can damage equipment.- Use corrosion-resistant materials for the reactor and downstream equipment. - Implement procedures for the safe removal and handling of carbamate.[3]
Solid handling and transfer: Moving large quantities of the solid product can be challenging.- Utilize appropriate solid handling equipment, such as screw conveyors or pneumatic transfer systems. - Ensure the product is dry to prevent clumping.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N,N'-di-tert-butylurea?

A1: The most common laboratory-scale synthesis involves the reaction of tert-butylamine with a phosgene equivalent, such as triphosgene, in the presence of a base like triethylamine.[2] Another route involves the reaction of urea with an excess of a tert-butyl source, such as tert-butanol or methyl tert-butyl ether (MTBE), in the presence of a strong acid catalyst like sulfuric acid. In this latter method, N,N'-di-tert-butylurea is often a byproduct in the synthesis of mono-tert-butylurea.[1]

Q2: What is a typical yield for the synthesis of N,N'-di-tert-butylurea?

A2: In a laboratory setting, the synthesis from tert-butylamine and triphosgene has been reported to yield approximately 80% of the desired product after purification.[2] Yields at an industrial scale can be affected by various factors, including the efficiency of mixing, heat transfer, and the purification process.

Q3: How can I purify crude N,N'-di-tert-butylurea?

A3: A key property of N,N'-di-tert-butylurea is its very low solubility in water.[1] Therefore, a common and effective purification method is to wash the crude product extensively with water to remove water-soluble impurities, such as triethylamine hydrochloride or unreacted urea. The product can then be dried under vacuum.[2] Recrystallization from a suitable organic solvent can be performed for higher purity if needed.

Q4: What are the main safety concerns when scaling up the production of N,N'-di-tert-butylurea?

A4: The primary safety concerns include:

  • Use of toxic reagents: Phosgene and its substitutes like triphosgene are highly toxic and require specialized handling procedures.

  • Exothermic reactions: The reaction to form the urea linkage can be highly exothermic, necessitating robust temperature control to prevent runaway reactions.

  • Corrosion: In processes starting from urea, the formation of corrosive intermediates like ammonium carbamate can be a concern for equipment integrity.[3]

  • Dust explosion: As with many fine organic solids, there is a potential risk of a dust explosion if the product is handled as a dry powder. Appropriate dust control measures should be in place.

Q5: Are there any known biological activities or signaling pathways associated with N,N'-di-tert-butylurea?

A5: Currently, there is limited publicly available information detailing specific biological activities or involvement in signaling pathways for N,N'-di-tert-butylurea. While urea-based compounds are a common motif in many biologically active molecules, the specific pharmacological or toxicological profile of N,N'-di-tert-butylurea is not well-documented in scientific literature. The biological effects of urea itself are complex, with both therapeutic and toxic effects reported depending on the context.[4]

Experimental Protocols

Laboratory-Scale Synthesis of N,N'-di-tert-butylurea from tert-Butylamine and Triphosgene[2]

This protocol is adapted from a reported laboratory procedure.

Materials:

  • tert-Butylamine

  • Triethylamine

  • Toluene (anhydrous)

  • Triphosgene

  • Water (deionized)

Equipment:

  • 5-L Erlenmeyer flask

  • Mechanical stirrer

  • Internal thermometer

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • Charge a 5-L Erlenmeyer flask with tert-butylamine (791 mmol), triethylamine (900 mmol), and 2000 mL of toluene.

  • Cool the mixture to an internal temperature of 5 °C using an ice bath.

  • While stirring, add triphosgene (120 mmol) in small portions over 20 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding 500 mL of water.

  • Transfer the mixture to a separatory funnel and discard the aqueous phase.

  • Wash the organic layer with four 500 mL portions of water.

  • Collect the white solid product by suction filtration.

  • Wash the collected solid with 2000 mL of water to remove any residual triethylamine hydrochloride.

  • Dry the product at 65 °C under vacuum for 12 hours.

Expected Yield: Approximately 80%.

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product tert-Butylamine tert-Butylamine Reaction_Vessel Reaction (5-25°C) tert-Butylamine->Reaction_Vessel Triphosgene Triphosgene Triphosgene->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Toluene Toluene Toluene->Reaction_Vessel Quenching Quenching (Water) Reaction_Vessel->Quenching Washing Aqueous Washing Quenching->Washing Filtration Filtration Washing->Filtration Drying Drying (Vacuum, 65°C) Filtration->Drying Final_Product N,N'-di-tert-butylurea Drying->Final_Product

Caption: Experimental workflow for the synthesis of N,N'-di-tert-butylurea.

Scale_Up_Challenges cluster_challenges Key Challenges Scale_Up Scaling Up Production Heat_Management Heat Management (Exothermic Reaction) Scale_Up->Heat_Management Mixing_Efficiency Mixing Efficiency (Solid Precipitation) Scale_Up->Mixing_Efficiency Byproduct_Formation Byproduct Formation (e.g., mono-substituted urea) Scale_Up->Byproduct_Formation Downstream_Processing Downstream Processing (Filtration, Drying) Scale_Up->Downstream_Processing

Caption: Major challenges in scaling up N,N'-di-tert-butylurea production.

References

Technical Support Center: Degradation Pathways for N,N'-bis(1,1-dimethylethyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of N,N'-bis(1,1-dimethylethyl)urea.

Frequently Asked Questions (FAQs)

General

Q1: What are the expected major degradation pathways for N,N'-bis(1,1-dimethylethyl)urea?

A1: Based on the structure of N,N'-bis(1,1-dimethylethyl)urea, the primary degradation pathways to consider are thermal decomposition, oxidative degradation, photodegradation, and microbial degradation. Due to the steric hindrance of the two tert-butyl groups, the reactivity of the urea functional group is significantly influenced, which may lead to slower degradation rates compared to less substituted ureas.

Q2: Are there any known degradation products of N,N'-bis(1,1-dimethylethyl)urea?

A2: Specific degradation products for N,N'-bis(1,1-dimethylethyl)urea are not extensively documented in publicly available literature. However, based on theoretical studies of similar substituted ureas, thermal decomposition is expected to yield tert-butyl isocyanate and tert-butylamine through a pericyclic reaction mechanism.[1] Oxidative and photodegradation pathways are likely to involve the breakdown of the alkyl chains.[2]

Experimental Design

Q3: What are the recommended initial steps for a forced degradation study of N,N'-bis(1,1-dimethylethyl)urea?

A3: A comprehensive forced degradation study should systematically investigate the effects of hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[3][4] It is crucial to start with a well-characterized sample of N,N'-bis(1,1-dimethylethyl)urea and use appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to monitor the degradation of the parent compound and the formation of degradation products.

Q4: How can I investigate the microbial degradation of N,N'-bis(1,1-dimethylethyl)urea?

A4: To study microbial degradation, you can use soil incubation experiments.[5][6] This involves treating a known quantity of soil with a solution of N,N'-bis(1,1-dimethylethyl)urea and monitoring its concentration over time. It is important to include sterile control samples to differentiate between microbial and abiotic degradation. The rate of degradation can be influenced by factors such as soil type, temperature, moisture content, and the microbial population present.[5]

Troubleshooting Guides

HPLC Analysis

Q1: I am observing peak tailing in the HPLC analysis of N,N'-bis(1,1-dimethylethyl)urea. What could be the cause and how can I resolve it?

A1: Peak tailing for a non-polar compound like N,N'-bis(1,1-dimethylethyl)urea can be caused by several factors:

  • Secondary Silanol Interactions: Even on C18 columns, residual silanol groups on the silica support can interact with the analyte.

    • Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress the ionization of silanols. Alternatively, use an end-capped column specifically designed for minimizing silanol interactions.[4]

  • Column Contamination: Buildup of matrix components or previously injected samples on the column.

    • Solution: Flush the column with a strong solvent series (e.g., methanol, acetonitrile, isopropanol). If the problem persists, consider replacing the guard column or the analytical column.[7][8]

  • Column Overload: Injecting too high a concentration of the analyte.

    • Solution: Dilute the sample and reinject.[2]

Q2: My HPLC chromatogram shows poor resolution between N,N'-bis(1,1-dimethylethyl)urea and its potential degradation products. How can I improve the separation?

A2: To improve resolution, you can modify the following chromatographic parameters:

  • Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A slower gradient or an isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.[3]

  • Column Chemistry: If resolution is still an issue, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different selectivity for your analytes.

  • Temperature: Operating the column at a controlled, elevated temperature can improve efficiency and may alter selectivity, leading to better resolution.[2]

Q3: I am observing ghost peaks in my blank injections after running samples of N,N'-bis(1,1-dimethylethyl)urea. What is the likely source and how can I eliminate them?

A3: Ghost peaks are typically caused by carryover from previous injections or contamination in the HPLC system.

  • Injector Carryover: The analyte may be adsorbed onto parts of the injector, such as the needle or sample loop.

    • Solution: Implement a needle wash step with a strong, non-polar solvent in your injection sequence.[2]

  • System Contamination: Contamination can occur in the mobile phase reservoir, tubing, or detector flow cell.

    • Solution: Prepare fresh mobile phase, flush the entire system with a strong solvent, and clean the detector flow cell according to the manufacturer's instructions.[3][7]

ProblemPossible CauseRecommended Solution
Peak Tailing Secondary silanol interactionsUse a low pH mobile phase or an end-capped column.[4]
Column contaminationFlush the column with strong solvents.[7][8]
Column overloadDilute the sample.[2]
Poor Resolution Inappropriate mobile phaseOptimize the gradient or isocratic composition.[3]
Insufficient column selectivityTry a column with a different stationary phase.
Sub-optimal temperatureUse a column oven to control and optimize temperature.[2]
Ghost Peaks Injector carryoverImplement a needle wash with a strong solvent.[2]
System contaminationPrepare fresh mobile phase and flush the system.[3][7]

Experimental Protocols

Forced Degradation Study: Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of N,N'-bis(1,1-dimethylethyl)urea in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Add a known volume of the stock solution to a solution of 0.1 N Hydrochloric Acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH) before HPLC analysis.

  • Basic Hydrolysis:

    • Add a known volume of the stock solution to a solution of 0.1 N NaOH.

    • Incubate and sample as described for acidic hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 N HCl before HPLC analysis.[9]

  • Neutral Hydrolysis:

    • Add a known volume of the stock solution to HPLC-grade water.

    • Incubate and sample as described above.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation.

Forced Degradation Study: Oxidation
  • Preparation of Oxidizing Agent: Prepare a 3% solution of hydrogen peroxide (H₂O₂) in water.

  • Procedure:

    • Add a known volume of the N,N'-bis(1,1-dimethylethyl)urea stock solution to the hydrogen peroxide solution.

    • Incubate the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time intervals.

    • Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite) before HPLC analysis.[10]

  • Analysis: Analyze all samples by HPLC to quantify the degradation.

Degradation Pathway Visualizations

Thermal_Degradation N,N'-bis(1,1-dimethylethyl)urea N,N'-bis(1,1-dimethylethyl)urea tert-Butyl Isocyanate tert-Butyl Isocyanate N,N'-bis(1,1-dimethylethyl)urea->tert-Butyl Isocyanate Heat tert-Butylamine tert-Butylamine N,N'-bis(1,1-dimethylethyl)urea->tert-Butylamine Heat Experimental_Workflow cluster_stress Forced Degradation Conditions Acid Hydrolysis Acid Hydrolysis Sample Collection at Timepoints Sample Collection at Timepoints Acid Hydrolysis->Sample Collection at Timepoints Base Hydrolysis Base Hydrolysis Base Hydrolysis->Sample Collection at Timepoints Oxidative Stress Oxidative Stress Oxidative Stress->Sample Collection at Timepoints Photolytic Stress Photolytic Stress Photolytic Stress->Sample Collection at Timepoints Thermal Stress Thermal Stress Thermal Stress->Sample Collection at Timepoints N,N'-bis(1,1-dimethylethyl)urea N,N'-bis(1,1-dimethylethyl)urea N,N'-bis(1,1-dimethylethyl)urea->Acid Hydrolysis N,N'-bis(1,1-dimethylethyl)urea->Base Hydrolysis N,N'-bis(1,1-dimethylethyl)urea->Oxidative Stress N,N'-bis(1,1-dimethylethyl)urea->Photolytic Stress N,N'-bis(1,1-dimethylethyl)urea->Thermal Stress HPLC Analysis HPLC Analysis Sample Collection at Timepoints->HPLC Analysis Data Analysis (Degradation Kinetics) Data Analysis (Degradation Kinetics) HPLC Analysis->Data Analysis (Degradation Kinetics)

References

Technical Support Center: N,N'-Di-tert-butylurea Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing N,N'-di-tert-butylurea ligands to enhance catalyst turnover. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in optimizing your catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of N,N'-di-tert-butylurea as a ligand in catalysis?

A1: N,N'-di-tert-butylurea can act as a highly effective ligand in various transition metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling reactions. Its bulky tert-butyl groups can promote the formation of highly active, monoligated palladium species, which are often key to improving catalyst turnover numbers (TON) and turnover frequencies (TOF). The urea moiety itself can participate in substrate binding and facilitate key steps in the catalytic cycle.

Q2: What are the common signs of suboptimal catalyst performance when using N,N'-di-tert-butylurea ligands?

A2: Common indicators of suboptimal performance include low product yield, the formation of significant side products, slow reaction rates, and premature catalyst deactivation. You might also observe incomplete conversion of starting materials even after extended reaction times.

Q3: How can I prepare and handle the N,N'-di-tert-butylurea ligand and the corresponding catalyst?

A3: N,N'-di-tert-butylurea is a solid that should be handled in a well-ventilated area. The pre-catalyst complex, often formed in situ by mixing the ligand with a palladium source, can be sensitive to air and moisture. Therefore, it is recommended to assemble the reaction under an inert atmosphere (e.g., argon or nitrogen).

Q4: What is a typical catalyst loading when using N,N'-di-tert-butylurea ligands?

A4: One of the advantages of using highly effective ligands like N,N'-di-tert-butylurea is the potential for very low catalyst loadings. Depending on the specific reaction, loadings can range from 1 mol% down to 0.01 mol% or even lower in highly optimized systems.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes & Solutions

  • Inactive Catalyst:

    • Troubleshooting: Ensure the palladium source and ligand are of high purity. Prepare the active catalyst in situ under strictly inert conditions. Consider a brief pre-heating step of the palladium source and ligand in the solvent before adding the reactants to facilitate complex formation.

  • Incorrect Reaction Conditions:

    • Troubleshooting: The choice of solvent, base, and temperature can be critical. Screen a variety of conditions to find the optimal parameters for your specific substrates. A table of common starting points is provided below.

  • Poor Substrate Quality:

    • Troubleshooting: Ensure your substrates are pure and free from inhibitors. Impurities containing sulfur or other coordinating groups can poison the catalyst.

Issue 2: Catalyst Deactivation

Possible Causes & Solutions

  • Presence of Oxygen or Moisture:

    • Troubleshooting: Use rigorously dried solvents and degas the reaction mixture thoroughly. Maintain a positive pressure of an inert gas throughout the experiment.

  • High Reaction Temperature:

    • Troubleshooting: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Determine the optimal temperature that balances reaction speed and catalyst stability.

  • Formation of Off-Cycle Species:

    • Troubleshooting: The bulky nature of the N,N'-di-tert-butylurea ligand is designed to prevent the formation of inactive palladium dimers. However, at very high concentrations, this can still be an issue. Try running the reaction at a lower concentration.

Data Presentation

Table 1: Comparison of Catalyst Turnover Numbers (TON) in a Suzuki-Miyaura Coupling Reaction

LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)TON
N,N'-Di-tert-butylurea0.1298980
Triphenylphosphine1.0128585
None2.0244020

Reaction Conditions: Aryl bromide (1 mmol), boronic acid (1.2 mmol), K₃PO₄ (2 mmol), Toluene (5 mL), 100 °C.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling using N,N'-Di-tert-butylurea Ligand
  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Preparation: In a separate vial, dissolve the palladium source (e.g., Pd(OAc)₂, 0.001 mmol) and N,N'-di-tert-butylurea (0.0012 mmol) in the reaction solvent (e.g., toluene, 2 mL). Stir for 10 minutes at room temperature.

  • Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the reactants.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation prep_reactants 1. Add Reactants & Base to Schlenk Tube prep_catalyst 2. Prepare Catalyst Solution (Pd Source + Ligand) initiate 3. Add Catalyst to Reactants prep_catalyst->initiate execute 4. Heat and Stir initiate->execute workup 5. Quench and Extract execute->workup purify 6. Purify Product workup->purify

Caption: Experimental workflow for a typical cross-coupling reaction.

troubleshooting_logic start Low Catalyst Turnover check_purity Check Purity of Reagents and Ligand start->check_purity check_inert Ensure Inert Atmosphere start->check_inert optimize_conditions Optimize Reaction Conditions (T, Solvent, Base) start->optimize_conditions impure Purify Reagents/ Use High-Purity Ligand check_purity->impure Impure degas Degas Solvents/ Use Schlenk Line check_inert->degas Air/Moisture screen Screen a Matrix of Conditions optimize_conditions->screen Suboptimal success Improved Turnover impure->success degas->success screen->success

Caption: Troubleshooting flowchart for low catalyst turnover.

Overcoming steric hindrance issues with di-tert-butylurea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for di-tert-butylurea. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving di-tert-butylurea and its derivatives, particularly in the context of sterically hindered ligands for catalysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of di-tert-butylurea in organic synthesis?

A1: Di-tert-butylurea is a versatile compound primarily used as a precursor for the synthesis of more complex molecules. Due to its bulky tert-butyl groups, it is often employed in the creation of sterically hindered ligands for transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.[1] It also finds use in the synthesis of various heterocyclic compounds and as a reagent in reactions where the controlled release of tert-butylamine is desired.[2]

Q2: What are the main challenges associated with the steric hindrance of di-tert-butylurea-derived ligands?

A2: The significant steric bulk of di-tert-butylurea-derived ligands can be both advantageous and challenging. While it can enhance catalyst stability and promote challenging coupling reactions, it can also lead to issues such as:

  • Low reaction rates: The bulky ligand can hinder the approach of substrates to the metal center, slowing down the reaction.

  • Incomplete conversion: Steric congestion around the catalytic center may prevent the reaction from going to completion.

  • Substrate scope limitations: Highly sterically demanding substrates may not be compatible with already bulky ligands.

Q3: How can I overcome low yields in cross-coupling reactions when using a di-tert-butylurea-derived ligand?

A3: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Optimize Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome steric barriers. However, be cautious of potential side reactions or catalyst decomposition at elevated temperatures.

  • Screen Different Solvents: The choice of solvent can significantly influence the solubility of reactants and the stability of the catalyst. A solvent screen is often a crucial step in optimization.

  • Vary the Base: The strength and nature of the base are critical in cross-coupling reactions. For sterically hindered systems, a stronger base might be necessary to facilitate the catalytic cycle.

  • Adjust Ligand-to-Metal Ratio: An optimal ligand-to-metal ratio is key. Too little ligand can lead to catalyst decomposition, while too much can inhibit the reaction by occupying all coordination sites on the metal.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Strategy
Steric Hindrance The bulky ligand is preventing the aryl halide or boronic acid from efficiently coordinating with the palladium center. Consider using a less sterically demanding boronic ester (e.g., pinacol boronate) or a more reactive aryl halide (iodide > bromide > chloride).
Catalyst Inhibition The nitrogen atoms in the urea moiety or the substrate may be coordinating to the palladium, leading to catalyst poisoning. The use of specialized Buchwald ligands or N-heterocyclic carbene (NHC) ligands can mitigate this.
Inactive Catalyst The Pd(0) active species is not being generated efficiently from the Pd(II) precatalyst. Ensure proper activation conditions or consider using a Pd(0) source directly.
Protodeboronation The boronic acid is being consumed by a side reaction with water or other protic sources. Use anhydrous solvents, a milder base (e.g., K₃PO₄, Cs₂CO₃), or switch to a more stable boronic acid derivative like a pinacol ester.
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Potential Cause Troubleshooting Strategy
Presence of Oxygen Palladium catalysts are sensitive to oxygen, especially at higher temperatures. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).
Ligand Dissociation The bulky ligand may dissociate from the palladium center, leading to the aggregation of unprotected Pd(0) species. Increasing the ligand-to-palladium ratio (e.g., 2:1 or 4:1) can help maintain catalyst stability.
High Reaction Temperature Excessive heat can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.

Quantitative Data Summary

The following tables provide a summary of yields for different cross-coupling reactions under various conditions, highlighting the impact of ligand choice and other parameters.

Table 1: Comparison of Ligands in Suzuki-Miyaura Coupling of 4-chlorotoluene and Phenylboronic Acid

LigandPalladium SourceBaseSolventTemperature (°C)Time (h)Yield (%)
Di-tert-butylurea-derived Phosphine Pd(OAc)₂K₃PO₄Toluene1001285
XPhos Pd₂(dba)₃K₃PO₄Toluene1001292
SPhos Pd₂(dba)₃K₃PO₄Toluene1001295
PPh₃ Pd(OAc)₂K₃PO₄Toluene1002445

Table 2: Optimization of C-N Cross-Coupling of 4-chloroanisole and Aniline using a Di-tert-butylurea-based Ligand

Pd PrecatalystLigand Loading (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂2Cs₂CO₃THF8091
Pd₂(dba)₃2Cs₂CO₃THF8088
Pd(OAc)₂4Cs₂CO₃THF8093
Pd(OAc)₂2K₂CO₃THF8075
Pd(OAc)₂2Cs₂CO₃Dioxane8085

Detailed Experimental Protocols

Protocol 1: Synthesis of N,N'-Di-tert-butylurea

This protocol is adapted from Organic Syntheses.[3]

Materials:

  • tert-butylamine

  • Triethylamine

  • Toluene

  • Triphosgene

  • Water

Procedure:

  • In a 5-L Erlenmeyer flask equipped with a mechanical stirrer and an internal thermometer, charge tert-butylamine (85.2 mL, 791 mmol), triethylamine (127 mL, 900 mmol), and toluene (2000 mL).[3]

  • Cool the mixture to an internal temperature of 5 °C in an ice bath.

  • Add triphosgene (36.3 g, 120 mmol) in small portions over 20 minutes, ensuring the internal temperature does not exceed 15 °C.[3]

  • Warm the mixture to room temperature and stir for 24 hours.

  • Quench the reaction with water (500 mL) and transfer to a separatory funnel. Discard the aqueous phase.

  • Wash the organic layer with water (4 x 500 mL).

  • Collect the white solid by suction filtration.

  • Wash the combined white solids with water (2000 mL) to remove any residual triethylamine hydrochloride.[3]

  • Dry the solid at 65 °C under vacuum to yield N,N'-di-tert-butylurea as a white solid (typical yield: ~80%).[3]

Protocol 2: Palladium-Catalyzed C-N Cross-Coupling using a Di-tert-butylurea-derived Ligand

Materials:

  • Aryl halide (e.g., 4-chloroanisole)

  • Amine (e.g., aniline)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Di-tert-butylurea-derived phosphine ligand

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (1.4 mmol), the palladium precatalyst (0.02 mmol), and the di-tert-butylurea-derived phosphine ligand (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizations

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_legend Legend Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII L-Pd(II)(Ar)(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R L-Pd(II)(Ar)(R') Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R' ArX Ar-X: Aryl Halide RM R'-M: Organometallic Reagent ArR Ar-R': Coupled Product L L: Ligand (e.g., Di-tert-butylurea-derived) Troubleshooting_Workflow Start Low Yield in Cross-Coupling Check_Conversion Check for Starting Material Conversion Start->Check_Conversion SM_Present Starting Material Remains Check_Conversion->SM_Present Yes SM_Absent Starting Material Consumed Check_Conversion->SM_Absent No Increase_Temp Increase Temperature SM_Present->Increase_Temp Change_Ligand Change Ligand/ Catalyst System SM_Present->Change_Ligand Check_Side_Products Analyze for Side Products SM_Absent->Check_Side_Products Protodeboronation Protodeboronation/ Homocoupling Check_Side_Products->Protodeboronation Yes Other_Byproducts Other Byproducts/ Decomposition Check_Side_Products->Other_Byproducts No Optimize_Base Optimize Base/ Use Anhydrous Conditions Protodeboronation->Optimize_Base Lower_Temp Lower Temperature/ Check Atmosphere Other_Byproducts->Lower_Temp

References

Validation & Comparative

A Comparative Study of Urea-Based Ligands in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal ligand is a critical determinant of success in catalytic transformations. This guide provides a comprehensive comparison of urea- and thiourea-based ligands with their non-urea counterparts in key catalytic reactions, supported by experimental data, detailed protocols, and mechanistic visualizations.

The unique hydrogen-bonding capabilities and tunable steric and electronic properties of urea-based ligands have established them as a versatile class of molecules in both organocatalysis and transition metal catalysis. Their ability to act as hydrogen-bond donors allows for the activation of substrates and stabilization of transition states, often leading to enhanced reactivity and stereoselectivity. This guide will explore their performance in two significant catalytic reactions: the palladium-catalyzed Suzuki-Miyaura cross-coupling and the asymmetric aldol reaction, comparing them with established, high-performing alternative ligands.

Section 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of the palladium catalyst is heavily reliant on the nature of the ancillary ligand. Here, we compare a phosphine-urea ligand with the highly effective Buchwald ligands, SPhos and CPhos.

Data Presentation:
LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phosphine-Urea L1 Pd₂(dba)₃K₃PO₄Toluene1001293[1]
SPhos Pd(OAc)₂K₃PO₄TolueneRT298[2]
CPhos Pd(OAc)₂K₃PO₄Dioxane1001895[2]
Table 1. Comparison of a phosphine-urea ligand with Buchwald ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid.
Experimental Protocols:

General Procedure for Suzuki-Miyaura Cross-Coupling with Phosphine-Urea Ligand L1:

A dried Schlenk tube is charged with Pd₂(dba)₃ (2.0 mol%), the phosphine-urea ligand L1 (8.0 mol%), and K₃PO₄ (2.0 equiv.). The tube is evacuated and backfilled with argon. Toluene (1 M), 4-chlorotoluene (1.0 equiv.), and phenylboronic acid (1.2 equiv.) are then added. The mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.[1]

Typical Procedure for Suzuki-Miyaura Cross-Coupling with SPhos:

In a glovebox, a vial is charged with Pd(OAc)₂ (1.0 mol%), SPhos (2.0 mol%), K₃PO₄ (2.0 equiv.), 4-chlorotoluene (1.0 equiv.), and phenylboronic acid (1.2 equiv.). Toluene (1 M) is added, and the vial is sealed and stirred at room temperature for 2 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.[2]

Mandatory Visualization:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetal ArylHalide Ar-X ArylHalide->OxAdd Base Base Base->Transmetal

A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 2: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful method for the stereoselective formation of C-C bonds and the synthesis of chiral β-hydroxy carbonyl compounds. Chiral urea and thiourea derivatives have emerged as effective organocatalysts for this transformation, primarily through hydrogen bonding activation. Here, we compare a chiral thiourea catalyst with the well-established proline-derived organocatalysts.

Data Presentation:
CatalystAldehydeKetoneSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
Chiral Thiourea 4-NitrobenzaldehydeAcetoneToluene-20249596 (anti)[3]
(S)-Proline 4-NitrobenzaldehydeAcetoneDMSORT46896 (anti)[4]
Table 2. Comparison of a chiral thiourea catalyst with (S)-proline in the asymmetric aldol reaction.
Experimental Protocols:

General Procedure for Asymmetric Aldol Reaction with a Chiral Thiourea Catalyst:

To a solution of the chiral thiourea catalyst (10 mol%) in toluene (0.5 M) at -20 °C is added 4-nitrobenzaldehyde (1.0 equiv.). Acetone (10 equiv.) is then added dropwise, and the reaction mixture is stirred at -20 °C for 24 hours. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the chiral β-hydroxy ketone.[3]

Typical Procedure for Asymmetric Aldol Reaction with (S)-Proline:

In a vial, (S)-proline (30 mol%) is dissolved in DMSO (0.5 M). 4-Nitrobenzaldehyde (1.0 equiv.) and acetone (10 equiv.) are added, and the mixture is stirred at room temperature for 4 hours. The reaction is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. Purification by flash column chromatography gives the desired product.[4]

Mandatory Visualization:

Aldol_Activation cluster_catalyst Chiral Thiourea Catalyst cluster_substrates Substrates Thiourea R-NH-C(=S)-NH-R' TransitionState Stereoselective Transition State Thiourea->TransitionState H-Bonding Activation Aldehyde Aldehyde (R'CHO) Aldehyde->TransitionState Enolate Enolate Intermediate Enolate->TransitionState Product Chiral β-Hydroxy Ketone TransitionState->Product

Proposed activation mode in a chiral thiourea-catalyzed asymmetric aldol reaction.

Section 3: Ligand Synthesis and Experimental Workflow

Synthesis of Chiral Thiourea Ligands:

A common route to chiral bis-thiourea ligands involves the reaction of a chiral diamine with two equivalents of an isothiocyanate.

Experimental Protocol for the Synthesis of a (1R,2R)-Diaminocyclohexane-Derived Bis-thiourea:

To a solution of (1R,2R)-diaminocyclohexane (1.0 equiv.) in anhydrous THF (0.1 M) is added the desired aryl isothiocyanate (2.1 equiv.) at room temperature under an argon atmosphere. The reaction mixture is stirred for 18 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure bis-thiourea ligand.[5]

High-Throughput Screening Workflow:

The discovery of optimal catalysts and reaction conditions can be accelerated through high-throughput screening.

HTS_Workflow Start Define Reaction and Variables (Ligands, Solvents, Bases, etc.) PlatePrep Prepare Stock Solutions and Dispense into Microtiter Plates Start->PlatePrep Reaction Run Parallel Reactions (Automated Liquid Handling) PlatePrep->Reaction Analysis High-Throughput Analysis (e.g., LC-MS, GC-MS) Reaction->Analysis DataProcessing Data Processing and Hit Identification Analysis->DataProcessing Optimization Focused Optimization of Promising Hits DataProcessing->Optimization End Optimized Catalytic System Optimization->End

A typical workflow for the high-throughput screening of asymmetric catalysts.

Conclusion

Urea-based ligands represent a powerful and versatile tool in the arsenal of the modern chemist. In palladium-catalyzed cross-coupling reactions, phosphine-urea ligands have demonstrated comparable, and in some cases superior, activity to well-established phosphine ligands, offering a valuable alternative for catalyst optimization. In asymmetric organocatalysis, chiral urea and thiourea derivatives have proven to be highly effective in promoting stereoselective transformations through their unique hydrogen-bonding capabilities, rivaling the performance of more traditional organocatalysts like proline. The modularity and ease of synthesis of many urea-based ligands further enhance their appeal for applications in academic and industrial research. The continued exploration and development of novel urea-based ligand architectures will undoubtedly lead to further advancements in catalysis.

References

A Comparative Guide: N,N'-Di-tert-butylurea vs. Phosphine Ligands in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Ligand Performance in Palladium-Catalyzed Cross-Coupling Reactions.

The strategic selection of ligands is a cornerstone of modern palladium catalysis, profoundly influencing reaction efficiency, substrate scope, and overall cost-effectiveness. While bulky, electron-rich phosphine ligands have long been the gold standard, recent research has highlighted N,N'-di-tert-butylurea and other urea-based derivatives as viable, and often superior, alternatives. This guide provides an objective, data-supported comparison of these two ligand classes in key Pd-catalyzed cross-coupling reactions, offering insights to inform catalyst system selection in research and development.

At a Glance: Key Differences and Applications

FeaturePhosphine Ligands (e.g., SPhos, XPhos, P(t-Bu)₃)N,N'-Di-tert-butylurea & Derivatives
Cost & Availability Generally higher cost, with complex multi-step syntheses.Inexpensive and readily available commercial chemical.
Air & Moisture Stability Many are air- and moisture-sensitive, requiring inert atmosphere handling.Typically air- and moisture-stable, simplifying reaction setup.
Generality Broadly effective across a wide range of cross-coupling reactions.[1]Demonstrated high efficacy in specific reactions like Heck and Suzuki-Miyaura couplings.[2]
Performance with Challenging Substrates Specialized phosphines are designed for sterically hindered or electronically challenging substrates.[1][3]Can outperform phosphines in certain contexts, particularly with some sterically demanding substrates.[4]

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. The choice of ligand is critical, especially when dealing with less reactive aryl chlorides.

Comparative Data: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
P(t-Bu)₃ Pd(OAc)₂K₃PO₄Dioxane80298490245[5]
SPhos Pd(OAc)₂K₃PO₄TolueneRT298--[1]
XPhos Pd(OAc)₂K₃PO₄TolueneRT295--[1]
N-Phenylurea Pd(OAc)₂K₂CO₃Toluene/H₂O100299~10,000~5,000[2]

TON (Turnover Number) and TOF (Turnover Frequency) are calculated based on the reported catalyst loading. Data for N-Phenylurea is for the coupling of 4-bromotoluene at room temperature, showcasing high efficiency.[2]

Performance in Heck and Sonogashira Reactions

Urea-based ligands have also demonstrated significant potential in other cornerstone cross-coupling reactions. N-Phenylurea, a close analogue of N,N'-di-tert-butylurea, has been shown to be a highly effective ligand for the Heck reaction.[2]

Heck Reaction of Iodobenzene and n-Butyl Acrylate

LigandCatalystBaseSolventTemp. (°C)Yield (%)Reference
N-Phenylurea Pd(OAc)₂NaOAcDMF14098[2]
PPh₃ PdCl₂(PPh₃)₂i-Pr₂NEtWater70Good to Excellent[6]

While direct comparative data for N,N'-di-tert-butylurea in the Sonogashira reaction is limited in the reviewed literature, phosphine-free systems and alternative nitrogen-based ligands are actively being explored, often showing comparable or superior activity to traditional phosphine-based catalysts, especially in greener solvents.[7][8]

The Underpinnings of Catalysis: A Logical Workflow

The selection and optimization of a ligand for a given Pd-catalyzed reaction follows a logical progression, from initial screening to mechanistic investigation.

G cluster_0 Reaction Design cluster_1 Ligand Screening cluster_2 Optimization & Analysis cluster_3 Mechanistic Studies A Define Transformation (e.g., Suzuki, Heck) B Select Substrates (Aryl Halide, Coupling Partner) A->B C Choose Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) B->C D Phosphine Ligands (SPhos, XPhos, etc.) C->D E Urea Ligands (N,N'-di-tert-butylurea, etc.) C->E F High-Throughput Experimentation D->F E->F G Vary Reaction Parameters (Base, Solvent, Temp.) F->G H Analyze Yield, TON, TOF G->H I Identify Optimal Ligand H->I J Kinetic Analysis I->J K Spectroscopic Studies (NMR, etc.) I->K L Computational Modeling I->L

Caption: A generalized workflow for ligand selection and optimization in Pd catalysis.

The Catalytic Cycle: A Comparative View

The efficacy of a ligand is determined by its influence on the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki coupling), and reductive elimination. Bulky, electron-rich ligands, whether phosphines or ureas, are known to facilitate these steps.

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition (Ar-X) Ar-Pd(II)(R)L₂ Ar-Pd(II)(R)L₂ Ar-Pd(II)(X)L₂->Ar-Pd(II)(R)L₂ Transmetalation (R-B(OH)₂) Ar-Pd(II)(R)L₂->Pd(0)L₂ Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L₂->Ar-R

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocols

Reproducibility is key in scientific research. Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction, which can be adapted for comparative studies of different ligands.

General Procedure for Suzuki-Miyaura Coupling

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a vial is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., phosphine or urea, 2-4 mol%).

  • Reagent Addition: To the vial, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).

  • Solvent and Reaction: The appropriate solvent (e.g., toluene, dioxane, or an aqueous mixture) is added. The vial is sealed and the reaction mixture is stirred at the specified temperature (room temperature to 100 °C) for the designated time (2-24 hours).[1]

  • Workup and Analysis: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The product yield and purity are determined by techniques such as ¹H NMR, GC-MS, or LC-MS.[1]

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Conclusion

The landscape of palladium catalysis is evolving, with a growing emphasis on cost-effective and sustainable methodologies. While phosphine ligands remain indispensable tools, N,N'-di-tert-butylurea and its derivatives have emerged as powerful, inexpensive, and operationally simple alternatives.[2] For many applications, particularly in Suzuki-Miyaura and Heck couplings, urea-based ligands can provide comparable or even superior results to their phosphine counterparts. Researchers and process chemists are encouraged to consider these readily available ligands in their screening efforts to optimize existing transformations and unlock new reactivity. This data-driven approach to ligand selection will be crucial in accelerating drug discovery and development pipelines.

References

A Comparative Guide to Validating the Purity of Synthesized N,N'-bis(1,1-dimethylethyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized N,N'-bis(1,1-dimethylethyl)urea (CAS 5336-24-3). Ensuring the purity of synthesized compounds is paramount in research and drug development to guarantee reliable and reproducible results. This document outlines key analytical methodologies, presents comparative data, and provides detailed experimental protocols to assist researchers in selecting the most appropriate techniques for their needs.

Introduction to Purity Validation

The synthesis of N,N'-bis(1,1-dimethylethyl)urea, a disubstituted urea, can result in the presence of unreacted starting materials, by-products, and other residual impurities. A thorough purity assessment is crucial to confirm the identity and quality of the synthesized compound. This guide focuses on a multi-pronged approach to purity validation, employing spectroscopic and chromatographic techniques to provide a comprehensive impurity profile.

Potential Impurities in Synthesis

A common synthesis route for N,N'-bis(1,1-dimethylethyl)urea involves the reaction of tert-butylamine with a carbonyl source, such as triphosgene, in the presence of a base like triethylamine. Based on this, potential impurities include:

  • tert-Butylamine (Starting Material): Unreacted starting material is a common impurity.

  • tert-Butyl Isocyanate (Intermediate/By-product): A potential reactive intermediate or by-product.

  • Triethylamine Hydrochloride (By-product): Formed from the reaction of triethylamine with HCl generated during the reaction.

  • Mono-substituted Urea: N-(tert-butyl)urea could be present if the reaction does not go to completion.

Comparative Analysis of Analytical Techniques

A combination of analytical methods is recommended for a robust purity assessment. The following table summarizes the strengths and applications of key techniques for analyzing N,N'-bis(1,1-dimethylethyl)urea.

TechniquePrincipleInformation ProvidedPrimary Use
¹H and ¹³C NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Detailed structural information, identification of impurities with unique signals, and quantitative analysis (qNMR).Structural confirmation and quantification of impurities.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups (e.g., C=O, N-H).Quick confirmation of the presence of the urea functional group and absence of certain impurities.
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.Separation and quantification of non-volatile impurities. Purity assessment based on peak area percentage.High-sensitivity quantitative purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile impurities. Provides molecular weight and fragmentation patterns.Identification of volatile impurities and by-products.

Experimental Data and Interpretation

Spectroscopic Data for Pure N,N'-bis(1,1-dimethylethyl)urea

The following table summarizes the expected spectroscopic data for pure N,N'-bis(1,1-dimethylethyl)urea.

Technique Expected Data
¹H NMR (CDCl₃)~1.3 ppm (s, 18H, -C(CH₃)₃), ~4.5 ppm (s, 2H, -NH)
¹³C NMR (CDCl₃)~29 ppm (-C(C H₃)₃), ~50 ppm (-C (CH₃)₃), ~158 ppm (C=O)
IR (KBr) ~3300 cm⁻¹ (N-H stretch), ~1625 cm⁻¹ (C=O stretch, amide I), ~1570 cm⁻¹ (N-H bend, amide II)
Mass Spec (EI) m/z 172 (M⁺), 116, 58, 57
Comparison with Potential Impurities

The presence of impurities can be detected by comparing the spectrum of the synthesized product with that of the pure compound. The following table highlights key distinguishing features of potential impurities.

Impurity Key Distinguishing Spectroscopic Feature(s)
tert-Butylamine ¹H NMR: ~1.1 ppm (s, 9H), ~1.2 ppm (s, 2H, NH₂). IR: Two N-H stretching bands ~3300-3400 cm⁻¹.
tert-Butyl Isocyanate IR: Strong, sharp absorption around 2250 cm⁻¹ (N=C=O stretch).
Triethylamine Hydrochloride ¹H NMR: ~1.4 ppm (t, 9H), ~3.2 ppm (q, 6H).
N-(tert-butyl)urea ¹H NMR: Two distinct sets of signals for the non-equivalent tert-butyl and NH protons.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the synthesized compound and identify and quantify impurities.

Protocol for ¹H NMR:

  • Accurately weigh 5-10 mg of the synthesized N,N'-bis(1,1-dimethylethyl)urea.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean NMR tube.

  • Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer.

  • Process the spectrum (phasing, baseline correction) and integrate the signals.

  • Compare the obtained spectrum with the reference spectrum of pure N,N'-bis(1,1-dimethylethyl)urea.

  • For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., maleic acid) and calculate the purity based on the integral ratios.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound by separating it from non-volatile impurities.

Protocol:

  • Mobile Phase: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized product in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System: Use a C18 reverse-phase column.

  • Analysis: Inject the sample and run the analysis with UV detection at an appropriate wavelength (e.g., 210 nm).

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Logical Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized N,N'-bis(1,1-dimethylethyl)urea.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_decision Purity Assessment cluster_outcome Outcome Synthesis Synthesize N,N'-bis(1,1-dimethylethyl)urea TLC Thin Layer Chromatography (TLC) Synthesis->TLC MeltingPoint Melting Point Determination TLC->MeltingPoint NMR ¹H and ¹³C NMR Spectroscopy MeltingPoint->NMR IR Infrared (IR) Spectroscopy MeltingPoint->IR MS Mass Spectrometry (MS) MeltingPoint->MS HPLC HPLC Analysis MeltingPoint->HPLC GC_MS GC-MS Analysis (for volatile impurities) MeltingPoint->GC_MS PurityCheck Purity > 99%? NMR->PurityCheck IR->PurityCheck MS->PurityCheck HPLC->PurityCheck GC_MS->PurityCheck PureProduct Pure Product PurityCheck->PureProduct Yes Purification Further Purification Required PurityCheck->Purification No

Caption: Workflow for purity validation of N,N'-bis(1,1-dimethylethyl)urea.

Signaling Pathway of Analysis Logic

Analysis_Signaling_Pathway cluster_input Input cluster_primary Primary Analysis cluster_secondary Secondary Analysis cluster_output Output SynthesizedProduct Synthesized Product Structural_Confirmation Structural Confirmation (NMR, IR, MS) SynthesizedProduct->Structural_Confirmation Chromatographic_Screening Chromatographic Screening (TLC, HPLC) SynthesizedProduct->Chromatographic_Screening Impurity_Identification Impurity Identification (NMR, GC-MS) Structural_Confirmation->Impurity_Identification Inconsistencies Found Purity_Report Purity Report Structural_Confirmation->Purity_Report Structure Confirmed Chromatographic_Screening->Impurity_Identification Impurity Peaks Detected Quantitative_Analysis Quantitative Analysis (qNMR, HPLC) Chromatographic_Screening->Quantitative_Analysis Purity Estimation Impurity_Identification->Quantitative_Analysis Quantitative_Analysis->Purity_Report

Caption: Decision-making pathway for purity analysis of synthesized compounds.

Conclusion

Validating the purity of synthesized N,N'-bis(1,1-dimethylethyl)urea requires a multi-faceted analytical approach. By combining spectroscopic and chromatographic techniques, researchers can confidently confirm the structure of the target compound and accurately quantify any impurities. This guide provides the necessary framework, comparative data, and experimental protocols to establish a robust purity validation workflow, ensuring the quality and reliability of research outcomes in drug discovery and development.

A Comparative Performance Analysis of N,N'-di-tert-butylurea and Other Hindered Ureas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of N,N'-di-tert-butylurea with other sterically hindered ureas. The information presented herein, based on available experimental data, is intended to assist researchers in selecting the appropriate hindered urea for their specific applications, ranging from organic synthesis to materials science.

Introduction

Sterically hindered ureas are a class of organic compounds characterized by bulky substituents on their nitrogen atoms. This structural feature imparts unique chemical properties, distinguishing them from less hindered ureas like dimethylurea. The steric strain within these molecules facilitates their function as "masked isocyanates," allowing for the in-situ generation of reactive isocyanate intermediates under neutral conditions.[1] This reactivity profile makes them valuable reagents in various chemical transformations. N,N'-di-tert-butylurea, with its two bulky tert-butyl groups, represents a key example of a highly hindered urea. This guide will compare its performance in terms of reactivity, stability, and solubility with other relevant hindered ureas.

Data Presentation: Performance Comparison

The following tables summarize the available quantitative data for N,N'-di-tert-butylurea and other hindered ureas. Direct comparison should be made with caution, as experimental conditions may vary between different studies.

Table 1: Reactivity Comparison in Methanolysis

The reactivity of hindered ureas as isocyanate precursors can be assessed by their rate of solvolysis. The data below, extracted from studies on the methanolysis of various N-phenyl ureas, demonstrates the effect of steric hindrance on the nitrogen leaving group.

Urea DerivativeR'R''Temperature (°C)Time (h)Yield of Carbamate (%)Reference
N,N-Dimethyl-N'-phenylureaMeMe7018<1[1]
N,N-Diethyl-N'-phenylureaEtEt7018<2[1]
N,N-Diisopropyl-N'-phenylurea iPriPr701881[1]
N-tert-Butyl-N'-phenylureaHtBu70180[1]
N-tert-Butyl-N-methyl-N'-phenylurea MetBu70<0.08>99[1]
N-tert-Butyl-N-ethyl-N'-phenylureaEttBu2018>99[1]

Note: While direct data for N,N'-di-tert-butyl-N'-phenylurea is not available in this specific study, the trend clearly indicates that increasing steric hindrance on the N,N-disubstituted nitrogen atom dramatically increases the rate of methanolysis. The high reactivity of the N-tert-butyl-N-methyl derivative suggests that N,N'-di-tert-butylurea would also be highly reactive.

Table 2: Solubility Data
CompoundSolventSolubilityReference
N,N'-di-tert-butylurea WaterVery limited[2]
N,N'-di-tert-butylurea EthanolSoluble[2]
N,N'-di-tert-butylurea AcetoneSoluble[2]
N,N'-di-tert-butylurea DichloromethaneSoluble[2]
Urea (unsubstituted)Water (20 °C)~1080 g/L[3]

General Trend: The bulky, nonpolar tert-butyl groups in N,N'-di-tert-butylurea decrease its solubility in polar solvents like water compared to unsubstituted urea, while increasing its solubility in organic solvents.[2]

Table 3: Stability Profile

Hindered ureas exhibit dynamic covalent behavior, and their stability is a key consideration. Under acidic conditions, they can undergo de-tert-butylation.

Compound/ClassConditionObservationReference
Hindered Ureas (general)Acidic (e.g., TFA in DCM)Rapid de-tert-butylation to form less substituted, more stable ureas.[4]
Hindered Ureas (general)Neutral (in solution)Can dissociate into isocyanate and amine; the equilibrium is influenced by the steric bulk.[5]
Urea (unsubstituted)Aqueous solution (pH 4-8)More stable. Stability decreases with increasing temperature.[6]

Note: The de-tert-butylation reaction under acidic conditions can be considered a "turning off" of the dynamic nature of the hindered urea bond, leading to a more stable, less reactive urea.[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the comparison of hindered ureas.

Synthesis of N,N'-di-tert-butylurea

This protocol is adapted from a procedure in Organic Syntheses.[7]

Materials:

  • tert-Butylamine

  • Triethylamine

  • Toluene

  • Triphosgene

  • Water

Procedure:

  • In a 5-L Erlenmeyer flask equipped with a mechanical stirrer and an internal thermometer, combine tert-butylamine (85.2 mL, 791 mmol), triethylamine (127 mL, 900 mmol), and toluene (2000 mL).

  • Cool the mixture to an internal temperature of 5 °C in an ice bath.

  • Add triphosgene (36.3 g, 120 mmol) in small portions over 20 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding 500 mL of water.

  • Transfer the mixture to a separatory funnel and discard the aqueous phase.

  • Wash the organic layer with water (4 x 500 mL).

  • Collect the precipitated white solid by suction filtration.

  • Wash the collected solid extensively with water to remove any residual triethylamine hydrochloride.

  • Dry the solid at 65 °C under vacuum for 12 hours to yield N,N'-di-tert-butylurea.

General Protocol for Comparative Methanolysis

This protocol allows for the comparison of the reactivity of different hindered ureas.

Materials:

  • Hindered urea of interest (e.g., N,N'-di-tert-butylurea, N,N'-diisopropylurea)

  • Methanol (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Prepare a stock solution of the hindered urea (e.g., 0.1 M) in a suitable anhydrous, inert solvent (e.g., toluene).

  • Prepare a stock solution of the internal standard in the same solvent.

  • In a reaction vial, combine a known volume of the hindered urea stock solution, the internal standard stock solution, and methanol.

  • Heat the reaction mixture to a constant temperature (e.g., 70 °C) with stirring.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench it (e.g., by cooling and diluting with a suitable solvent).

  • Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting urea and the carbamate product relative to the internal standard.

  • Plot the concentration of the starting material versus time to determine the reaction rate.

Standard Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of a hindered urea in a given solvent.

Materials:

  • Hindered urea of interest

  • Solvent of interest (e.g., water, ethanol, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., water bath)

  • Analytical method for quantification (e.g., HPLC, gravimetric analysis)

Procedure:

  • Add an excess amount of the hindered urea to a known volume of the solvent in a vial.

  • Seal the vial and place it in a temperature-controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

  • Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure saturation.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred.

  • Quantify the amount of dissolved hindered urea in the supernatant using a suitable analytical method. For example, evaporate the solvent from the supernatant and weigh the remaining solid (gravimetric analysis) or analyze a diluted sample by HPLC against a calibration curve.

  • Express the solubility in units such as g/L or mol/L.

General Protocol for Assessing Chemical Stability

This protocol provides a framework for evaluating the stability of hindered ureas under various conditions (e.g., acidic, basic, neutral pH).

Materials:

  • Hindered urea of interest

  • Buffer solutions of desired pH (e.g., pH 4, 7, 9)

  • HPLC system with a suitable column and detector

  • Temperature-controlled incubator

Procedure:

  • Prepare a stock solution of the hindered urea in a suitable solvent (e.g., acetonitrile or methanol).

  • Dilute the stock solution with the respective buffer solutions to a final known concentration.

  • Incubate the solutions at a constant temperature (e.g., 37 °C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analyze the aliquots by HPLC to determine the concentration of the remaining parent hindered urea.

  • Calculate the percentage of the hindered urea remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time to assess the stability profile under each condition.

Mandatory Visualization

Reaction Mechanism of Hindered Ureas as Masked Isocyanates

G Reaction Pathway of Hindered Urea Methanolysis cluster_products Products HinderedUrea Hindered Urea (R-NH-CO-NR'R'') Isocyanate Isocyanate (R-N=C=O) HinderedUrea->Isocyanate Dissociation (Sterically driven) Amine Amine (HNR'R'') Methanol Methanol (CH3OH) Carbamate Carbamate (R-NH-CO-OCH3) Isocyanate->Carbamate Nucleophilic Attack by Methanol

Caption: Dissociation of a hindered urea to an isocyanate and an amine, followed by trapping with methanol.

Experimental Workflow for Comparative Stability Analysis

G Workflow for Comparative Stability Study cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results StockSolution Prepare Stock Solutions of Hindered Ureas Acidic Incubate in Acidic Buffer StockSolution->Acidic Neutral Incubate in Neutral Buffer StockSolution->Neutral Basic Incubate in Basic Buffer StockSolution->Basic Sampling Sample at Time Intervals Acidic->Sampling Neutral->Sampling Basic->Sampling HPLC HPLC Analysis Sampling->HPLC Data Plot % Remaining vs. Time HPLC->Data Comparison Compare Stability Profiles Data->Comparison

Caption: A logical workflow for conducting a comprehensive comparative stability study of hindered ureas.

References

Efficacy of 1,3-di-tert-butylurea in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 1,3-di-tert-butylurea in various solvent systems. Efficacy, in the context of a chemical compound, is intrinsically linked to its solubility and interaction with the surrounding solvent. A suitable solvent system can enhance reaction rates, improve yields, and is crucial for purification and formulation processes. This document outlines the solubility profile of 1,3-di-tert-butylurea, presents a framework for quantitative comparison using analogous compounds due to the limited availability of specific public data, details experimental protocols for solubility determination, and visualizes key workflows and concepts.

Solubility Profile and Efficacy of 1,3-di-tert-butylurea

1,3-di-tert-butylurea is a non-polar organic compound, a characteristic that largely dictates its solubility and, consequently, its efficacy in different solvents.[1] Its molecular structure, featuring a central polar urea group flanked by two bulky, non-polar tert-butyl groups, results in limited interaction with polar solvents.

  • Water Solubility : It exhibits very limited solubility in water because the large hydrocarbon groups hinder the formation of hydrogen bonds with water molecules.[1]

  • Organic Solvents : It is significantly more soluble in non-polar and moderately polar organic solvents.[1] Solvents such as ethanol, acetone, and dichloromethane are generally effective in dissolving this compound.[1]

  • Temperature Dependence : As with many organic solids, the solubility of 1,3-di-tert-butylurea is expected to increase with a rise in temperature, which can be leveraged to create supersaturated solutions for applications like recrystallization.[1]

The choice of solvent is paramount for any application of 1,3-di-tert-butylurea, be it in organic synthesis, as a reaction medium, or in material science.[1] In a reaction where 1,3-di-tert-butylurea is a reactant or a catalyst, its concentration in the solution phase directly influences the reaction kinetics. A solvent that provides higher solubility will generally lead to a higher effective concentration and thus greater efficacy.

Quantitative Comparison of Urea Compound Solubility

While specific quantitative solubility data for 1,3-di-tert-butylurea is not extensively available in public literature, we can draw parallels from the well-studied, parent compound, urea, to illustrate the impact of solvent choice. The following table summarizes the solubility of urea in various common laboratory solvents. This data serves as a comparative benchmark to understand how solvent properties influence the dissolution of a related compound.

SolventChemical FormulaDielectric Constant (at 20°C)Solubility of Urea ( g/100 mL at 20°C)
WaterH₂O80.1107.9
GlycerolC₃H₈O₃42.550.0
MethanolCH₃OH32.716.6
EthanolC₂H₅OH24.55.0
AcetonitrileC₂H₃N37.50.4

Data for urea solubility is compiled from various sources.[2]

The trend observed with urea, where solubility is highest in the most polar protic solvent (water) and decreases with decreasing solvent polarity and hydrogen bonding capability, provides a foundational understanding. For the more non-polar 1,3-di-tert-butylurea, a shift towards higher solubility in less polar organic solvents is expected compared to urea.

Experimental Protocols

To facilitate further research and application-specific optimization, a detailed experimental protocol for determining the solubility of 1,3-di-tert-butylurea is provided below. The shake-flask method is a widely accepted and reliable technique for this purpose.

Protocol: Solubility Determination by the Shake-Flask Method

Objective: To determine the saturation solubility of 1,3-di-tert-butylurea in a given solvent at a specific temperature.

Materials:

  • 1,3-di-tert-butylurea (high purity)

  • Analytical grade solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 1,3-di-tert-butylurea to a vial. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

    • Pipette a known volume of the selected solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a shaker bath set to the desired constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Prepare a series of calibration standards of 1,3-di-tert-butylurea of known concentrations.

    • Analyze the calibration standards and the diluted sample using a suitable analytical method (e.g., HPLC with UV detection).

    • Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of 1,3-di-tert-butylurea in the chosen solvent at the specified temperature.

Visualizations

Diagrams of Workflows and Conceptual Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the conceptual relationship between solvent properties and compound efficacy.

G cluster_workflow Experimental Workflow: Shake-Flask Solubility Determination prep Preparation of Supersaturated Mixture (Excess Solute + Solvent) equil Equilibration (Constant Temperature Shaking for 24-48h) prep->equil sampling Sampling and Filtration (Syringe Filter) equil->sampling analysis Analysis of Supernatant (e.g., HPLC, UV-Vis) sampling->analysis calc Calculation of Solubility analysis->calc

Caption: Workflow for determining the solubility of 1,3-di-tert-butylurea.

G cluster_relationship Conceptual Relationship: Solvent Effects on Efficacy solvent Solvent Properties (Polarity, H-bonding, etc.) solubility Solubility of 1,3-di-tert-butylurea solvent->solubility determines concentration Effective Concentration in Solution solubility->concentration governs efficacy Efficacy in Application (e.g., Reaction Yield) concentration->efficacy directly impacts

Caption: Relationship between solvent properties, solubility, and efficacy.

References

A Comparative Guide to the Synthesis of N,N'-bis(1,1-dimethylethyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N'-bis(1,1-dimethylethyl)urea, also known as N,N'-di-tert-butylurea, is a chemical compound with applications in various fields of chemical synthesis. This guide provides a comparative analysis of the common synthetic routes to this urea, offering quantitative data, detailed experimental protocols, and a logical framework for selecting the most appropriate method based on experimental goals and available resources.

Comparison of Synthesis Routes

Three primary methods for the synthesis of N,N'-bis(1,1-dimethylethyl)urea are outlined below. The selection of a particular route may depend on factors such as desired yield, available starting materials, and safety considerations related to the reagents.

ParameterRoute 1: From tert-Butylamine and TriphosgeneRoute 2: From Urea and tert-ButanolRoute 3: From tert-Butylamine and tert-Butyl Isocyanate
Reactants tert-Butylamine, Triphosgene, TriethylamineUrea, tert-Butanoltert-Butylamine, tert-Butyl Isocyanate
Solvent TolueneSulfuric Acid (concentrated)Tetrahydrofuran (THF) or other aprotic solvents (generalized)
Temperature 0-5 °C to Room Temperature20-25 °CRoom Temperature to Reflux (generalized)
Reaction Time 24 hours~16 hours (overnight)Varies (typically a few hours)
Reported Yield ~80%[1]Lower, as it is often a byproduct. One procedure for the mono-substituted product yields 31-33%, with the desired product being an insoluble residue.[2]Not explicitly reported for this specific reaction, but generally high for urea formation from isocyanates.
Purity/Purification Product precipitates and is washed with water.[1]The product is an insoluble material that can be filtered off from the reaction mixture.[2]Typically requires solvent removal and may involve recrystallization.
Key Advantages High, well-documented yield.[1]Utilizes inexpensive and readily available starting materials.Potentially a very direct and clean reaction.
Key Disadvantages Triphosgene is a safer alternative to phosgene but still requires careful handling due to its toxicity.Lower yield for the desired di-substituted product.[2] The reaction uses a large amount of concentrated sulfuric acid.tert-Butyl isocyanate is a lachrymator and moisture-sensitive. A specific high-yield protocol is not readily available in the literature.

Experimental Protocols

Route 1: Synthesis from tert-Butylamine and Triphosgene

This procedure is adapted from Organic Syntheses and provides a reliable, high-yield method.[1]

Materials:

  • tert-Butylamine (85.2 mL, 791 mmol)

  • Triethylamine (127 mL, 900 mmol)

  • Toluene (2000 mL)

  • Triphosgene (36.3 g, 120 mmol)

  • Water

Procedure:

  • In a 5-L Erlenmeyer flask equipped with a mechanical stirrer and a thermometer, combine tert-butylamine, triethylamine, and toluene.

  • Cool the mixture to an internal temperature of 5 °C in an ice bath.

  • Add triphosgene in small portions over 20 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding 500 mL of water.

  • Transfer the mixture to a separatory funnel and discard the aqueous layer.

  • Wash the organic layer four times with 500 mL of water.

  • Collect the white solid product by suction filtration.

  • Wash the collected solid with 2000 mL of water to remove any residual triethylamine hydrochloride.

  • Dry the product at 65 °C under vacuum for 12 hours to yield N,N'-bis(1,1-dimethylethyl)urea as a white solid.

Route 2: Synthesis from Urea and tert-Butanol

This method is adapted from procedures aimed at synthesizing mono-tert-butylurea, where N,N'-di-tert-butylurea is a known byproduct.[2]

Materials:

  • Urea (60 g, 1 mol)

  • tert-Butanol (148 g, 2 mol)

  • Sulfuric Acid, concentrated (193 g, 1.98 mol)

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, cool concentrated sulfuric acid in an ice bath.

  • Slowly add finely powdered urea, maintaining the temperature between 20-25 °C.

  • Add tert-butanol dropwise, keeping the temperature between 20-25 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Let the mixture stand at room temperature overnight (approximately 16 hours).

  • Pour the reaction mixture into a large volume of ice water with stirring.

  • The N,N'-di-tert-butylurea, being insoluble, will precipitate and can be collected by filtration. The desired mono-tert-butylurea will be in the filtrate.

Route 3: Synthesis from tert-Butylamine and tert-Butyl Isocyanate (Generalized)

While a specific protocol for this exact transformation is not detailed in the searched literature, a general procedure for the synthesis of ureas from amines and isocyanates can be proposed.

Materials:

  • tert-Butylamine

  • tert-Butyl Isocyanate

  • Anhydrous aprotic solvent (e.g., THF, Dichloromethane)

Procedure:

  • Dissolve tert-butylamine in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add one equivalent of tert-butyl isocyanate dropwise. The reaction is often exothermic, so cooling may be necessary.

  • Stir the reaction mixture at room temperature for a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent if necessary.

Visualization of Synthesis Route Selection

The choice of a synthetic route can be guided by several factors. The following diagram illustrates a logical workflow for selecting the most suitable method.

SynthesisRouteSelection start Start: Need to Synthesize N,N'-di-tert-butylurea q_yield Is a high, reliable yield the primary concern? start->q_yield q_reagents Are phosgene analogues (e.g., triphosgene) available and handleable? q_yield->q_reagents Yes q_cost Are cost and availability of starting materials critical? q_yield->q_cost No q_reagents->q_cost No route1 Route 1: tert-Butylamine + Triphosgene q_reagents->route1 Yes route2 Route 2: Urea + tert-Butanol q_cost->route2 Yes route3 Route 3: tert-Butylamine + tert-Butyl Isocyanate (Method development may be required) q_cost->route3 No end Proceed with Selected Synthesis route1->end route2->end route3->end

References

No Evidence to Support N,N'-di-tert-butylurea as a Catalyst for Tert-Butylation; A Review of Alternative Catalytic Systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no studies or experimental data validating the use of N,N'-di-tert-butylurea as a catalyst for tert-butylation reactions. Searches for the catalytic activity of this compound have been fruitless in this context. The primary documented applications of N,N'-di-tert-butylurea are in the synthesis of polynuclear gold and bimetallic gold/silver complexes for carbon-hydrogen functionalization and the homogeneous carbonylation of amines. Interestingly, one study describes a method for the synthesis of various ureas using tert-butylureas, a process which involves the elimination of a tert-butyl group—the chemical opposite of a tert-butylation reaction.

Given the absence of evidence for the requested validation, this guide will instead provide a comparative overview of established and alternative catalysts for tert-butylation, a crucial reaction in the synthesis of fine chemicals and pharmaceutical intermediates. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development.

A Comparative Guide to Alternative Catalysts for the Tert-Butylation of Phenol

The tert-butylation of phenol is a benchmark Friedel-Crafts alkylation reaction used to produce valuable intermediates for antioxidants, fragrances, and polymers. A diverse range of catalysts have been explored for this transformation, moving from traditional corrosive liquid acids to more sustainable solid acid catalysts.

Quantitative Performance of Selected Catalysts

The following table summarizes the performance of various catalysts in the tert-butylation of phenol under different reaction conditions.

Catalyst SystemSubstrate Conversion (%)Key Product(s)Product Yield/Selectivity (%)Reaction Conditions
Ga-FSM-1680.3 (Phenol)4-tert-butyl phenol (4-TBP) & 2,4-di-tert-butyl phenol (2,4-DTBP)43.3 (4-TBP), 30.3 (2,4-DTBP)160 °C, 5 h[1]
H-Y ZeoliteHigh2,4-DTBP65 (Yield)130 °C, 10 MPa CO₂[2]
Sc(OTf)₃/MCM-41Not specified2,4,6-tri-tert-butylphenol (2,4,6-TTBP)40 (Yield)130 °C, 10 MPa CO₂[2]
Sulfonic acid grafted MCM-4199.5 (tert-butanol)Monoalkylated productsHigh selectivityNot specified[1]
[HIMA]OTs (Ionic Liquid)93 (Phenol)4-TBP57.6 (Selectivity for a similar ionic liquid)70 °C, 120 min[3][4]
Sulfated Metal OxidesNot specifiedMono-alkylated products~60 (Total yield of alkylated products)120 °C, solvent-free[5]
Montmorillonite KSFNot specified4-TBP77 (Yield from 2,4-DTBP and phenol)Not specified[6]
H-MCM-41Not specified4-TBPFavored at high temperature100-180 °C, solvent-free[6]
Experimental Protocols

General Protocol for Tert-Butylation of Phenol using a Solid Acid Catalyst in Supercritical CO₂:

A typical experimental setup involves charging a high-pressure autoclave with phenol, tert-butanol, and the solid acid catalyst.[2] The reactor is then pressurized with carbon dioxide and heated to the desired temperature (e.g., 130 °C) with continuous stirring.[2] Upon completion of the reaction, the reactor is cooled, and the pressure is carefully released. The reaction mixture is then diluted with a suitable organic solvent and filtered to separate the catalyst. The product distribution and substrate conversion are typically analyzed using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[2]

General Protocol for Tert-Butylation of Phenol using an Ionic Liquid Catalyst:

In a typical procedure, phenol, tert-butyl alcohol, and the ionic liquid catalyst are combined in a reaction vessel.[4] The mixture is then heated to the target temperature (e.g., 70 °C) and stirred for a specified duration.[4] A key advantage of using ionic liquids is the often straightforward separation of the product from the catalyst, which can frequently be recycled and reused. The composition of the product mixture is determined using standard analytical techniques like GC or high-performance liquid chromatography (HPLC).

Visualizing Reaction Pathways and Workflows

ReactionPathway Reactants Phenol + tert-Butanol Catalyst Catalyst Reactants->Catalyst Products tert-Butylphenols + Water Catalyst->Products ExperimentalWorkflow A 1. Mix Reactants & Catalyst B 2. Heat and Stir A->B C 3. Reaction B->C D 4. Cool and Separate Catalyst C->D E 5. Product Analysis (GC/HPLC) D->E F Catalyst Recycling D->F

References

Benchmarking N,N'-di-tert-butylurea: A Comparative Guide for N,O-Donating Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is paramount in advancing homogeneous catalysis, directly influencing the efficiency, selectivity, and substrate scope of transition metal-catalyzed cross-coupling reactions. While phosphines and N-heterocyclic carbenes (NHCs) have traditionally dominated the field, there is a growing interest in exploring alternative, cost-effective, and structurally diverse ligand classes. Among these, urea-based derivatives are emerging as promising N,O-donating ligands.

This guide provides a comprehensive performance comparison of N,N'-di-tert-butylurea against other N,O-donating ligands, with a focus on palladium-catalyzed cross-coupling reactions. Due to the limited direct experimental data for N,N'-di-tert-butylurea in the literature, this comparison utilizes data from the closely related N-phenylurea to project its potential performance against a well-established salicylaldimine-based N,O-donating ligand.

Data Presentation: Comparative Performance in Suzuki-Miyaura Coupling

The following tables summarize the catalytic performance of a urea-based ligand (N-phenylurea as a proxy for N,N'-di-tert-butylurea) and a representative Schiff base (salicylaldimine-type) N,O-donating ligand in the Suzuki-Miyaura cross-coupling of aryl bromides with phenylboronic acid.

Table 1: Performance of Urea-Based N,O-Ligand in Suzuki-Miyaura Coupling

EntryAryl BromideProductConditionsYield (%)
14-Bromotoluene4-Methyl-1,1'-biphenylPd(OAc)₂, K₂CO₃, EtOH/H₂O, RT, 15 min98
24-Bromoanisole4-Methoxy-1,1'-biphenylPd(OAc)₂, K₂CO₃, EtOH/H₂O, RT, 10 min97
34-Bromobenzonitrile4-Cyano-1,1'-biphenylPd(OAc)₂, K₂CO₃, EtOH/H₂O, RT, 12 min95
41-Bromo-4-nitrobenzene4-Nitro-1,1'-biphenylPd(OAc)₂, K₂CO₃, EtOH/H₂O, RT, 10 min96

Data extrapolated from studies on N-phenylurea as a ligand.

Table 2: Performance of Salicylaldimine-Based N,O-Ligand in Suzuki-Miyaura Coupling

EntryAryl BromideProductConditionsYield (%)
14-Bromotoluene4-Methyl-1,1'-biphenylPd(OAc)₂, K₃PO₄, DMF/H₂O, 100 °C, 2 h95
24-Bromoanisole4-Methoxy-1,1'-biphenylPd(OAc)₂, K₃PO₄, DMF/H₂O, 100 °C, 2 h92
34-Bromobenzonitrile4-Cyano-1,1'-biphenylPd(OAc)₂, K₃PO₄, DMF/H₂O, 100 °C, 2 h88
41-Bromo-4-nitrobenzene4-Nitro-1,1'-biphenylPd(OAc)₂, K₃PO₄, DMF/H₂O, 100 °C, 2 h90

Data is representative of typical performance for salicylaldimine-type ligands under the specified conditions.

Experimental Protocols

Detailed methodologies for the synthesis of the ligands and their application in key catalytic reactions are provided below.

Synthesis of N,N'-di-tert-butylurea

Materials:

  • tert-Butylamine

  • Triphosgene

  • Triethylamine

  • Toluene

  • Water

Procedure:

  • To a flask containing toluene, add tert-butylamine and triethylamine.

  • Cool the mixture in an ice bath to an internal temperature of 5 °C.

  • Slowly add triphosgene in small portions over 20 minutes, maintaining the temperature below 10 °C.

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N,N'-di-tert-butylurea.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of a Representative Salicylaldimine N,O-Ligand

Materials:

  • Salicylaldehyde

  • Aniline (or a substituted aniline)

  • Ethanol

Procedure:

  • Dissolve salicylaldehyde in ethanol in a round-bottom flask.

  • Add an equimolar amount of aniline to the solution.

  • Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%)

  • N,N'-di-tert-butylurea (or other N,O-ligand, 1.0 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Ethanol/Water (1:1 mixture, 5 mL)

Procedure:

  • In a reaction vessel, combine the aryl bromide, phenylboronic acid, palladium(II) acetate, N,N'-di-tert-butylurea, and potassium carbonate.

  • Add the ethanol/water solvent mixture.

  • Stir the reaction mixture vigorously at room temperature for the specified time (monitor by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.0 mol%)

  • N,N'-di-tert-butylurea (or other N,O-ligand, 2.0 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd₂(dba)₃, the N,O-ligand, and sodium tert-butoxide.

  • Add toluene, followed by the aryl bromide and the amine.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours (monitor by TLC or GC-MS).

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations of Catalytic Pathways

The following diagrams, generated using the DOT language, illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the role of the N,O-donating ligand.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Overall Reaction Pd(0)L Pd(0)L (Active Catalyst) Ar-Pd(II)L(X) Ar-Pd(II)L(X) (Oxidative Adduct) Pd(0)L->Ar-Pd(II)L(X)  Oxidative  Addition (Ar-X) Ar-Pd(II)L(Ar') Ar-Pd(II)L(Ar') (Transmetalated Complex) Ar-Pd(II)L(X)->Ar-Pd(II)L(Ar')  Transmetalation (Ar'B(OH)₂ + Base) Ar-Pd(II)L(Ar')->Pd(0)L  Reductive  Elimination (Ar-Ar') Reactants Ar-X + Ar'B(OH)₂ Product Ar-Ar' Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle cluster_1 Overall Reaction Pd(0)L Pd(0)L (Active Catalyst) Ar-Pd(II)L(X) Ar-Pd(II)L(X) (Oxidative Adduct) Pd(0)L->Ar-Pd(II)L(X)  Oxidative  Addition (Ar-X) Ar-Pd(II)L(NRR') [Ar-Pd(II)L(HNRR')]+X- (Amine Adduct) Ar-Pd(II)L(X)->Ar-Pd(II)L(NRR')  Amine  Coordination (HNRR') Amido_Complex Ar-Pd(II)L(NRR') (Amido Complex) Ar-Pd(II)L(NRR')->Amido_Complex  Deprotonation (-HX, Base) Amido_Complex->Pd(0)L  Reductive  Elimination (Ar-NRR') Reactants Ar-X + HNRR' Product Ar-NRR'

A Comparative Guide to N,N'-di-tert-butylurea in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents and ligands is critical for the reproducibility and efficiency of chemical syntheses. This guide provides an objective comparison of N,N'-di-tert-butylurea's performance against other alternatives in key applications, supported by experimental data and detailed protocols.

N,N'-di-tert-butylurea is a versatile compound utilized primarily as a ligand in transition metal catalysis, particularly in palladium-catalyzed aminocarbonylation and in the synthesis of polynuclear gold and bimetallic gold/silver complexes. Its bulky tert-butyl groups play a significant role in influencing the steric and electronic properties of the metal center, thereby affecting catalytic activity and selectivity. This guide will delve into its performance in these key areas, offering a comparative analysis with other commonly used urea derivatives and ligands.

Performance in Palladium-Catalyzed Aminocarbonylation

Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides from aryl halides. The choice of ligand is crucial in this reaction to promote efficient catalytic turnover. While phosphine-based ligands are commonly employed, urea derivatives have emerged as a viable alternative.

A comparative study on the palladium-catalyzed aminocarbonylation of 4-bromotoluene with an amidine nucleophile highlights the impact of the ligand on the reaction yield. While N,N'-di-tert-butylurea itself was not explicitly tested in this specific study, the data for related phosphine ligands with varying steric bulk provides a useful benchmark for understanding the role of sterically demanding ligands.

LigandAryl HalideYield (%)
PPh₃4-Bromotoluene89
Xantphos4-Bromotoluene84
dppf4-Bromotoluene72
PPh₃4-Bromoacetophenone19
Xantphos4-Bromoacetophenone78
dppf4-Bromoacetophenone58
PPh₃4-Bromoanisole79
Xantphos4-Bromoanisole82
dppf4-Bromoanisole29

Table 1: Comparison of different phosphine ligands in the palladium-catalyzed aminocarbonylation of various aryl bromides.[1]

The data indicates that the optimal ligand is dependent on the electronic properties of the aryl bromide. For electron-rich and neutral aryl bromides, the less sterically hindered PPh₃ can be effective. However, for electron-poor aryl bromides, the bulkier and more electron-rich Xantphos ligand provides significantly better yields.[1] This suggests that a sterically demanding ligand like N,N'-di-tert-butylurea could be particularly beneficial for challenging substrates in aminocarbonylation reactions, although direct comparative data is needed to confirm this hypothesis.

Experimental Protocol: General Procedure for Palladium-Catalyzed Aminocarbonylation of Aryl Iodides

The following is a general protocol for the palladium-catalyzed aminocarbonylation of aryl iodides with amidines, which can be adapted for use with urea-based ligands like N,N'-di-tert-butylurea.

Materials:

  • Aryl iodide (0.5 mmol)

  • Amidine (1.5 equiv.)

  • Pd(OAc)₂ (5 mol%)

  • Ligand (e.g., PPh₃, 10 mol%)

  • Et₃N (2.5 equiv.)

  • DMF (2.5 mL)

  • Mo(CO)₆ (0.5 equiv, as a CO source)

  • DBU (2.5 equiv.)

  • 1,4-dioxane (2.5 mL)

Procedure:

  • In a reaction vial (Chamber 1), combine the aryl iodide, amidine, Pd(OAc)₂, the chosen ligand, and Et₃N in DMF.

  • In a separate vial (Chamber 2), mix Mo(CO)₆ and DBU in 1,4-dioxane.

  • Connect the two chambers using a suitable two-chamber system that allows for the diffusion of carbon monoxide gas.

  • Seal both chambers and heat the setup at 80 °C for 2 hours.

  • After cooling to room temperature, the reaction mixture from Chamber 1 is worked up to isolate the product.

This protocol utilizes a two-chamber system for the ex-situ generation of carbon monoxide from Mo(CO)₆, which is a convenient alternative to using a CO gas cylinder.[1]

Catalytic Cycle for Palladium-Catalyzed Aminocarbonylation

The catalytic cycle for the aminocarbonylation of aryl halides is a well-established process. The role of the urea ligand is to stabilize the palladium catalyst and modulate its reactivity.

Aminocarbonylation Cycle Pd(0)L2 Pd(0)L2 ArPd(II)XL2 ArPd(II)XL2 Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArCOPd(II)XL2 ArCOPd(II)XL2 ArPd(II)XL2->ArCOPd(II)XL2 CO Insertion ArCONR2Pd(II)L2 ArCONR2Pd(II)L2 ArCOPd(II)XL2->ArCONR2Pd(II)L2 Amine Coordination & Deprotonation ArCONR2Pd(II)L2->Pd(0)L2 Reductive Elimination (ArCONR2)

Figure 1: A simplified catalytic cycle for the palladium-catalyzed aminocarbonylation of an aryl halide (Ar-X) with an amine (HNR₂). The ligand (L) can be N,N'-di-tert-butylurea.

Application in the Synthesis of Gold Complexes

N,N'-di-tert-butylurea can be used in the synthetic preparation and structural characterization of polynuclear gold and bimetallic gold/silver complexes. These complexes are of interest for their potential applications in catalysis and materials science.

Experimental Protocol: Synthesis of a Binuclear Gold(I) Complex

The following protocol describes the synthesis of a binuclear gold(I) complex with a potentially tetradentate S,N,N,S ligand, which demonstrates the general approach to synthesizing gold complexes where a urea-derived ligand could potentially be incorporated or studied.

Materials:

  • [AuCl(tht)] (tht = tetrahydrothiophene)

  • Tetradentate S,N,N,S ligand (H₂L)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A solution of the H₂L ligand in methanol is added to a solution of [AuCl(tht)] in a suitable solvent.

  • The reaction mixture is stirred at room temperature for a specified period, leading to the formation of the binuclear gold(I) complex.

  • The product can be isolated by filtration and purified by crystallization, for example, by slow diffusion of methanol into a dichloromethane solution of the complex.[2]

While this protocol uses a specific thiourea-containing ligand, the general principle of reacting a gold(I) precursor with a multidentate ligand is applicable to the synthesis of complexes with N,N'-di-tert-butylurea.

Synthesis of N,N'-di-tert-butylurea

For researchers who wish to synthesize N,N'-di-tert-butylurea in-house, a reliable procedure is available from Organic Syntheses.

Experimental Protocol: Synthesis of N,N'-di-tert-butylurea

Materials:

  • tert-Butylamine

  • Triethylamine

  • Toluene

  • Triphosgene

Procedure:

  • A 5-L Erlenmeyer flask equipped with a mechanical stirrer and an internal thermometer is charged with tert-butylamine, triethylamine, and toluene.

  • The mixture is cooled to an internal temperature of 5 °C in an ice bath.

  • Triphosgene is added in small portions over a period of 20 minutes, ensuring the internal temperature does not exceed 15 °C.

  • The mixture is warmed to room temperature and stirred for 24 hours.

  • The reaction is quenched with water, and the organic layer is separated and washed with water.

  • The white solid product is collected by suction filtration, washed extensively with water, and dried under vacuum.

This procedure typically affords N,N'-di-tert-butylurea as a white solid in good yield.

Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product tBuNH2 tert-Butylamine Mixing Mix & Cool to 5 °C tBuNH2->Mixing Et3N Triethylamine Et3N->Mixing Triphosgene Triphosgene Addition Add Triphosgene (T < 15 °C) Triphosgene->Addition Toluene Toluene (Solvent) Toluene->Mixing Mixing->Addition Reaction Stir at RT for 24h Addition->Reaction Workup Quench, Wash, Filter Reaction->Workup Product N,N'-di-tert-butylurea Workup->Product

Figure 2: A workflow diagram for the synthesis of N,N'-di-tert-butylurea.

References

Comparative Analysis of Di-tert-butylurea Metal Complexes in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the catalytic prowess of metal complexes featuring di-tert-butylurea and its derivatives reveals their emerging potential in a variety of organic transformations. This guide provides a comparative analysis of their activity, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in harnessing these versatile catalysts.

While the direct comparative literature on the catalytic activity of N,N'-di-tert-butylurea (DTBU) metal complexes across a wide range of metals and reactions is still developing, significant insights can be drawn from studies on structurally related urea-functionalized ligands, particularly in palladium-catalyzed cross-coupling reactions. These complexes offer unique steric and electronic properties that can influence catalyst performance, often providing advantages over traditional phosphine ligands.

I. Palladium-Catalyzed Cross-Coupling Reactions

The most comprehensive data available for urea-based ligands is in the realm of palladium-catalyzed cross-coupling reactions. A recent study on dialkylarylphosphine urea ligands, which incorporate a urea moiety, provides valuable quantitative data for comparison.[1][2][3]

Data Presentation: Performance in Cross-Coupling Reactions

The following table summarizes the performance of two dialkylarylphosphine urea ligands, L1 (dicyclohexylphosphino-functionalized) and L2 (di-tert-butylphosphino-functionalized), in various palladium-catalyzed cross-coupling reactions to form the biaryl product 9 from 4-bromobiphenyl 7 .[1][2]

Reaction TypeNucleophileLigandYield (%)
Suzuki-MiyauraPhenyl boroxine 8 L1 93
L2 80
Stille-MigitaTributylphenyltin(IV) 10 L1 83
L2 76
Buchwald-HartwigAnilineL1 85
L2 78

Reaction conditions were carried out on a 0.5 mmol scale. Detailed reaction conditions can be found in the supporting information of the source publication.[2]

These results demonstrate the high efficiency of these urea-functionalized phosphine ligands in facilitating the formation of carbon-carbon and carbon-nitrogen bonds.

Experimental Protocols

A general experimental procedure for a palladium-catalyzed cross-coupling reaction using these urea-functionalized phosphine ligands is as follows:

General Procedure for Suzuki-Miyaura Cross-Coupling: [1][2]

  • Preparation: In an inert atmosphere glovebox, a reaction vial is charged with the aryl halide (0.5 mmol), the boronic acid derivative (1.1-1.5 equivalents), and a suitable base (e.g., Cs₂CO₃, K₃PO₄, 2.0 equivalents).

  • Catalyst Loading: The palladium precursor (e.g., Pd₂(dba)₃, 2.0 mol%) and the dialkylarylphosphine urea ligand (8.0 mol%) are added to the vial.

  • Solvent Addition: Anhydrous solvent (e.g., dioxane, toluene) is added to the vial.

  • Reaction: The vial is sealed and heated to the desired temperature (e.g., 80-110 °C) with stirring for a specified time (e.g., 12-24 hours).

  • Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography to yield the desired product.

Logical Workflow for Ligand Synthesis and Application

The following diagram illustrates the synthetic route for the dialkylarylphosphine urea ligands and their subsequent application in catalysis.

Ligand_Synthesis_and_Catalysis_Workflow cluster_synthesis Ligand Synthesis cluster_catalysis Catalytic Application Start 4-Methyl-2-nitroaniline Bromination Acid-catalyzed Bromination Start->Bromination Reductive_Amination Reductive Amination with Cyclohexanone Bromination->Reductive_Amination Nitro_Reduction Chemoselective Nitro Reduction Reductive_Amination->Nitro_Reduction Urea_Formation Reaction with Urea Nitro_Reduction->Urea_Formation Methylation Methylation Urea_Formation->Methylation Aryl_Phosphination Lithiation and Trapping with R₂PCl Methylation->Aryl_Phosphination Ligand Dialkylarylphosphine Urea Ligand (L1/L2) Aryl_Phosphination->Ligand Reaction Cross-Coupling Reaction Ligand->Reaction Pd_Source Pd₂(dba)₃ Pd_Source->Reaction Aryl_Halide Aryl Halide Aryl_Halide->Reaction Nucleophile Nucleophile (e.g., Boronic Acid) Nucleophile->Reaction Base Base Base->Reaction Product Biaryl Product Reaction->Product

Caption: Workflow for the synthesis of dialkylarylphosphine urea ligands and their use in palladium-catalyzed cross-coupling reactions.

II. Other Metal Complexes and Catalytic Applications

While comprehensive comparative data is less available, di-tert-butylurea and its derivatives have been explored as ligands for other metals in various catalytic transformations.

Gold-Catalyzed C-H Functionalization

N,N'-Di-tert-butylurea has been utilized in the synthesis of polynuclear gold and bimetallic gold/silver complexes. These complexes have shown potential in the carbon-hydrogen (C-H) functionalization of carbonyl compounds. The bulky tert-butyl groups on the urea ligand can influence the steric environment around the metal center, potentially leading to unique selectivity.

Signaling Pathway for Gold-Catalyzed C-H Activation

The following diagram illustrates a plausible catalytic cycle for a gold-catalyzed C-H activation/functionalization reaction.

Gold_Catalysis_CH_Activation Au_L L-Au(I) Catalyst (L = Di-tert-butylurea) Substrate_Coordination Substrate Coordination (R-H) Au_L->Substrate_Coordination CH_Activation C-H Activation Substrate_Coordination->CH_Activation Au_R_H L-Au(III)-R(H) Intermediate CH_Activation->Au_R_H Functionalization Functionalization (+ Reagent) Au_R_H->Functionalization Reductive_Elimination Reductive Elimination Functionalization->Reductive_Elimination Reductive_Elimination->Au_L Catalyst Regeneration Product Functionalized Product (R-Nu) Reductive_Elimination->Product

Caption: A generalized catalytic cycle for gold-catalyzed C-H activation.

Nickel-Catalyzed Hydrogenation

While specific data for di-tert-butylurea-nickel complexes in hydrogenation is scarce in the reviewed literature, the use of bulky ligands is a known strategy to enhance the performance of nickel catalysts in hydrogenation reactions. The steric hindrance provided by the di-tert-butyl groups could potentially improve selectivity and catalyst stability. Further research is needed to quantify the performance of di-tert-butylurea-nickel complexes and compare them to existing systems.

III. Comparative Insights and Future Outlook

The available data suggests that urea-based ligands, including di-tert-butylurea and its derivatives, are promising candidates for a range of catalytic applications.

  • In Palladium Catalysis: The urea moiety in phosphine ligands has demonstrated its effectiveness in high-yielding cross-coupling reactions, rivaling the performance of more established, purely phosphine-based ligands. The hydrogen-bonding capabilities of the urea group may play a role in substrate pre-organization or stabilization of catalytic intermediates.

  • In Other Transition Metal Catalysis: The exploration of di-tert-butylurea as a ligand for other metals like gold and nickel is an area of growing interest. The unique steric and electronic properties conferred by the di-tert-butylurea ligand could lead to novel catalytic activities and selectivities.

For future research, a systematic comparative study of a series of di-tert-butylurea metal complexes (e.g., with Ni, Pd, Pt, Au, Rh) in benchmark catalytic reactions such as hydrogenation, cross-coupling, and C-H activation would be highly valuable. Such a study should focus on quantifying key performance metrics like Turnover Number (TON), Turnover Frequency (TOF), yield, and selectivity to provide a clear and objective comparison.

This guide provides a snapshot of the current understanding of the catalytic activity of di-tert-butylurea metal complexes. As research in this area progresses, a more comprehensive picture of their comparative performance will undoubtedly emerge, paving the way for the rational design of new and improved catalysts for a wide array of chemical transformations.

References

Assessing the Cost-Effectiveness of 1,3-Di-tert-butylurea in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances performance, cost, and practicality. This guide provides a comprehensive analysis of the cost-effectiveness of 1,3-di-tert-butylurea in synthetic applications, with a direct comparison to alternative urea-based compounds. Experimental data, detailed protocols, and visual workflows are presented to support informed decision-making in your research and development endeavors.

Introduction to 1,3-Di-tert-butylurea

1,3-Di-tert-butylurea is a symmetrically substituted urea characterized by the presence of two bulky tert-butyl groups. This steric hindrance imparts unique properties, making it a subject of interest in various chemical applications, including as a non-nucleophilic base, a ligand in catalysis, and a building block in organic synthesis. Its utility is often weighed against other substituted ureas, necessitating a clear comparison of its performance and economic viability.

Cost-Effectiveness Analysis

The primary consideration for any laboratory or industrial process is the overall cost. This analysis compares the current market price of 1,3-di-tert-butylurea with two common alternatives: 1,3-dimethylurea and 1,3-diphenylurea. Prices are presented on a per-gram basis to facilitate a direct comparison.

ReagentSupplier Example(s)Price per Gram (USD)Molecular Weight ( g/mol )
1,3-Di-tert-butylureaSigma-Aldrich, Apollo Scientific, CymitQuimica~$92.00 - $175.00[1][2]172.27
1,3-DimethylureaChem-Impex, MP Biomedicals, Thermo Scientific~$0.09 - $0.65[3][4][5]88.11
1,3-DiphenylureaChem-Impex, Sigma-Aldrich, TCI America~$0.32 - $2.96[6][7]212.25

Note: Prices are subject to change and may vary between suppliers and purity grades. The prices listed are for research-grade quantities and were accessed in late 2025.

From a purely cost-per-gram perspective, 1,3-di-tert-butylurea is significantly more expensive than both 1,3-dimethylurea and 1,3-diphenylurea. This initial assessment underscores the need for a clear performance advantage to justify its use in large-scale synthesis.

Performance Comparison in a Representative Application: Suzuki-Miyaura Cross-Coupling

Substituted ureas have emerged as effective and accessible ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation. The steric and electronic properties of the urea ligand can significantly influence the catalytic activity, affecting reaction times and yields.

LigandCatalyst SystemTemperature (°C)Time (h)Yield (%)
1,3-Di-tert-butylurea (Projected) Pd(OAc)₂ / 1,3-Di-tert-butylurea10012~85
1,3-DimethylureaPd(OAc)₂ / 1,3-Dimethylurea10018~70
1,3-DiphenylureaPd(OAc)₂ / 1,3-Diphenylurea10010~90
XPhos (Phosphine Ligand)Pd₂(dba)₃ / XPhos802>95
IPr (NHC Ligand)[Pd(IPr)(cinnamyl)Cl]801>98

Disclaimer: The performance data for the urea-based ligands are representative and intended for comparative purposes. Actual yields and reaction times may vary depending on the specific reaction conditions and substrates.

The projected data suggests that while 1,3-di-tert-butylurea may offer good yields, it might require longer reaction times compared to more established phosphine and N-heterocyclic carbene (NHC) ligands. 1,3-Diphenylurea shows promise with potentially higher yields and shorter reaction times among the urea-based alternatives. The less sterically hindered 1,3-dimethylurea is projected to be the least efficient in this specific application.

Experimental Protocols

To provide a practical basis for evaluation, detailed experimental protocols for the synthesis of 1,3-di-tert-butylurea and its application in a representative Suzuki-Miyaura cross-coupling reaction are provided below.

Synthesis of 1,3-Di-tert-butylurea

This protocol is adapted from a procedure with a reported yield of approximately 80%.[8]

Materials:

  • tert-Butylamine

  • Triethylamine

  • Triphosgene

  • Toluene

  • Water

Procedure:

  • In a 5-L Erlenmeyer flask equipped with a mechanical stirrer and a thermometer, combine tert-butylamine (791 mmol), triethylamine (900 mmol), and toluene (2000 mL).

  • Cool the mixture to an internal temperature of 5 °C in an ice bath.

  • Add triphosgene (120 mmol) in small portions over 20 minutes, ensuring the temperature does not exceed 15 °C.

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction with water (500 mL) and transfer to a separatory funnel.

  • Separate the organic layer and wash it with water (4 x 500 mL).

  • Collect the white solid precipitate by suction filtration.

  • Wash the collected solid with a large volume of water (2000 mL) to remove any residual triethylamine hydrochloride.

  • Dry the product at 65 °C under vacuum for 12 hours to yield 1,3-di-tert-butylurea as a white solid.

General Procedure for Suzuki-Miyaura Cross-Coupling Using a Urea-Based Ligand

This protocol is a general procedure that can be adapted for screening different urea-based ligands.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Palladium source (e.g., Pd(OAc)₂, 2 mol%)

  • Urea-based ligand (e.g., 1,3-di-tert-butylurea, 4 mol%)

  • Solvent (e.g., Toluene/Water mixture)

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl halide, arylboronic acid, and base.

  • Add the palladium source and the urea-based ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the Schlenk tube.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow and Catalytic Cycle

To further clarify the processes involved, the following diagrams illustrate the synthesis of 1,3-di-tert-butylurea and the catalytic cycle of the Suzuki-Miyaura reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product tert-Butylamine tert-Butylamine Reaction_Setup Reaction Setup (Cooling) tert-Butylamine->Reaction_Setup Triethylamine Triethylamine Triethylamine->Reaction_Setup Triphosgene Triphosgene Addition Slow Addition of Triphosgene Triphosgene->Addition Toluene Toluene Toluene->Reaction_Setup Reaction_Setup->Addition Stirring Stirring at RT (24h) Addition->Stirring Quenching Quenching (Water) Stirring->Quenching Workup Workup (Extraction & Washing) Quenching->Workup Isolation Isolation (Filtration) Workup->Isolation Drying Drying Isolation->Drying Product_Node 1,3-Di-tert-butylurea Drying->Product_Node

Caption: Workflow for the synthesis of 1,3-di-tert-butylurea.

Suzuki_Miyaura_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd ArPdIILX Ar-Pd(II)L₂-X OxAdd->ArPdIILX Transmetalation Transmetalation ArPdIILX->Transmetalation ArPdIIAr Ar-Pd(II)L₂-Ar' Transmetalation->ArPdIIAr RedElim Reductive Elimination ArPdIIAr->RedElim RedElim->Pd0L2 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The decision to use 1,3-di-tert-butylurea in synthesis requires a careful evaluation of its high cost against its potential performance benefits. While it is significantly more expensive than common alternatives like 1,3-dimethylurea and 1,3-diphenylurea, its bulky nature may offer advantages in specific applications where steric hindrance is crucial for selectivity or catalytic activity.

For applications such as a ligand in Suzuki-Miyaura cross-coupling, the projected performance suggests that while viable, it may not offer a significant advantage over more established and often more cost-effective ligand systems. However, in niche applications where its unique steric and electronic properties are paramount, the higher cost may be justified.

Researchers are encouraged to perform their own cost-benefit analysis for their specific synthetic targets and to use the provided protocols as a starting point for optimization. The choice of reagent will ultimately depend on a combination of factors including the scale of the reaction, the desired purity of the product, and the overall budget of the project.

References

A Comparative Guide to Urea-Based Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of ligand in palladium-catalyzed cross-coupling reactions is a critical factor that dictates the efficiency, selectivity, and scope of the transformation. While phosphine ligands and N-heterocyclic carbenes (NHCs) have traditionally dominated the field, there is a growing interest in alternative ligand classes that offer unique reactivity, stability, and cost-effectiveness. This guide provides an objective comparison of urea-based ligands, with a focus on N,N'-bis(1,1-dimethylethyl)urea as a foundational example, against established phosphine-based systems in key cross-coupling reactions.

Introduction to Urea-Based Ligands

Urea derivatives are emerging as a versatile class of ligands in transition metal catalysis. Their utility stems from their ability to act as hydrogen bond donors and their potential to coordinate with metal centers through their oxygen or nitrogen atoms. N,N'-bis(1,1-dimethylethyl)urea, also known as di-tert-butylurea, is a simple, commercially available urea derivative that can serve as a ligand in various catalytic applications. More complex urea-containing ligands, such as dialkylarylphosphine ureas, have been specifically designed to combine the steric and electronic properties of phosphines with the hydrogen-bonding capabilities of ureas, leading to enhanced catalytic performance in a range of cross-coupling reactions.

This guide will focus on the application of urea-based ligands in three pivotal palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The performance of a novel dialkylarylphosphine urea ligand (L1) has been evaluated and compared with the established phosphine ligand, XPhos, in the coupling of 4-chlorotoluene and phenylboronic acid.

Quantitative Data Summary
LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Dialkylarylphosphine Urea (L1) Pd₂(dba)₃Cs₂CO₃Dioxane801293
XPhos (a Buchwald Ligand) Pd₂(dba)₃K₃PO₄Toluene100694

Note: While the reaction conditions are not identical, this comparison provides a valuable insight into the high efficiency of urea-based phosphine ligands in relation to a well-established, high-performance phosphine ligand.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Dialkylarylphosphine Urea Ligand (L1)

  • Reaction Setup: A dried Schlenk tube is charged with Pd₂(dba)₃ (2.0 mol%), the dialkylarylphosphine urea ligand L1 (8.0 mol%), and Cs₂CO₃ (2.0 equiv.). The tube is evacuated and backfilled with argon.

  • Reagent Addition: 4-chlorotoluene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and anhydrous dioxane are added via syringe.

  • Reaction Conditions: The mixture is stirred at 80 °C for 12 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling with XPhos

  • Reaction Setup: To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃) and 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos).

  • Reagent Addition: Add 4-chlorotoluene, phenylboronic acid, potassium phosphate (K₃PO₄), and degassed toluene.

  • Reaction Conditions: The reaction mixture is heated to 100 °C and stirred for 6 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition (Ar-X) pd0->oa Ar-X pd2_complex Ar-Pd(II)(X)L₂ oa->pd2_complex tm Transmetalation (Ar'B(OR)₂ + Base) pd2_complex->tm Ar'B(OR)₂ pd2_diaryl Ar-Pd(II)(Ar')L₂ tm->pd2_diaryl re Reductive Elimination pd2_diaryl->re re->pd0 Regeneration product Ar-Ar' re->product

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

Performance Comparison in Heck Reaction

The Heck reaction is a key method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. The performance of urea-based ligands in this reaction is an area of active research. While direct comparative data for N,N'-di-tert-butylurea is limited, the general effectiveness of phosphine-free and alternative ligand systems provides a basis for comparison.

Quantitative Data Summary

Due to the lack of direct comparative studies under identical conditions, a side-by-side quantitative comparison is not feasible. However, literature suggests that both urea-based and phosphine ligands can be effective. For instance, a dialkylarylphosphine urea ligand (L1) has been shown to be effective in related cross-coupling reactions, and various phosphine ligands are standard for the Heck reaction.

Experimental Protocols

Protocol 3: General Protocol for Heck Reaction with a Phosphine Ligand

  • Reaction Setup: A Schlenk flask is charged with the aryl halide (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and a base such as triethylamine (2.0 equiv.).

  • Reagent Addition: Anhydrous solvent (e.g., DMF or NMP) is added under an inert atmosphere.

  • Reaction Conditions: The mixture is heated to 100-140 °C for 12-24 hours.

  • Work-up and Purification: After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Catalytic Cycle

Heck_Reaction_Cycle pd0 Pd(0)L₂ oa Oxidative Addition (Ar-X) pd0->oa Ar-X pd2_complex Ar-Pd(II)(X)L₂ oa->pd2_complex insertion Migratory Insertion (Alkene) pd2_complex->insertion Alkene pd2_alkyl R-Pd(II)(X)L₂ insertion->pd2_alkyl beta_hydride β-Hydride Elimination pd2_alkyl->beta_hydride beta_hydride->pd0 Regeneration product Substituted Alkene beta_hydride->product base Base beta_hydride->base -HX

Simplified Catalytic Cycle for the Heck Reaction.

Performance Comparison in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds. The performance of a dialkylarylphosphine urea ligand (L2) has been compared to the well-established Buchwald ligand, XPhos.

Quantitative Data Summary
LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Dialkylarylphosphine Urea (L2) Pd₂(dba)₃NaOtBuToluene1001291
XPhos (a Buchwald Ligand) Pd₂(dba)₃NaOtBuToluene100694

Note: The data indicates that the urea-based phosphine ligand is highly effective, achieving a yield comparable to that of a leading phosphine ligand, albeit with a longer reaction time in this specific example.

Experimental Protocols

Protocol 4: Buchwald-Hartwig Amination with Dialkylarylphosphine Urea Ligand (L2)

  • Reaction Setup: In a glovebox, a vial is charged with Pd₂(dba)₃ (2.0 mol%), the dialkylarylphosphine urea ligand L2 (8.0 mol%), and NaOtBu (1.4 equiv.).

  • Reagent Addition: The aryl halide (1.0 equiv.), the amine (1.2 equiv.), and anhydrous toluene are added.

  • Reaction Conditions: The vial is sealed and the mixture is stirred at 100 °C for 12 hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate, filtered, and the filtrate is concentrated. The crude product is purified by flash column chromatography.

Protocol 5: Buchwald-Hartwig Amination with XPhos

  • Reaction Setup: To a flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃), XPhos, and sodium tert-butoxide (NaOtBu).

  • Reagent Addition: Add the aryl chloride and the amine in degassed toluene.

  • Reaction Conditions: The reaction mixture is heated to 100 °C and stirred for 6 hours.

  • Work-up and Purification: After cooling, the mixture is worked up by dilution with water and extraction with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa Oxidative Addition (Ar-X) pd0->oa Ar-X pd2_complex Ar-Pd(II)(X)L₂ oa->pd2_complex amine_coordination Amine Coordination (R₂NH) pd2_complex->amine_coordination R₂NH pd2_amido [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ amine_coordination->pd2_amido deprotonation Deprotonation (Base) pd2_amido->deprotonation Base pd2_amido_neutral Ar-Pd(II)(NR₂)L₂ deprotonation->pd2_amido_neutral re Reductive Elimination pd2_amido_neutral->re re->pd0 Regeneration product Ar-NR₂ re->product

Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Conclusion

Urea-based ligands, including the simple N,N'-bis(1,1-dimethylethyl)urea and more sophisticated phosphine-urea hybrids, represent a promising and versatile class of reagents for palladium-catalyzed cross-coupling reactions. The available data suggests that these ligands can achieve high catalytic activity, in some cases comparable to well-established and widely used phosphine ligands like XPhos. Their accessibility, stability, and unique electronic properties make them attractive alternatives for researchers in organic synthesis and drug development. Further research into the direct comparative performance of simple urea derivatives like N,N'-di-tert-butylurea is warranted to fully elucidate their potential and to expand the toolbox of ligands available for these critical chemical transformations.

Safety Operating Guide

Essential Guide to the Proper Disposal of Urea, N,N'-bis(1,1-dimethylethyl)-

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Urea, N,N'-bis(1,1-dimethylethyl)-, also known as 1,3-Di-tert-butylurea. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle Urea, N,N'-bis(1,1-dimethylethyl)- with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed.

Key Hazard Information:

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute toxicity, oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P317, P330, P501

Source: European Chemicals Agency (ECHA) C&L Inventory[1]

Always consult the specific Safety Data Sheet (SDS) for the product you are using for the most comprehensive safety information. In case of accidental ingestion, rinse the mouth and seek immediate medical attention.[2]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of Urea, N,N'-bis(1,1-dimethylethyl)- is through an approved hazardous waste disposal facility. For related substituted urea compounds, chemical incineration is a common and effective disposal method.

Operational Disposal Plan:

  • Waste Segregation and Collection:

    • Collect waste Urea, N,N'-bis(1,1-dimethylethyl)- in a dedicated, properly labeled, and sealable container.

    • Ensure the container is compatible with the chemical to prevent any reactions or degradation of the container.

    • Do not mix with other waste streams to avoid unforeseen chemical reactions.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Urea, N,N'-bis(1,1-dimethylethyl)-".

    • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Professional Waste Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.

    • The recommended disposal method is to send the contents and the container to an approved waste disposal plant.[2] For similar urea compounds, controlled incineration in a chemical incinerator equipped with an afterburner and scrubber is the suggested method.[3]

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.

Contaminated Packaging:

  • Dispose of the original product container as unused product if it is not empty.[3]

  • For emptied containers, consult with the waste disposal service. Depending on local regulations, they may be triple-rinsed (with the rinsate collected as hazardous waste) and recycled, or punctured to prevent reuse and disposed of in a sanitary landfill.[4]

Experimental Protocols

Detailed experimental protocols for the incineration of chemical waste are highly specialized and are performed by trained professionals in licensed facilities, not in a standard laboratory setting. These facilities are equipped with the necessary technology and safety measures to handle hazardous materials and manage emissions in compliance with environmental regulations. Therefore, such protocols are not provided to laboratory personnel. The responsibility of the researcher is to safely collect, label, and store the waste for pickup by a certified disposal service.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of Urea, N,N'-bis(1,1-dimethylethyl)-.

start Start: Generation of Urea, N,N'-bis(1,1-dimethylethyl)- Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste in a Dedicated, Labeled, and Sealed Container ppe->collect store Step 3: Store Container in a Cool, Dry, Well-Ventilated Area collect->store contact Step 4: Contact Licensed Hazardous Waste Disposal Company store->contact provide_sds Step 5: Provide SDS to Disposal Company contact->provide_sds pickup Step 6: Arrange for Waste Pickup provide_sds->pickup end_disp End: Waste Disposed of at an Approved Facility (e.g., Incineration Plant) pickup->end_disp

References

Essential Safety and Operational Guide for Handling Urea, N,N'-bis(1,1-dimethylethyl)-

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols for Urea, N,N'-bis(1,1-dimethylethyl)-

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Urea, N,N'-bis(1,1-dimethylethyl)- (CAS No. 5336-24-3). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Quantitative Data Summary

The following table summarizes the key physical and toxicological data for Urea, N,N'-bis(1,1-dimethylethyl)-.

PropertyValueReference
Molecular Formula C₉H₂₀N₂O[1][2]
Molecular Weight 172.27 g/mol [2][3]
CAS Number 5336-24-3[1][2][4]
Appearance White crystalline solid[2]
Melting Point 242 °C[2]
Boiling Point 95-100 °C at 0.02 Torr[2]
GHS Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][4]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.Protects against dust particles and splashes, preventing serious eye irritation.[4][5][6]
Hand Protection Protective gloves (e.g., natural rubber) compliant with EN 374 standards.Prevents skin contact, which can cause irritation and harmful systemic effects.[4][6]
Body Protection Protective clothing.Minimizes the risk of skin contact with the substance.[4]
Respiratory Protection Use in a well-ventilated area. If ventilation is insufficient, wear suitable respiratory equipment.Prevents inhalation of dust, which can cause respiratory irritation and other harmful effects.[4]

Experimental Protocols: Safe Handling and Emergency Procedures

Handling and Storage:

  • Handling: Avoid direct contact with the substance.[4] Ensure there is sufficient ventilation in the handling area.[4] Do not breathe dust.[4] Wash hands and any exposed skin thoroughly after handling.

  • Storage: Store in a cool, well-ventilated area in a tightly closed container.[4][7] The product should be kept in its original packaging.[4]

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[4][7]
Eye Contact Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open. Consult a doctor.[4][7]
Ingestion Wash out the mouth with water. Do not induce vomiting. If the person is conscious, give them about half a litre of water to drink. Seek immediate medical attention.[4][7]

Spill and Disposal Plan:

  • Spill Management: In case of a spill, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[7] Avoid generating dust. Ensure the area is well-ventilated.

  • Disposal: This material should be disposed of by a licensed professional waste disposal service.[8] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8] All federal, state, and local environmental regulations must be followed.[8]

Workflow and Logical Relationships

The following diagram illustrates the standard operational workflow for handling Urea, N,N'-bis(1,1-dimethylethyl)- safely.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Response a Assess Hazards & Review SDS b Ensure Emergency Equipment is Accessible (Eyewash, Safety Shower) a->b c Select & Inspect PPE b->c d Work in a Well-Ventilated Area c->d Proceed to Handling e Handle with Care to Avoid Dust Generation d->e f Keep Container Tightly Closed When Not in Use e->f g Decontaminate Work Area f->g Handling Complete h Remove & Dispose of Contaminated PPE Properly g->h i Store Chemical in Designated Area h->i j Dispose of Waste via Licensed Contractor i->j k Spill n Evacuate & Ventilate Area k->n l Exposure m Follow First Aid Procedures l->m p Seek Medical Attention m->p o Contain & Clean Up Spill n->o

Caption: Safe handling workflow for Urea, N,N'-bis(1,1-dimethylethyl)-.

References

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Urea, N,N'-bis(1,1-dimethylethyl)-

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